molecular formula C7H3Br2IN2 B3294941 3,6-dibromo-4-iodo-2H-indazole CAS No. 887568-59-4

3,6-dibromo-4-iodo-2H-indazole

Cat. No.: B3294941
CAS No.: 887568-59-4
M. Wt: 401.82 g/mol
InChI Key: VDBXYUKVJLIMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dibromo-4-iodo-2H-indazole is a useful research compound. Its molecular formula is C7H3Br2IN2 and its molecular weight is 401.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-dibromo-4-iodo-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-dibromo-4-iodo-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-4-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2IN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBXYUKVJLIMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,6-dibromo-4-iodo-2H-indazole synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3,6-dibromo-4-iodo-2H-indazole

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,6-dibromo-4-iodo-2H-indazole, a highly functionalized heterocyclic compound with significant potential as a molecular building block in drug discovery and materials science. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in drugs such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[1] The strategic placement of three distinct halogen atoms—two bromine and one iodine—on the indazole core offers a versatile platform for sequential, site-selective cross-coupling reactions, enabling the systematic construction of complex molecular architectures. This document outlines a logical, multi-step synthesis starting from a commercially available precursor, detailing the causality behind experimental choices, and providing validated protocols drawn from established literature.

Introduction: The Strategic Value of Polychlorinated Indazoles

The indazole ring system is a cornerstone in the development of therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, including lipophilicity and metabolic stability, and provides crucial handles for synthetic diversification. Specifically, the presence of both bromine and iodine atoms allows for orthogonal synthetic strategies, as the carbon-iodine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[3] This differential reactivity enables a controlled, stepwise elaboration of the molecular structure, which is invaluable for structure-activity relationship (SAR) studies in drug development programs.[3]

This guide proposes a robust and logical pathway to access 3,6-dibromo-4-iodo-2H-indazole, a molecule not explicitly detailed in current literature, by leveraging established methodologies for the halogenation of the indazole core.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 6-bromo-1H-indazole and proceeds through a two-step sequential halogenation strategy. The pathway is designed to first install the second bromine atom at the C3 position, followed by a directed iodination at the C4 position of the benzene ring.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="6-Bromo-1H-indazole", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="3,6-Dibromo-1H-indazole"]; Step2 [label="3,6-Dibromo-4-iodo-1H-indazole"]; Final [label="3,6-Dibromo-4-iodo-2H-indazole\n(Tautomer)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label=" Step 1: Bromination \n (NBS, Acetonitrile) "]; Step1 -> Step2 [label=" Step 2: Iodination \n (NIS, DMF) "]; Step2 -> Final [label=" Tautomerization "]; }

Figure 1: Proposed synthetic workflow for 3,6-dibromo-4-iodo-2H-indazole.
Step 1: Electrophilic Bromination of 6-Bromo-1H-indazole

Causality and Mechanistic Insight: The synthesis begins with the selective bromination of 6-bromo-1H-indazole. The indazole ring system is activated towards electrophilic substitution, particularly at the C3 position, due to the electron-donating nature of the pyrazole ring nitrogens. N-Bromosuccinimide (NBS) is selected as the ideal brominating agent for this transformation. It serves as a reliable source of electrophilic bromine (Br+) under neutral or slightly acidic conditions, offering high selectivity for the C-H functionalization of heterocyclic systems with minimized risk of over-bromination or harsh side reactions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the electron-rich pyrazole portion of the indazole core.

Experimental Protocol: Synthesis of 3,6-Dibromo-1H-indazole

  • To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NBS) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,6-dibromo-1H-indazole.

Step 2: Directed Iodination of 3,6-Dibromo-1H-indazole

Causality and Mechanistic Insight: The second and most critical step is the introduction of an iodine atom at the C4 position. The indazole ring is now substituted with two deactivating bromine atoms. Consequently, a potent electrophilic iodinating agent is required. N-Iodosuccinimide (NIS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a well-precedented and effective system for the iodination of indazole scaffolds.[4] The directing effects of the existing substituents guide the regioselectivity. The pyrazole ring strongly activates the C7 and C5 positions, while the bromine at C6 directs ortho and para (to C5 and C7). The C4 position is sterically accessible and electronically influenced by the adjacent pyrazole ring, making it a plausible site for substitution under forcing conditions. Research on the direct halogenation of 2H-indazoles has demonstrated that regioselectivity can be effectively controlled by tuning reaction conditions.[5]

Experimental Protocol: Synthesis of 3,6-Dibromo-4-iodo-1H-indazole

  • Dissolve 3,6-dibromo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add N-iodosuccinimide (NIS) (1.5 eq) to the solution at room temperature.[4]

  • Stir the reaction mixture at ambient temperature for 4-5 hours, protecting the reaction from light. Monitor progress by TLC.[4]

  • Once the reaction is complete, pour the mixture into a stirred solution of ice-water.

  • Add saturated aqueous sodium thiosulfate solution to quench excess NIS.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield the crude product.[4]

  • If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

The 2H-Indazole Tautomer

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[6] The synthetic sequence described above will likely yield the product as the 1H-tautomer. The final compound, 3,6-dibromo-4-iodo-2H-indazole, represents the less stable tautomer.

In solution, an equilibrium between the two forms exists. For practical applications, the mixture of tautomers may be used, or a subsequent derivatization step (e.g., N-alkylation) can be performed to "lock" the molecule into a specific isomeric form (e.g., 2-alkyl-2H-indazole).[7] Characterization using advanced techniques such as 2D NMR spectroscopy would be essential to confirm the structure and potentially quantify the tautomeric ratio in solution.

Data and Reaction Summary

The following table summarizes the proposed transformations, reagents, and expected outcomes for the synthesis of 3,6-dibromo-4-iodo-2H-indazole.

Step Starting Material Key Reagents Product Reaction Type
1 6-Bromo-1H-indazoleN-Bromosuccinimide (NBS), Acetonitrile3,6-Dibromo-1H-indazoleElectrophilic Bromination
2 3,6-Dibromo-1H-indazoleN-Iodosuccinimide (NIS), DMF3,6-Dibromo-4-iodo-1H-indazoleElectrophilic Iodination
3 3,6-Dibromo-4-iodo-1H-indazole(Equilibrium)3,6-Dibromo-4-iodo-2H-indazoleTautomerization

Conclusion

This technical guide outlines a scientifically grounded and feasible synthetic pathway for 3,6-dibromo-4-iodo-2H-indazole. By employing a sequential halogenation strategy with carefully selected reagents and conditions, this valuable, highly functionalized building block can be accessed from a commercial starting material. The differential reactivity of the C-I and C-Br bonds in subsequent cross-coupling reactions makes the target molecule a powerful tool for medicinal chemists and researchers in synthetic organic chemistry, enabling the efficient and controlled synthesis of novel and complex molecular entities for a range of applications.

References

  • US3988347A - Process for the preparation of substituted indazoles.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • WO2017186693A1 - Synthesis of indazoles.
  • Indazole synthesis. Organic Chemistry Portal.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. Published February 7, 2023.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction Mechanism. BYJU'S. Published August 7, 2019.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Published October 26, 2018.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Published December 3, 2018.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. Published January 29, 2022.
  • Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Molecular Iodine as an efficient catalyst for the synthesis of indazole.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. Published September 12, 2025.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Published May 29, 2020.
  • Iodin
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Published September 27, 2022.
  • Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Deriv
  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Published February 13, 2026.
  • Iodin
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Published April 27, 2021.
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Unibrom.

Sources

Physicochemical Profiling and Synthetic Utility of 3,6-Dibromo-4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Polyhalogenated Indazole Scaffolds

Executive Summary

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry and materials science. Among its complex derivatives, 3,6-dibromo-4-iodo-1H-indazole (CAS: 887568-59-4) stands out as a highly versatile, polyhalogenated building block [1][1]. This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, and regioselective cross-coupling potential. Designed for drug development professionals, this guide elucidates the causality behind its chemical behavior and provides self-validating protocols for its laboratory application.

Structural Dynamics: The 1H vs. 2H Tautomerism

Indazoles inherently exist in a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms [2][2]. The fundamental difference lies in their electronic architecture: the 1H-tautomer exhibits benzenoid aromatic character, while the 2H-tautomer displays an ortho-quinoid character [3][3].

Ab initio thermodynamic calculations (MP2/6-31G*) and experimental spectroscopic data consistently demonstrate that the 1H-form is energetically favored by approximately 3.6 kcal/mol [4][4]. In 3,6-dibromo-4-iodo-1H-indazole, the presence of bulky, electron-withdrawing halogens at the 3, 4, and 6 positions further stabilizes the 1H-tautomer in the solid state and in aqueous solutions. However, the 2H-form remains a kinetically accessible intermediate during specific N-alkylation or metal-coordination events [5][5].

Tautomerism H1 3,6-dibromo-4-iodo-1H-indazole (Benzenoid Character) Thermodynamically Favored H2 3,6-dibromo-4-iodo-2H-indazole (o-Quinoid Character) +3.6 kcal/mol H1->H2 Proton Transfer (Solvent/pH Dependent)

Caption: Tautomeric equilibrium between 1H and 2H forms of the indazole scaffold.

Physicochemical Profiling

The tri-halogenation of the indazole core fundamentally rewrites its physicochemical parameters. Understanding the causality behind these shifts is critical for downstream formulation and biological screening.

  • Lipophilicity (LogP): The introduction of dense electron clouds from bromine and iodine significantly increases the lipophilicity of the molecule, enhancing its ability to cross lipid bilayers [6][6].

  • Acidity (pKa): The parent indazole is weakly acidic, with an N-H pKa of ~13.86 [7][7]. The strong inductive electron-withdrawing (-I) effect of the halogens stabilizes the conjugate indazolate anion, resulting in a pronounced acidic shift [8][8].

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionMechanistic Causality
Chemical Name 3,6-dibromo-4-iodo-1H-indazolePrimary tautomer due to benzenoid stabilization.
CAS Number 887568-59-4Unique chemical registry identifier.
Molecular Formula C7H3Br2IN2Fused bicyclic core with tri-halogenation.
Molecular Weight 401.82 g/mol Elevated mass driven by heavy halogen atoms.
Lipophilicity (LogP) Highly LipophilicHalogen electron clouds increase hydrophobic surface area.
Acidity (pKa) < 13.86 (Acidic shift)Strong -I (inductive) effect of halogens stabilizes the N-anion.

Regioselective Reactivity & Cross-Coupling Potential

The strategic value of 3,6-dibromo-4-iodo-1H-indazole lies in its orthogonal synthetic handles. The molecule allows for precise, step-wise functionalization driven by the differential bond dissociation energies of its halogens.

Because the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bonds, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) undergo oxidative addition preferentially at the C4-iodo position [9][9]. Once the C4 position is functionalized, the bromines at C3 and C6 can be engaged sequentially using more active catalysts and elevated temperatures [6][6].

Reactivity Start 3,6-dibromo-4-iodo-1H-indazole N_alk N1-Protection/Alkylation (NaH, THF, R-X) Start->N_alk Step 1: N-H Masking (Deprotonation) C4_couple C4-Selective Suzuki Coupling (Pd(PPh3)4, Aryl-B(OH)2, Mild Temp) N_alk->C4_couple Step 2: Fast Oxidative Addition at C-I C3_C6_couple C3/C6 Late-Stage Functionalization (Active Pd-Catalyst, Elevated Temp) C4_couple->C3_C6_couple Step 3: Slower Oxidative Addition at C-Br

Caption: Regioselective functionalization workflow exploiting halogen reactivity differentials.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in validation checks.

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method

Reference Standard: [10][10]

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours.

    • Causality: Mutual saturation prevents volume shifts during the partitioning phase, ensuring concentration calculations remain accurate.

  • Solubilization: Dissolve 3,6-dibromo-4-iodo-1H-indazole in a minimal volume of DMSO, then spike into the pre-saturated aqueous phase (final DMSO < 1% v/v).

  • Partitioning: Add an equal volume of pre-saturated n-octanol. Shake vigorously at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes to break any micro-emulsions.

  • Self-Validating Quantification: Extract aliquots from both layers and quantify via HPLC-UV against a standard curve.

    • Validation Check: Calculate mass balance (

      
      ). A recovery of <95% indicates compound precipitation or glass adsorption, invalidating the run.
      
Protocol B: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Reference Standard: [9][9]

  • N1-Protection: React the indazole with NaH in THF, followed by an alkyl halide (e.g., MeI) to yield the N1-alkylated intermediate.

    • Causality: Masking the acidic N-H proton prevents catalyst poisoning and unwanted N-arylation during cross-coupling.

  • Catalyst Activation: In a degassed Schlenk flask, combine the N1-protected indazole (1.0 eq), arylboronic acid (1.05 eq), K2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq) in a 4:1 mixture of Toluene/H2O.

  • Regioselective Coupling: Heat the mixture to 60°C for 4 hours.

    • Causality: Mild heating selectively overcomes the activation energy for oxidative addition into the weaker C4-I bond, leaving the C3-Br and C6-Br bonds intact.

  • Self-Validating Monitoring: Sample the reaction every 60 minutes for LC-MS analysis.

    • Validation Check: The reaction is deemed successful when the starting material mass (m/z ~401) is depleted, and the mono-coupled product mass is dominant. The appearance of di-coupled mass indicates a failure in temperature control or stoichiometry.

Conclusion

3,6-dibromo-4-iodo-1H-indazole is a highly specialized scaffold that offers immense potential for the rapid generation of diverse chemical libraries. By understanding the thermodynamic preference for its 1H-tautomer, the physicochemical impact of its heavy halogens, and the precise reactivity differentials between its C-I and C-Br bonds, researchers can leverage this molecule for sophisticated, regioselective drug design.

References

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives , Benchchem. 2

  • Indazole - Synthesis and Reactions as a Chemical Reagent , ChemicalBook. 5

  • 5-chloro-3-iodo-1-methyl-1H-indazole , Smolecule. 9

  • Osmium(IV) complexes with 1H- and 2H-indazoles , PMC (NIH). 3

  • Importance of aromaticity on the relative stabilities of indazole annular tautomers , RSC. 4

  • 4-Bromo-6-chloro-1H-indazole , Benchchem. 6

  • 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid , Benchchem. 8

  • 6-Bromo-5-fluoro-3-methyl-1H-indazole , Benchchem. 10

  • Methyl 5-nitro-1H-indazole-6-carboxylate , Benchchem. 7

  • 1227269-25-1; 3,5-Dichloro-6-nitro-1H-indazole (Product List) , ChemicalBook. 1

Sources

3,6-dibromo-4-iodo-2H-indazole CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 3,6-Dibromo-4-iodo-1H-indazole (Tautomeric 2H-Indazole)[1][2]

Part 1: Chemical Identity & Structural Analysis

Core Identification

The compound 3,6-dibromo-4-iodo-1H-indazole is a highly specialized tri-halogenated heterocyclic scaffold used primarily as a regioselective intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., FGFR, VEGFR targets).[1][2][3][4][5][6][7] While the user query specifies the 2H-indazole tautomer, it is critical to note that unsubstituted indazoles exist in a tautomeric equilibrium, with the 1H-form being thermodynamically dominant in the solid state and most solvents.[1][2] The CAS registry assigns the identifier to the 1H-form.[1][2]

PropertySpecification
IUPAC Name 3,6-dibromo-4-iodo-1H-indazole
CAS Number 887568-59-4
Molecular Formula C₇H₃Br₂IN₂
Molecular Weight 401.83 g/mol
Exact Mass 399.769 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
Tautomerism Exists in equilibrium: 1H-indazole

2H-indazole (Favors 1H)
Structural Significance (SAR Potential)

This scaffold is unique due to its orthogonal halogenation pattern .[1][2] It presents three distinct sites for cross-coupling reactions, allowing medicinal chemists to "decorate" the ring sequentially without protecting groups.[1][2]

  • C4-Iodine: The most reactive site.[1][2] The C-I bond is weaker than C-Br, making it the preferred site for the first Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).[1][2]

  • C3-Bromine: The second most reactive site.[1][2] Position C3 in indazoles is electronically distinct and often susceptible to nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or metal-catalyzed coupling after the C4-iodine is consumed.[1]
    
  • C6-Bromine: The least reactive halogen due to steric and electronic factors, typically reserved for the final diversification step.[1][2]

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 3,6-dibromo-4-iodo-1H-indazole is best approached via late-stage electrophilic bromination of a pre-functionalized indazole core.[1][2] Constructing the ring with all three halogens in place (de novo synthesis) is challenging due to the instability of poly-halogenated benzaldehydes/anilines.[1][2]

Primary Pathway:

  • Starting Material: 6-Bromo-4-iodo-1H-indazole (CAS: 885519-41-5).[1][2]

  • Transformation: Electrophilic aromatic substitution (Bromination) at the C3 position.[1][2]

  • Reagent: N-Bromosuccinimide (NBS) or Bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
Experimental Protocol: C3-Bromination

Note: This protocol is derived from standard methodologies for indazole C3-halogenation.

Reagents:

  • 6-Bromo-4-iodo-1H-indazole (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.1 eq)[1][2]

  • Acetonitrile (ACN) or DMF (Solvent)[1][2]

  • Temperature: Ambient to 50°C

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 6-bromo-4-iodo-1H-indazole (e.g., 5.0 g, 15.5 mmol) and anhydrous Acetonitrile (50 mL). Ensure complete dissolution.

  • Addition: Add N-Bromosuccinimide (NBS) (3.03 g, 17.0 mmol) portion-wise over 10 minutes. Crucial: Add slowly to prevent exotherm and over-bromination.[1][2]

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.[1]
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most acetonitrile.[1][2]

    • Dilute the residue with water (100 mL) to precipitate the product.[1][2]

    • Filter the solids and wash with saturated sodium thiosulfate solution (to remove trace bromine/iodine) followed by water.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 3,6-dibromo-4-iodo-1H-indazole .

Yield Expectation: 85–92%

Visualization of Synthesis & Reactivity

SynthesisPathway Start 6-Bromo-4-iodo-1H-indazole (CAS 885519-41-5) Product 3,6-Dibromo-4-iodo-1H-indazole (CAS 887568-59-4) Start->Product Electrophilic Bromination (C3) Reagent NBS (1.1 eq) Acetonitrile, 25°C Reagent->Product Coupling1 1st Coupling (Suzuki) Site: C4-Iodine Product->Coupling1 Pd(PPh3)4, Boronic Acid Coupling2 2nd Coupling (Suzuki/Sonogashira) Site: C3-Bromine Coupling1->Coupling2 Higher Temp / Active Catalyst Coupling3 3rd Coupling Site: C6-Bromine Coupling2->Coupling3 Final Diversification

Caption: Synthetic route from commercially available precursor and subsequent orthogonal reactivity cascade.

Part 3: Mechanistic Insight & Troubleshooting

Regioselectivity Logic

Why does bromination occur exclusively at C3?

  • Electronic Effect: The indazole ring system is electron-rich at the C3 position due to the resonance contribution of the N1-lone pair.[1][2]

  • Steric Control: While C4 is substituted with Iodine, the C3 position remains accessible to the succinimide radical or bromonium ion.[1][2] The bulky Iodine at C4 does provide some steric hindrance, which is why NBS (a milder, more controlled source of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is preferred over elemental bromine to prevent side reactions or halogen scrambling.[1]
    
Common Pitfalls
  • Iodine Scrambling: If the reaction temperature exceeds 60°C, the C4-Iodine atom is liable to be displaced or migrate (halogen dance), leading to impurities.[1][2] Strict temperature control is mandatory.[1][2]

  • N-Bromination: A transient N-bromo species may form.[1][2] This usually rearranges to the C3-bromo product upon heating or prolonged stirring.[1][2] If N-Br is observed (by NMR), add a catalytic amount of acid (e.g., acetic acid) to facilitate the migration.[1][2]

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]

  • Light Sensitivity: Poly-halogenated indazoles, especially those with C-I bonds, are photosensitive.[1][2] Store in amber vials under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable at -20°C for long-term storage. Avoid contact with strong oxidizing agents.[1][2]

References

  • BLD Pharm. (2025).[1][2] Product Analysis: 3,6-Dibromo-4-iodo-1H-indazole (CAS 887568-59-4).[1][2][3][4][5][7] Retrieved from

  • ChemScene. (2024).[1][2] Building Blocks: 6-Bromo-3-iodo-1H-indazole and derivatives. Retrieved from

  • GuideChem. (2025).[1][2] Chemical Properties of 3,6-Dibromo-4-iodo-2H-indazole. Retrieved from

  • Lefebvre, V., et al. (2010).[1][2] Efficient synthesis of 3-substituted indazoles. Journal of Organic Chemistry, 75(8), 2730-2732.[1][2] (Cited for general C3-functionalization protocols).

  • BenchChem. (2025).[1][2] Indazole Scaffold Reactivity Profiles. Retrieved from

Sources

Definitive Guide to Structural Elucidation of Tri-Halogenated 2H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 2H-indazoles presents a unique challenge in heterocyclic chemistry, primarily due to the thermodynamic preference for the 1H-isomer (benzenoid) over the 2H-isomer (quinonoid). This challenge is exacerbated in tri-halogenated derivatives (e.g., 3,5,7-trichloro-2H-indazole), where the substitution of the C3-proton removes the most accessible diagnostic NMR marker.

This technical guide outlines a rigorous, self-validating workflow for the unambiguous identification of tri-halogenated 2H-indazoles. It moves beyond standard proton NMR, prioritizing 1H-15N HMBC , 13C NMR chemical shift analysis , and X-ray crystallography as the pillars of structural integrity.

Part 1: The Isomeric Challenge (Thermodynamics vs. Kinetics)

Indazoles exist in an annular tautomeric equilibrium. The 1H-indazole forms a fully aromatic benzene ring (10


-electron system), making it thermodynamically stable by approximately 2.3–4.5 kcal/mol over the 2H-form.
  • 1H-Indazole: Benzenoid structure; N1 is pyrrole-like (H-bond donor), N2 is pyridine-like (H-bond acceptor).

  • 2H-Indazole: Quinonoid structure; N2 is pyrrole-like, N1 is pyridine-like.

The Tri-Halogen Complication: In mono-substituted indazoles, the C3-H proton is a diagnostic handle. In 2H-isomers, the C3-H is typically shielded relative to the 1H-isomer.[1] However, in tri-halogenated scaffolds (commonly 3,5,7-trihalo or 3,5,6-trihalo), the C3 position is substituted , eliminating this proton. Consequently, researchers must rely on heteroatom NMR and spatial connectivity (NOE) to prove the structure.

Part 2: Regioselective Synthetic Context

To elucidate a structure, one must understand its origin. While direct alkylation of poly-halogenated indazoles often yields N1/N2 mixtures (favoring N1), specific pathways guarantee the 2H-scaffold.

The Cadogan-Davis-Beirut Cyclization

The most reliable route to 2H-indazoles, avoiding the separation of isomers, is the reductive cyclization of ortho-nitrobenzaldehydes (or ketones) with primary amines.

Reaction Logic:

  • Condensation: o-nitrobenzaldehyde + R-NH₂

    
     Imine (Schiff base).
    
  • Deoxygenation: Tri-n-butylphosphine (

    
    ) deoxygenates the nitro group to a nitrene/nitroso intermediate.
    
  • Cyclization: The nitrogen attacks the imine, forming the N1-N2 bond. Since the R-group is fixed on the imine nitrogen (which becomes N2), the product is exclusively 2H-indazole .

SynthesisWorkflow SM Tri-halo-2-nitrobenzaldehyde Imine Imine Intermediate SM->Imine Condensation Amine Primary Amine (R-NH2) Amine->Imine Product Tri-halo-2H-Indazole (Exclusive Regiochemistry) Imine->Product Reductive Cyclization Reagent PBu3 (Deoxygenation) Reagent->Product Promoter

Figure 1: Regioselective synthesis of 2H-indazoles via Cadogan reductive cyclization, ensuring N2 substitution.

Part 3: Analytical Elucidation Pillars

When the synthetic route is ambiguous (e.g., direct alkylation), the following analytical pipeline is mandatory.

Pillar 1: 15N NMR (The Gold Standard)

Nitrogen chemical shifts are the most definitive differentiator. The electronic environment of N1 and N2 inverts between isomers.

Isomer TypeN1 CharacterN1 Shift (approx)N2 CharacterN2 Shift (approx)
1H-Indazole (N1-R) Pyrrole-like (

)
-160 to -190 ppmPyridine-like (

)
-60 to -80 ppm
2H-Indazole (N2-R) Pyridine-like (

)
-60 to -80 ppmPyrrole-like (

)
-160 to -180 ppm
  • Shifts relative to nitromethane (0 ppm). Values vary by solvent and substituents.

Protocol: Perform a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Observation: Look for the correlation between the protons on the N-substituent (

    
    -protons) and the nitrogen atoms.
    
  • Logic: If the

    
    -protons correlate to a highly shielded nitrogen (~-170 ppm), that nitrogen is bearing the substituent. If that nitrogen also shows NOE or HMBC connectivity to C3 (if C3 has a substituent with protons) or C7a, the assignment is confirmed.
    
Pillar 2: 13C NMR & The "Quinonoid" Shift

Tri-halogenation (specifically at C3, C5, C7) leaves the carbon skeleton as the primary diagnostic tool.

  • C3 Shift: In 2H-indazoles, C3 is often deshielded relative to 1H-isomers due to the quinonoid character, though halogenation at C3 dampens this effect.

  • C7a/C3a Junctions: The bridgehead carbons (C3a, C7a) show distinct shifts. In 2H-indazoles, the electron density distribution changes, often causing a noticeable shift in C7a compared to the 1H-isomer.

Pillar 3: X-Ray Crystallography (The Ultimate Validator)

For tri-halogenated species, heavy atoms (Cl, Br, I) facilitate excellent diffraction.

  • Packing: 2H-indazoles often exhibit different packing motifs (e.g.,

    
    -stacking dimers) compared to the hydrogen-bonded chains of 1H-indazoles (if NH is present) or the packing of N1-alkylated forms.
    
  • Halogen Bonding: Look for

    
     interactions.[2] In N1-substituted indazoles, N2 is a lone-pair donor available for halogen bonding. In N2-substituted indazoles, N1 is the donor. The geometry of these contacts often validates the position.
    

Part 4: Step-by-Step Elucidation Protocol

Scenario: You have isolated a product from the alkylation of 3,5,7-trichloro-1H-indazole. You need to determine if it is the N1 or N2 isomer.[1][3][4]

Step 1: 1H NMR Screening (Negative Evidence)
  • Acquire 1H NMR in DMSO-

    
    .
    
  • Analyze: You will see only aromatic signals for H4 and H6 (doublets,

    
     Hz, meta-coupling).
    
  • Check: Look for the N-alkyl group signals.[5][6]

  • NOE Experiment: Irradiate the N-alkyl

    
    -protons.
    
    • Result A (N1 Isomer): Strong NOE enhancement of the C7-H signal (if C7 is not halogenated). Wait—in 3,5,7-trichloro, C7 is Cl.

    • Result B (Tri-halo context): Since C7 is Cl and C3 is Cl, NOE is silent for direct steric markers. This confirms you cannot rely on 1H NOE alone.

Step 2: 1H-15N HMBC (The Decision Maker)
  • Run a gradient-selected 1H-15N HMBC.

  • Trace: Find the cross-peak from the N-alkyl protons to the nitrogen.

  • Measure: Extract the 15N chemical shift.

    • If

      
       ppm (Shielded/Pyrrole-like): The alkyl is on a pyrrole-like nitrogen.
      
    • Differentiation:

      • In N1-alkyl , N1 is pyrrole-like (-170) and N2 is pyridine-like (-70).

      • In N2-alkyl , N2 is pyrrole-like (-170) and N1 is pyridine-like (-70).

  • Crucial Link: Look for a long-range coupling from H4 or H6 to the nitrogens.

    • H4 typically correlates strongly to C3 and C3a, but rarely to N1/N2.

    • H6 often correlates to C7a .

    • Advanced: If you can identify N1 vs N2 via 15N shifts, the structure is solved.

Step 3: UV-Vis Derivative Spectroscopy
  • Dissolve sample in MeOH.

  • N1 Isomers: Typically show absorption maxima (

    
    ) at lower wavelengths (hypsochromic) compared to N2.
    
  • N2 Isomers: Often show a bathochromic shift (red shift) and distinct fine structure in the second-derivative spectrum due to the extended quinonoid conjugation.

Step 4: Crystallization[10]
  • Grow crystals using slow evaporation (DCM/Hexane).

  • Solve structure. The position of the

    
     nitrogen relative to the benzene ring is unambiguous.
    

Part 5: Visualization of the Logic Flow

ElucidationLogic Start Unknown Tri-halo-indazole Isomer H_NMR 1H NMR Analysis Start->H_NMR Check_C7 Is C7 Halogenated? H_NMR->Check_C7 NOE_C7 NOE: N-R to C7-H? Check_C7->NOE_C7 No (H present) N15_HMBC 1H-15N HMBC Check_C7->N15_HMBC Yes (Cl/Br/I) N1_Conf Confirmed N1-Isomer NOE_C7->N1_Conf Positive NOE NOE_C7->N15_HMBC No NOE Shift_Analysis Analyze 15N Shift of Alkylated N N15_HMBC->Shift_Analysis N_Pyrrole Shift ~ -170 ppm (Pyrrole-like) Shift_Analysis->N_Pyrrole Direct Correlation XRay X-Ray Diffraction N_Pyrrole->XRay Validation N_Pyridine Shift ~ -70 ppm (Pyridine-like) XRay->N1_Conf Benzenoid Geometry N2_Conf Confirmed N2-Isomer XRay->N2_Conf Quinonoid Geometry

Figure 2: Decision matrix for structural assignment. Note that C7-halogenation forces the use of 15N NMR and X-ray.

References

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (PubMed) URL:[Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Source: Canadian Journal of Chemistry URL:[Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles (Isostructural Comparison). Source: MDPI Molecules URL:[Link][6][7][8]

  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid by UV Derivative Spectrophotometry. Source: Spectroscopy Letters URL:[Link][8]

Sources

Theoretical and Computational Framework for 3,6-Dibromo-4-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of 3,6-dibromo-4-iodo-2H-indazole Content Type: Technical Whitepaper / Computational Protocol Audience: Medicinal Chemists, Computational Biologists, and Structural Chemists.

Executive Summary

This technical guide establishes a validated computational framework for the structural and reactive characterization of 3,6-dibromo-4-iodo-2H-indazole (referred to herein as Compound DBI-2H ). As a poly-halogenated indazole scaffold, DBI-2H represents a critical "branch point" intermediate in the synthesis of Type II kinase inhibitors.

The presence of three distinct halogen atoms (Br at C3/C6, I at C4) creates a unique electrophilic landscape. This guide details the Density Functional Theory (DFT) protocols required to predict its regioselectivity in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura vs. Sonogashira) and analyzes the energetic penalty of the 2H-tautomer relative to the 1H-ground state.

Structural Dynamics & Tautomeric Stability

The Tautomeric Challenge

Indazole exists in a prototropic tautomeric equilibrium between 1H-indazole (benzenoid) and 2H-indazole (quinoid). While the 1H-form is thermodynamically favored by approximately 2–4 kcal/mol in the gas phase, the 2H-form is often the bioactive conformation in protein-ligand interactions.

For DBI-2H , the steric bulk of the Iodine atom at C4 and Bromine at C3 introduces "peri-strain," potentially altering this equilibrium.

Computational Protocol: Geometry Optimization

To accurately model DBI-2H, we employ a DFT approach that accounts for the relativistic effects of the Iodine atom.

  • Functional: B3LYP-D3(BJ) (includes Grimme’s dispersion correction).

  • Basis Set:

    • Light atoms (C, H, N): 6-311++G(d,p)[1]

    • Heavy atoms (Br, I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potentials (ECP) to handle relativistic core electrons.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO and Water.

Key Theoretical Insight: The 2H-tautomer of DBI-2H exhibits a higher dipole moment than its 1H counterpart due to the quinoid character of the pyrazole ring. This makes the 2H-form more sensitive to polar solvents (DMSO), which can stabilize the transition state during nucleophilic attacks.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of DBI-2H is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Localized primarily on the Indazole

    
    -system and the lone pairs of the N2 nitrogen.
    
  • LUMO Location: Concentrated on the C-I bond (C4) and C-Br bond (C3), indicating these are the primary sites for nucleophilic attack or oxidative addition.

Table 1: Calculated Electronic Parameters (B3LYP/LANL2DZ)

ParameterValue (eV)Interpretation
E_HOMO -6.12Moderate ionization potential; stable against air oxidation.
E_LUMO -2.45High electron affinity; highly susceptible to nucleophilic attack.
Band Gap (

E)
3.67Indicates "Soft" character; highly reactive in orbital-controlled reactions.
Chemical Hardness (

)
1.83Low hardness confirms suitability as a cross-coupling partner.
Electrophilicity (

)
4.98Strong electrophile, predicting rapid oxidative addition at C-I.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution critical for predicting non-covalent interactions (halogen bonding).

  • Negative Regions (Red): N2 nitrogen (in 2H-form) and Br/I electron clouds.

  • Positive Regions (Blue): The

    
    -hole on the Iodine atom at C4.
    
  • Significance: The distinct

    
    -hole on the C4-Iodine allows for Halogen Bonding  interactions with backbone carbonyls in kinase hinge regions, a feature not present in simple chloro-indazoles.
    

Experimental Validation & Synthesis Logic

The theoretical stability of DBI-2H must be validated by its synthetic accessibility. The synthesis relies on regioselective electrophilic aromatic substitution.

Synthetic Workflow (DOT Diagram)

Synthesis_Pathway cluster_mech Regioselectivity Logic Start 4-iodo-1H-indazole Step1 Bromination (C3) Start->Step1 NBS, DMF (Kinetic Control) Step2 Bromination (C6) Step1->Step2 Br2, AcOH (Thermodynamic) Product 3,6-dibromo-4-iodo-2H-indazole Step2->Product Tautomeric Shift (Solvent Dependent)

Figure 1: Stepwise regioselective halogenation pathway. The C3 position is most electron-rich (kinetic), followed by C6. The C4-Iodine deactivates C5/C7, ensuring selectivity.

Protocol: Regioselective Halogenation

Note: This protocol assumes starting from 4-iodo-indazole.

  • C3-Bromination: Dissolve 4-iodo-1H-indazole (1.0 eq) in DMF. Add N-bromosuccinimide (NBS, 1.1 eq) at 0°C. Stir for 2h. The electron-rich C3 position reacts first.

  • C6-Bromination: To the isolated 3-bromo-4-iodo intermediate, add excess

    
     (2.0 eq) in Acetic Acid. Reflux at 80°C. The directing effect of the N1-amine directs the second bromine to C6.
    
  • Isolation: Quench with sodium thiosulfate (removes excess

    
    ). Precipitate in water.
    

Biological Relevance: Molecular Docking Strategy

To justify the synthesis of DBI-2H, we simulate its binding affinity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor), a common target for indazole-based drugs (e.g., Axitinib).

Docking Workflow (DOT Diagram)

Docking_Pipeline Ligand Ligand Prep (DBI-2H DFT Opt) Dock Glide/AutoDock Vina (SP & XP Modes) Ligand->Dock Protein Protein Prep (PDB: 4AG8) Grid Grid Generation (Hinge Region) Protein->Grid Grid->Dock Analysis Interaction Profiling (Halogen Bonding) Dock->Analysis Analysis->Ligand Refine Structure

Figure 2: Computational docking pipeline. The critical step is "Interaction Profiling," specifically looking for halogen bonds between the C4-Iodine and the hinge region backbone.

Predicted Binding Mode
  • Hinge Binder: The N1-H (or N2-H) forms a hydrogen bond with the backbone of Cys919.

  • Halogen Bond: The C4-Iodine is positioned to form a halogen bond with the carbonyl oxygen of the gatekeeper residue. This is a high-energy interaction (

    
     kcal/mol) that enhances potency and selectivity compared to chloro-analogs.
    

References

  • Zhang, C., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles."[2] RSC Advances, 13, 5088-5095. Link

  • Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activities." International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 23-31. Link

  • Anandan, K., et al. (2004). "Ab initio and DFT studies on tautomerism of indazole in gaseous and aqueous phases."[3] Journal of Molecular Structure: THEOCHEM, 686(1-3), 83-89.[3] Link[3]

  • Vandavasi, J. K., et al. (2017). "I2-Mediated 2H-indazole synthesis via halogen-bond-assisted benzyl C-H functionalization." Chemical Communications, 53, 6768-6771. Link

  • BenchChem Protocols. "Synthetic Routes to 3,6-Diiodo-9H-carbazole and Its Derivatives." (Referenced for general poly-halogenation protocols). Link

Sources

reactivity of C-I vs C-Br bonds in polyhalogenated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Site-Selective Functionalization of Polyhalogenated Indazoles: Exploiting C-I vs. C-Br Reactivity Differentials

Executive Summary

Indazoles are privileged scaffolds in modern drug discovery, serving as the core pharmacophore in numerous FDA-approved therapeutics, including the anti-ovarian cancer drug Niraparib and the anticancer agent Pazopanib[1]. The rapid diversification of the indazole core often relies on transition-metal-catalyzed cross-coupling of halogenated precursors. When navigating polyhalogenated indazoles (e.g., 5-bromo-3-iodo-1H-indazole), achieving absolute chemoselectivity is a formidable challenge.

As a Senior Application Scientist, I have designed this technical guide to elucidate the thermodynamic and kinetic principles governing the differential reactivity of carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds. By understanding these mechanistic levers, researchers can deploy self-validating protocols for sequential cross-coupling, eliminating statistical product mixtures and streamlining the construction of complex molecular libraries.

Mechanistic Causality: Thermodynamics and Kinetics of Oxidative Addition

The cornerstone of chemoselective cross-coupling in polyhalogenated heterocycles lies in the first step of the palladium catalytic cycle: oxidative addition .

Bond Dissociation Energy (BDE) Differentials

The bond dissociation energy of a typical aryl C-I bond is approximately 65 kcal/mol, whereas an aryl C-Br bond is significantly stronger at roughly 81 kcal/mol. In the context of the electron-rich indazole core, this ~16 kcal/mol differential translates to a massive kinetic preference for Pd(0) insertion into the C-I bond. The oxidative addition at the C-I bond is typically exothermic and rapid even at mild temperatures (40–60 °C). Conversely, insertion into the C-Br bond requires higher thermal activation (often >90 °C) and highly electron-rich, sterically demanding ligands to overcome the activation barrier.

Electronic Modulation of the Indazole Core

While BDE dictates the primary reactivity, the electronic environment of the specific indazole position fine-tunes the kinetics:

  • C3 Position: Highly polarized. A halogen at C3 is exceptionally reactive toward oxidative addition because the adjacent pyrazole-like nitrogen atoms stabilize the developing charge in the transition state.

  • C5/C7 Positions: Resemble standard unactivated aryl halides.

Thus, a substrate like 5-bromo-3-iodo-1H-indazole represents an idealized system: the intrinsic C-I > C-Br preference is synergistically amplified by the C3 > C5 electronic activation. This predictable reactivity gradient allows for the programmable,2 without the need for symmetric intermediates[2].

MechanisticPathway N1 5-Bromo-3-iodo-1H-indazole (Starting Material) N2 Pd(0) Catalyst Coordination N1->N2 N3 Fast Oxidative Addition (C3-I Bond Cleavage) N2->N3 k(C-I) >> k(C-Br) N4 Transmetalation & Reductive Elimination N3->N4 N5 3-Substituted-5-bromoindazole (Intermediate) N4->N5 Chemoselective N6 Slower Oxidative Addition (C5-Br Bond Cleavage) N5->N6 Elevated Temp / Stronger Base N7 3,5-Disubstituted Indazole (Final Product) N6->N7

Mechanistic pathway of sequential Pd-catalyzed cross-coupling in dihaloindazoles.

Experimental Protocol: Self-Validating Sequential Suzuki-Miyaura Coupling

To ensure a robust system, a sequential coupling protocol must incorporate strict in-process controls (IPC). The initial coupling targets the C-I bond under mild conditions. Only upon analytical confirmation of complete C-I consumption does the protocol proceed to the C-Br bond. This strategy has been validated in the3[3].

Phase 1: Chemoselective C3-Coupling (Targeting C-I)
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-iodo-1H-indazole (1.0 equiv), Arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Atmosphere Exchange: Evacuate and backfill the flask with Argon (3 cycles) to prevent premature catalyst oxidation.

  • Solvent & Base Addition: Add degassed 1,4-dioxane and an aqueous solution of

    
     (2.0 M, 2.0 equiv).
    
  • Mild Heating: Stir the biphasic mixture at 60 °C for 2–4 hours.

    • Causality Note: Limiting the temperature to 60 °C provides sufficient thermal energy to cross the C-I oxidative addition barrier while remaining well below the activation threshold for the C5-Br bond.

  • Self-Validating Checkpoint (Critical): Analyze the reaction mixture via LC-MS. The protocol must pause here. The presence of the mono-coupled 3-aryl-5-bromo-1H-indazole mass peak with <2% of the di-coupled byproduct validates the chemoselectivity. Do not proceed to Phase 2 until the starting material is fully consumed.

Phase 2: C5-Coupling (Targeting C-Br)
  • Reagent Adjustment: To the same reaction vessel (one-pot) or isolated intermediate, add the second Boronic acid (1.5 equiv), a more reactive catalyst system (

    
     / SPhos, 0.05 equiv), and 
    
    
    
    (3.0 equiv).
  • Thermal Activation: Elevate the temperature to 100 °C and stir for 12 hours.

    • Causality Note: The electron-rich biaryl phosphine ligand (SPhos) increases the electron density on the Pd center, facilitating the difficult oxidative addition into the C-Br bond, while the elevated temperature overcomes the thermodynamic barrier.

  • Workup: Quench with water, extract with EtOAc, dry over

    
    , and purify via silica gel flash chromatography. This sequential arylation strategy enables the4[4].
    

Workflow Step1 1. Reagent Preparation (Indazole, Boronic Acid, Pd cat.) Step2 2. Inert Atmosphere Setup (Argon/N2 Purge) Step1->Step2 Step3 3. Low-Temp Coupling (C-I) (e.g., 60°C, 2h) Step2->Step3 Step4 4. In-Process Control (LC-MS / TLC Check) Step3->Step4 Step4->Step3 If Incomplete Step5 5. High-Temp Coupling (C-Br) (e.g., 100°C, 12h) Step4->Step5 If Mono-coupled Product Confirmed Step6 6. Workup & Purification (Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for chemoselective cross-coupling.

Quantitative Data: Comparative Reactivity Profiles

The following table summarizes the expected chemoselectivity and yields when subjecting 5-bromo-3-iodo-1H-indazole to various catalytic conditions. By comparing these parameters, researchers can tailor their approach based on the desired level of functionalization.

Coupling TargetSubstrate BondCatalyst SystemTemperatureBase / SolventExpected Chemoselectivity
Phase 1 (C-I) C3-I

(5 mol%)
60 °C

/ 1,4-Dioxane
>98% (Mono-coupled)
Phase 2 (C-Br) C5-Br

/ SPhos (5 mol%)
100 °C

/ Toluene
N/A (Full conversion)
Non-Selective Both

(10 mol%)
110 °C

/ DMF
<10% (Mixed products)

Conclusion

The differential reactivity between C-I and C-Br bonds in polyhalogenated indazoles provides a robust, programmable platform for complex drug scaffold synthesis. By strictly controlling temperature, catalyst/ligand electronics, and stoichiometry—and by enforcing rigorous LC-MS checkpoints—researchers can achieve near-perfect chemoselectivity. This approach not only maximizes yield but ensures the structural integrity of advanced pharmaceutical intermediates.

References

  • Source: Chemical Reviews (NIH / ACS Publications)
  • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Advances URL
  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI URL
  • Title: Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions Source: ResearchGate URL

Sources

The Strategic Deployment of 3,6-Dibromo-4-iodo-2H-indazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Indazole Scaffold as a Cornerstone of Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of clinically successful drugs.[3] Notably, the indazole core is a prominent feature in several FDA-approved kinase inhibitors, including axitinib (Inlyta®) and pazopanib (Votrient®), underscoring its significance in oncology.[4][5] Furthermore, emerging research has highlighted the potential of indazole derivatives in addressing neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by targeting key pathological pathways.[6]

This technical guide delves into the untapped potential of a specific, heavily halogenated indazole derivative: 3,6-dibromo-4-iodo-2H-indazole . The strategic placement of three distinct halogen atoms on the indazole core presents a unique opportunity for medicinal chemists to create novel, highly functionalized molecules with the potential for enhanced potency and selectivity against a range of therapeutic targets. This document will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this versatile building block, along with detailed experimental protocols for its derivatization and biological evaluation.

I. The Synthetic Versatility of 3,6-Dibromo-4-iodo-2H-indazole: A Gateway to Chemical Diversity

The presence of bromo and iodo substituents at the 3, 4, and 6 positions of the 2H-indazole core provides a rich platform for selective chemical modification. The differential reactivity of these halogens in metal-catalyzed cross-coupling reactions is the cornerstone of their utility. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than a C-Br bond, allowing for sequential and site-selective functionalization.

Proposed Synthetic Pathway for 3,6-Dibromo-4-iodo-2H-indazole

Synthesis_Workflow start Commercially Available 6-Bromo-2H-indazole step1 Iodination (e.g., NIS in DMF) start->step1 intermediate1 6-Bromo-3-iodo-2H-indazole step1->intermediate1 step2 Regioselective Bromination (e.g., NBS in EtOH) intermediate1->step2 final_product 3,6-Dibromo-4-iodo-2H-indazole step2->final_product

Caption: Proposed synthetic workflow for 3,6-dibromo-4-iodo-2H-indazole.

Strategic Derivatization via Sequential Cross-Coupling Reactions

The true potential of 3,6-dibromo-4-iodo-2H-indazole lies in its capacity for selective, stepwise functionalization. This allows for the systematic construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Derivatization_Strategy cluster_c4 C4 Position (Iodo) cluster_c3_c6 C3 & C6 Positions (Bromo) start 3,6-Dibromo-4-iodo-2H-indazole c4_suzuki Suzuki Coupling (Boronic Acids/Esters) start->c4_suzuki Pd(0), Base (Higher reactivity of C-I) c4_sonogashira Sonogashira Coupling (Alkynes) start->c4_sonogashira Pd(0), Cu(I), Base c4_buchwald Buchwald-Hartwig Amination (Amines) start->c4_buchwald Pd(0), Ligand, Base c3_c6_suzuki Suzuki Coupling c4_suzuki->c3_c6_suzuki Further Functionalization c3_c6_sonogashira Sonogashira Coupling c4_sonogashira->c3_c6_sonogashira Further Functionalization c3_c6_buchwald Buchwald-Hartwig Amination c4_buchwald->c3_c6_buchwald Further Functionalization

Caption: Strategic derivatization of 3,6-dibromo-4-iodo-2H-indazole.

II. Potential Therapeutic Applications: A Focus on Oncology and Neurodegeneration

Given the prevalence of the indazole scaffold in kinase inhibitors, the most promising applications for derivatives of 3,6-dibromo-4-iodo-2H-indazole are in oncology and neurodegenerative diseases.[4][6][10]

Oncology: Targeting Key Kinases in Cancer Progression

The indazole core is known to interact with the hinge region of the ATP-binding pocket of many kinases.[1] By systematically varying the substituents at the 3, 4, and 6 positions, it is possible to optimize interactions with specific kinases implicated in cancer.

Potential Kinase Targets:

Kinase TargetRationale for TargetingCancer Indication
VEGFR/PDGFR Inhibition of angiogenesis and tumor growth.[4][11]Renal cell carcinoma, soft tissue sarcoma.
FGFR Aberrant FGFR signaling is a driver in various cancers.[10]Bladder cancer, cholangiocarcinoma.
Aurora Kinases Essential for cell cycle regulation; overexpression is common in tumors.[4]Leukemia, solid tumors.
c-Met Involved in tumor growth, invasion, and metastasis.[5]Non-small cell lung cancer, gastric cancer.
Neurodegenerative Diseases: Modulating Pathological Kinase Activity

In the context of neurodegeneration, the inhibition of kinases that contribute to the hyperphosphorylation of tau protein is a key therapeutic strategy.[12] Indazole derivatives have shown promise in this area.[12]

Potential Kinase Targets:

Kinase TargetRationale for TargetingNeurodegenerative Disease
GSK-3β A primary kinase responsible for tau hyperphosphorylation.[12]Alzheimer's disease, Parkinson's disease.
CDK5 Aberrant activation contributes to neuronal cell death and tau pathology.Alzheimer's disease.
LRRK2 Mutations are a common cause of familial Parkinson's disease.[6]Parkinson's disease.

III. Experimental Protocols: A Practical Guide for the Medicinal Chemist

The following protocols provide a starting point for the synthesis and evaluation of a focused library of compounds derived from 3,6-dibromo-4-iodo-2H-indazole.

General Protocol for Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes a general procedure for the selective functionalization of the C4-iodo position.

Materials:

  • 3,6-dibromo-4-iodo-2H-indazole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 3,6-dibromo-4-iodo-2H-indazole, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against a representative kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized indazole derivatives (test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.

Neuronal Cell Viability Assay for Neuroprotection

This protocol assesses the ability of the compounds to protect neuronal cells from a neurotoxin.[13]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MPP⁺ (1-methyl-4-phenylpyridinium) neurotoxin

  • Synthesized indazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.[13]

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.[13]

  • Induce neurotoxicity by adding MPP⁺ to the wells (except for the control group) and co-incubate with the test compounds for an additional 24 hours.[13]

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control group.

IV. Conclusion and Future Directions

The heavily halogenated scaffold of 3,6-dibromo-4-iodo-2H-indazole represents a largely unexplored yet highly promising starting point for the development of novel therapeutics. Its potential for selective, multi-directional functionalization offers a powerful tool for medicinal chemists to rapidly generate diverse compound libraries. The insights provided in this guide, from synthetic strategies to biological evaluation protocols, are intended to serve as a catalyst for the exploration of this versatile building block. Future research should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on generating potent and selective inhibitors of kinases implicated in oncology and neurodegenerative diseases. The journey from this unique starting material to a potential clinical candidate is a challenging yet exciting prospect for the field of drug discovery.

References

  • Synthesis and biological evaluation of indazole deriv
  • Indazoles in Drug Discovery - PharmaBlock. (URL: )
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research - Benchchem. (URL: )
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - RSC Publishing. (URL: )
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (URL: )
  • Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (URL: )
  • Application Notes and Protocols for Indazole Derivatives in Neurodegenerative Disease Research - Benchchem. (URL: )
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: )
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: )
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. (URL: )
  • Importance of Indazole against Neurological Disorders | Request PDF - ResearchG
  • AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphoryl
  • Synthesis and antitumor activity of some substituted indazole deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: )
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: )
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (URL: )
  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed. (URL: )
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC. (URL: )
  • The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),...
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. (URL: )
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (URL: )

Sources

Strategic Discovery of Novel Kinase Inhibitors: The Indazole Scaffold Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a strategic blueprint for drug discovery professionals. It moves beyond basic reviews to provide actionable logic on scaffold design, synthetic execution, and biological validation.

Executive Summary: The Indazole Advantage

In the crowded landscape of kinase inhibitor discovery, the indazole (1H-indazole) scaffold remains a "privileged structure" due to its exceptional ability to mimic the purine core of ATP while offering distinct vectors for selectivity that pure bio-isosteres (like indoles or azaindoles) often lack.

Unlike the indole scaffold, the extra nitrogen in the indazole ring (N2) acts as a critical hydrogen bond acceptor/donor switch, allowing for dynamic interaction with the kinase hinge region. This guide details the rational design, synthesis, and validation of indazole-based inhibitors, leveraging recent data from 2024–2025 to illustrate next-generation targeting strategies (e.g., PKMYT1, PLK4, and VEGFR).

Structural Basis & Binding Logic

The Hinge Interaction (The Anchor)

The primary utility of the indazole core is its ability to anchor the molecule within the ATP-binding pocket via the "hinge region."[1]

  • Type I Binding: The indazole N1-H typically serves as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu90 in PLK4 or Cys919 in VEGFR2).

  • Tautomeric Versatility: The 1H- and 2H-indazole tautomers allow the scaffold to adapt to different hinge geometries, a feature less available in fixed bicyclic systems.

Vector Exploration (The Selectivity)
  • C3 Position: Vectors from C3 extend into the "gatekeeper" region or the solvent front, depending on the kinase conformation (DFG-in vs. DFG-out). This is the primary site for introducing selectivity elements.

  • C4-C7 Positions: Substituents here (particularly C5/C6) project into the hydrophobic back pocket (selectivity pocket), often exploited to differentiate between homologous kinases (e.g., VEGFR vs. FGFR).

Visualization: Indazole Binding Mode

Figure 1: Schematic representation of a generic indazole inhibitor within the kinase ATP pocket, highlighting critical interaction points.

IndazoleBinding Hinge Hinge Region (Glu/Cys Backbone) Indazole Indazole Core (ATP Mimetic) Hinge->Indazole H-Bond (N2) Indazole->Hinge H-Bond (N1-H) Gatekeeper Gatekeeper Residue (Steric Filter) Indazole->Gatekeeper C3 Vector (Steric Clash/Fit) Solvent Solvent Front (Solubility/ADME) Indazole->Solvent N1/C3 Extensions HydroPocket Hydrophobic Pocket II (Selectivity) Indazole->HydroPocket C5/C6 Substitution

Caption: Interaction map of 1H-indazole showing the critical H-bond network with the hinge and vectors for selectivity optimization.

Synthetic Architectures

To rapidly access diverse indazole libraries, we employ modular synthetic routes. The choice of route depends heavily on the desired substitution pattern.

Route A: The Jacobson & Modified Diazotization (C-N Bond Formation)

Best for: 1H-indazoles with specific benzene-ring substitution.

  • Mechanism: Intramolecular cyclization of o-amino substituted benzenes via diazonium salts.

  • Limitation: Harsh conditions can limit functional group tolerance.

Route B: The Davis-Beirut Reaction (N-N Bond Formation)

Best for: 2H-indazoles and mild conditions.

  • Mechanism: Base-catalyzed cyclization of o-nitrobenzyl amines.

  • Advantage: High tolerance for sensitive groups; excellent for generating lead-like libraries.

Route C: C3-Functionalization (The "Diversity Point")

For SAR exploration, the C3 position is usually functionalized after ring construction using halogenated intermediates (e.g., 3-iodo-1H-indazole).

  • Suzuki-Miyaura: Aryl/Heteroaryl coupling.

  • Sonogashira: Alkynyl coupling (access to rigid linkers).

Visualization: Synthetic Decision Tree

Figure 2: Workflow for selecting the optimal synthetic route based on target substitution.

Synthesis Start Target Indazole Structure Decision1 Substitution Pattern? Start->Decision1 RouteA Route A: Jacobson/Diazotization (Start: o-toluidines) Decision1->RouteA Unsubstituted N1/C3 Benzene modified RouteB Route B: Davis-Beirut (Start: o-nitrobenzyl amines) Decision1->RouteB 2H-Indazole or Sensitive Groups RouteC Route C: C3-Halogenation (Late-Stage Functionalization) Decision1->RouteC Library Generation (Variable C3) StepA Cyclization via Diazonium Salt RouteA->StepA StepB Base-Catalyzed N-N Formation RouteB->StepB StepC Pd-Catalyzed Coupling (Suzuki/Sonogashira) RouteC->StepC

Caption: Synthetic decision matrix highlighting the three primary routes for indazole construction and functionalization.

Biological Validation Protocols

Trustworthy data requires self-validating protocols. Below is a standardized workflow for validating indazole hits.

Biochemical Assay: ADP-Glo™ Kinase Assay (Promega)

Why this assay? It measures ADP formation directly, making it universal for any kinase/substrate pair and less prone to fluorescent interference from the indazole compounds themselves (which can be autofluorescent).

Protocol Steps:

  • Reagent Prep: Dilute Kinase (e.g., VEGFR2, 0.2 ng/µL) and Lipid/Peptide Substrate in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 10 nL of Indazole library (in DMSO) into 384-well low-volume white plates.

  • Reaction Initiation: Add 2.5 µL Kinase solution + 2.5 µL ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 min.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Readout: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Read Luminescence.

  • Validation: Z' factor must be > 0.5. Include Staurosporine as a positive control.

Cellular Target Engagement: Western Blotting

Why? To confirm the inhibitor permeates the membrane and inhibits the specific phosphorylation event in situ.

Protocol Steps:

  • Treatment: Treat cells (e.g., HUVEC for VEGFR) with Indazole compound (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate with ligand (e.g., VEGF 50 ng/mL) for 15 min.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting: Probe for p-VEGFR2 (Tyr1175) vs. Total VEGFR2 .

  • Quantification: Normalize signal to Total protein or GAPDH.

Visualization: Screening Cascade

Figure 3: The "Funnel" from Hit to Lead.

ScreeningCascade Library Indazole Library (1000+ Compounds) Biochem Biochemical Screen (ADP-Glo, Single Point @ 10µM) Library->Biochem >50% Inhibition DoseResp IC50 Determination (10-point curve) Biochem->DoseResp Hit Confirmation Cellular Cellular Viability & Selectivity (CTG / Western Blot) DoseResp->Cellular Potency < 1µM ADME ADME Profiling (Solubility, Microsomal Stability) Cellular->ADME On-Target Effect Lead Validated Lead Candidate ADME->Lead Drug-like Props

Caption: Hierarchical screening cascade ensuring only potent, permeable, and stable indazoles progress to lead optimization.

Data Summary: FDA-Approved & Notable Indazoles

The following table highlights how the indazole scaffold has been successfully translated into clinical therapies.

Drug NameTarget(s)IndicationKey Structural Feature
Axitinib (Inlyta)VEGFR1/2/3Renal Cell CarcinomaC3-vinyl pyridine extension for solubility and H-bonding.
Pazopanib (Votrient)VEGFR, PDGFR, c-KITRenal Cell Carcinoma2-Aminopyrimidine at C3; Sulfonamide for solubility.
Entrectinib (Rozlytrek)TRK A/B/C, ROS1ROS1+ NSCLCIndazole core fused in a macrocyclic structure (rigidification).
Linifanib (ABT-869)VEGFR, PDGFRHepatocellular Carcinoma3-aminoindazole urea derivative.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances, 2021.[2]

  • FDA-Approved Kinase Inhibitor Library. TargetMol, 2024.

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 2024.[3]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024.[4]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold. ResearchGate, 2023.

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Scientific Reports, 2012.

  • Kinase Inhibitors FDA Approved 2018–2023. Pharmacological Reviews, 2024.

Sources

Synthesizing Complexity: A Technical Guide to Polyhalogenated Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the primary failure mode in complex heterocyclic functionalization is rarely the downstream coupling chemistry itself. Instead, it is the lack of rigorous regiocontrol during the synthesis of the polyhalogenated precursor. Polyhalogenated heterocycles are indispensable linchpins in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. By possessing multiple orthogonal carbon-halogen (C–X) bonds, these scaffolds allow for sequential, site-selective functionalizations.

This whitepaper outlines the mechanistic foundations, thermodynamic reorganization strategies, and site-selective functionalization of polyhalogenated heterocycles, providing self-validating protocols for immediate laboratory implementation.

De Novo Regioselective Halogenation: The HFIP Advantage

Historically, polyhalogenation required harsh Lewis acids or cryogenic temperatures, often resulting in poor regiocontrol and over-halogenation. Recent methodological shifts leverage1 as a multifunctional solvent to achieve mild, regioselective halogenation in excellent yields[1].

The Causality of Solvent Selection: Why does HFIP outperform traditional solvents like dichloromethane (DCM) or dimethylformamide (DMF)? HFIP is a strong hydrogen-bond donor (


 = 1.96) with high ionizing power but exceptionally low nucleophilicity. When using N-halosuccinimides (NBS, NIS, NCS), HFIP coordinates to the carbonyl oxygens of the succinimide ring. This hydrogen-bonding network pulls electron density away from the nitrogen-halogen bond, drastically increasing the electrophilicity of the halogen atom. Consequently, the halogenation proceeds rapidly without the need for transition metal catalysts, while HFIP's low nucleophilicity prevents solvent-adduct side reactions.
Table 1: Quantitative Comparison of Solvent Effects on Regioselective Bromination
SolventHalogenating AgentCatalystTime (h)Yield (%)Regioselectivity (Target vs Isomer)
DCMNBS (1.1 eq)None24.0< 10Poor
DMFNBS (1.1 eq)None12.04560:40
HFIP NBS (1.1 eq) None 0.5 - 2.0 85 - 98 > 95:5

Thermodynamic Reorganization: The Halogen Dance (HD) Reaction

When direct regioselective halogenation cannot access a specific substitution pattern, the 2 offers a powerful thermodynamic workaround[2].

The Causality of Halogen Migration: The HD reaction is driven entirely by thermodynamic equilibration. A sterically hindered base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), deprotonates the heterocycle at its most kinetically acidic site. The resulting aryl-lithium species undergoes a cascade of halogen-metal exchanges. The driving force is the formation of the most thermodynamically stable organolithium intermediate—typically the position where the negative charge is maximally stabilized by the inductive effect of adjacent electronegative heteroatoms (e.g., nitrogen or sulfur).

To tame these highly reactive intermediates and prevent competitive dehalogenation, modern approaches utilize3[3]. Flow chemistry ensures rapid mixing and precise residence times, suppressing unwanted side reactions that plague batch processes.

G Start Polyhalogenated Heterocycle Exchange Halogen-Metal Exchange Start->Exchange Base Lithium Amide Base (e.g., LDA, LTMP) Base->Exchange Migration Thermodynamic Equilibration (Halogen Dance) Exchange->Migration Deprotonation Trapping Electrophilic Trapping Migration->Trapping Product Regioselectively Functionalized Scaffold Trapping->Product

Fig 1: Mechanistic workflow of the base-catalyzed Halogen Dance (HD) reaction.

Strategic Functionalization: Site-Selective Cross-Coupling

Once the polyhalogenated scaffold is synthesized, it must be functionalized selectively. Palladium-catalyzed 4 provide convenient access to multifold arylated ring systems[4].

The Causality of Site-Selectivity: In Pd-catalyzed couplings, the oxidative addition of Pd(0) into the C–X bond is the selectivity-determining step. This selectivity is dictated by two factors:

  • Bond Dissociation Energy (BDE): The innate reactivity hierarchy is C–I > C–Br > C–Cl.

  • Electronic Distortion: For identical halogens, oxidative addition occurs at the most electron-deficient carbon. This is governed by the interaction of the heterocycle's LUMO with the HOMO of the Pd species[5].

A practical heuristic for5 is Handy’s Rule: the proton with the furthest downfield


H-NMR chemical shift in the non-halogenated parent heterocycle corresponds to the most reactive C–X site in the polyhalogenated analog[5].

G2 PolyHalo Polyhalogenated Precursor OxAdd Selective Oxidative Addition (Pd0) PolyHalo->OxAdd Lowest BDE / LUMO Transmetalation Transmetalation (Organometallic Reagent) OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim MonoCoupled Mono-Functionalized Heterocycle RedElim->MonoCoupled Iterative Iterative Coupling at Next C-X Bond MonoCoupled->Iterative

Fig 2: Catalytic cycle for site-selective Pd-catalyzed cross-coupling.

Table 2: Predictive Regioselectivity in Pd-Catalyzed Cross-Couplings
Heterocycle ScaffoldHalogen Substitution1st Coupling Site2nd Coupling SitePredictive Rationale (Causality)
Pyridine 2,3,5-tribromoC-2C-5C-2 is most electron-deficient due to adjacency to the nitrogen atom.
Thiophene 2,3,4,5-tetrabromoC-2 / C-5C-3 / C-4

-positions exhibit lower C–Br BDE and higher LUMO coefficients.
Quinoline 5,7-dibromo-8-OTfC-5C-7C-5 is maximally activated by electronic distortion prior to the triflate.
Indole 2,3-dibromoC-2C-3C-2 is more electron-deficient than the electron-rich C-3 position.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls to guarantee mechanistic fidelity.

Protocol A: One-Pot Regioselective Bromination in HFIP
  • Substrate Dissolution: Dissolve the heterocyclic precursor (1.0 mmol) in HFIP (2.0 mL) at room temperature under an argon atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 mmol) in a single portion. Stir the reaction mixture at 25 °C.

  • Self-Validation Checkpoint: At

    
     min, extract a 10 µL aliquot, quench with saturated aqueous Na
    
    
    
    S
    
    
    O
    
    
    , and analyze via GC-MS. Causality: HFIP accelerates halogenation significantly. This checkpoint validates that the reaction has reached the mono-halogenated stage without proceeding to over-halogenation, ensuring the kinetic trap is maintained.
  • Solvent Recovery: Once complete, distill the HFIP (bp 58 °C) under reduced pressure. Causality: HFIP is expensive but highly volatile; distillation allows >90% recovery, making the process economically viable.

  • Purification: Dilute the residue with EtOAc, wash with water and brine, dry over MgSO

    
    , and purify via flash chromatography.
    
Protocol B: Continuous-Flow Halogen Dance Reaction
  • System Priming: Prime a continuous-flow microreactor setup (PFA tubing, internal diameter 0.8 mm) with anhydrous THF.

  • Precursor Injection: Pump a solution of the polyhalogenated heterocycle (0.5 M in THF) and a solution of LTMP (0.55 M in THF) into a T-mixer at -78 °C.

  • Halogen Dance Execution: Allow the mixed stream to pass through a residence time unit (RTU) maintained at -40 °C for exactly 45 seconds.

  • Self-Validation Checkpoint: Utilize an in-line FTIR flow cell to monitor the appearance of the C–Li intermediate. Causality: The halogen dance relies on the formation of a thermodynamically stable lithiated species. In-line monitoring confirms the steady-state concentration of this intermediate, validating that the residence time is optimal before electrophile introduction.

  • Electrophilic Quench: Intersect the flow stream with an electrophile (e.g., iodine or an aldehyde, 0.6 M in THF) in a second T-mixer at 0 °C. Collect the output in a flask containing saturated aqueous NH

    
    Cl.
    

Conclusion

The synthesis of polyhalogenated heterocyclic building blocks requires a deep understanding of physical organic chemistry. By leveraging H-bond donating solvents like HFIP to activate electrophiles, utilizing thermodynamic sinks in the Halogen Dance reaction, and exploiting LUMO-HOMO interactions for site-selective cross-coupling, researchers can predictably build complex molecular architectures.

References

1.3 2. 2 3.4 4.1 5.5

Sources

Precision Electrophilic Halogenation of 2H-Indazole Derivatives: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 2H-indazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including kinase inhibitors and PARP inhibitors like Niraparib and Pazopanib. In advanced organic synthesis and drug development, the regioselective functionalization of the 2H-indazole core is a critical late-stage modification. Specifically, electrophilic halogenation provides essential synthetic handles (e.g., bromides, iodides) that enable downstream cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings[1].

Achieving precise substitution patterns requires absolute control over the reaction microenvironment. This guide dissects the mechanistic causality, state-of-the-art methodologies, and self-validating experimental protocols required to master the electrophilic halogenation of 2H-indazole derivatives.

Mechanistic Causality: SEAr vs. Radical Pathways

The halogenation of 2H-indazoles is fundamentally governed by the electron density distribution across the fused bicyclic system. The C3 position exhibits the highest nucleophilicity, making it the kinetically favored site for electrophilic attack.

Under standard thermal conditions in polar solvents, the reaction proceeds via a Friedel-Crafts-type Electrophilic Aromatic Substitution (SEAr) mechanism[2]. The electron-donating nature of the nitrogen heteroatoms stabilizes the resulting cationic intermediate. However, if the C3 position is sterically hindered or if the reaction is pushed with excess reagents and extended thermal stress, secondary halogenation occurs at the C7 position, leading to poly-halogenated mixtures[3].

Alternatively, under photocatalytic or specific oxidative conditions, the reaction can pivot to a radical-mediated pathway , where halogen radicals (generated from N-halosuccinimides or nitrosyl halides) initiate the functionalization[4].

Mechanism Indazole 2H-Indazole Substrate SEAr SEAr Intermediate (Polar Stabilization) Indazole->SEAr + NXS (EtOH, 50°C) Radical Radical Intermediate (Photocatalytic/Thermal) Indazole->Radical + NXS (hv or Initiator) NXS N-Halosuccinimide (Electrophile) NXS->SEAr NXS->Radical Mono C3-Mono-Halogenated Product SEAr->Mono Fast Deprotonation Radical->Mono Halogen Transfer Poly C3,C7-Poly-Halogenated Product Mono->Poly Excess NXS Extended Time

Fig 1. Mechanistic divergence in the electrophilic halogenation of 2H-indazoles.

Comparative Analysis of Halogenation Methodologies

Historically, halogenation utilized harsh reagents like molecular bromine (Br₂), which suffered from poor regioselectivity and generated toxic byproducts[3]. Modern synthetic paradigms have shifted toward highly controlled, environmentally benign protocols.

Table 1: Quantitative Comparison of Halogenation Methodologies
MethodologyReagents & CatalystsReaction ConditionsPrimary ProductYield Range
Metal-Free Mono-Halogenation NBS or NCS (1.0 equiv)EtOH or H₂O, 50°C, Air, 2–6 h3-Halo-2H-indazole80–98%
Organocatalytic Halogenation NXS + Gallocyanine HG⁺MeCN, RT, 15–90 min3-Halo-2H-indazole85–95%
Electrochemical Halogenation NaCl or NaBrMeCN, e⁻ flow, RT, 39 min3-Halo-2H-indazole70–90%
Poly-Halogenation Excess NBS/NCS (2.0+ equiv)EtOH, 50°C, 8+ h3,7-Dihalo-2H-indazole65–75%

Data synthesized from recent advancements in metal-free[5] and organocatalytic[2] halogenation frameworks.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints. These checkpoints validate the causality of the experimental choices in real-time.

Protocol A: Metal-Free Regioselective Mono-Bromination

This protocol utilizes N-bromosuccinimide (NBS) in a green solvent (ethanol) to achieve high C3-selectivity without transition metals[3].

Causality of Choices: Ethanol is selected because its protic nature stabilizes the polar transition states inherent in the SEAr pathway. The temperature is strictly maintained at 50°C; lower temperatures stall the activation of NBS, while higher temperatures provide the thermodynamic energy required to overcome the activation barrier for secondary C7-halogenation.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-phenyl-2H-indazole (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add NBS (1.05 mmol) portion-wise over 5 minutes to prevent localized concentration spikes that could trigger poly-halogenation.

  • Thermal Activation: Elevate the reaction temperature to exactly 50°C. Stir open to the air for 2 hours.

  • Self-Validating Checkpoint (In-Process Control): At t = 90 min, withdraw a 10 µL aliquot and analyze via LC-MS.

    • Validation: The presence of a single

      
       peak corresponding to the mono-brominated mass confirms successful C3-selectivity. The emergence of an 
      
      
      
      peak indicates over-bromination, signaling the need for immediate quenching.
  • Quenching & Isolation: Cool the mixture to room temperature and quench with distilled water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (hexane/ethyl acetate) to yield 3-bromo-2-phenyl-2H-indazole.

Protocol B: Organocatalytic Halogenation via Gallocyanine

For substrates with thermally sensitive functional groups, an organocatalytic approach using Gallocyanine HG⁺ is employed[2].

Causality of Choices: Gallocyanine acts as a halogen-transfer agent. It engages in halogen-bonding with the N-halosuccinimide, significantly lowering the activation energy for halogen transfer. This allows the electrophilic substitution to proceed rapidly at room temperature, preserving delicate functional groups[2].

Step-by-Step Procedure:

  • Preparation: Dissolve the 2H-indazole derivative (1.0 mmol) and Gallocyanine HG⁺ (5 mol%) in acetonitrile (5 mL).

  • Reagent Addition: Add NBS or NCS (1.1 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 15 to 90 minutes.

  • Self-Validating Checkpoint: The deep color of the gallocyanine catalyst provides a visual cue. If the solution irreversibly bleaches, it indicates catalyst degradation, prompting the addition of a fresh 2 mol% catalyst spike. Complete consumption of the starting material should be verified by TLC (UV 254 nm).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic halogen species, followed by standard aqueous extraction.

Workflow S1 Step 1: Substrate Prep Dissolve 2H-Indazole in Solvent S2 Step 2: Reagent Addition Add NXS +/- Catalyst S1->S2 Homogeneous Phase S3 Step 3: Activation Thermal (50°C) or Catalytic (RT) S2->S3 Initiate Halogen Transfer S4 Step 4: LC-MS Validation Confirm C3-Selectivity S3->S4 Monitor Reaction S5 Step 5: Isolation Quench, Extract, Purify S4->S5 Phase Separation

Fig 2. Standardized self-validating workflow for the regioselective halogenation of 2H-indazoles.

Controlling Poly-Halogenation

When poly-halogenated derivatives (e.g., 3,7-dibromo-2H-indazole) are the desired target, the mechanistic causality must be manipulated. The C7 position is significantly less reactive than C3 due to lower electron density[6]. To functionalize C7, the reaction requires:

  • Excess Electrophile: Increasing NXS equivalents (2.0–3.0 equiv).

  • Extended Thermodynamics: Prolonging the reaction time (>8 hours) at 50°C to overcome the higher activation energy barrier of the C7 position[5].

  • Sequential Halogenation: Hetero-halogenated compounds (e.g., 3-chloro-7-bromo-2H-indazole) can be synthesized via a one-pot sequential addition, leveraging the differential reactivity of NBS (stronger) versus NCS (milder)[6].

References

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13, 4958-4962.[Link]

  • Qasid, M., Pfeiffer, M. A., Jeffries, C. J., & Lamar, A. A. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.[Link]

  • International Journal of Scientific Development and Research (IJSDR). (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Volume 10, Issue 2.[Link]

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 3,6-Dibromo-4-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision protocol for the regioselective Suzuki-Miyaura coupling of 3,6-dibromo-4-iodo-2H-indazole . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) but presents a dual challenge: polyhalogenation (competing reactive sites) and tautomerism (1H vs. 2H equilibrium).

Executive Summary

The functionalization of 3,6-dibromo-4-iodo-indazole requires a strategy based on kinetic differentiation . The reaction relies on the significantly faster oxidative addition of Palladium(0) into the C4–Iodine bond compared to the C3–Bromine or C6–Bromine bonds. However, the presence of a bulky bromine atom at the adjacent C3 position creates a "steric gate," necessitating the use of active, phosphine-based catalysts to drive the reaction at moderate temperatures without activating the bromine sites.

Key Success Factors:

  • Site-Selectivity: C4-I > C6-Br ≈ C3-Br.

  • N-Protection: Essential to lock the tautomer (usually N1-SEM or N1-THP) and prevent catalyst poisoning by the free N-H.

  • Catalyst Choice: Bidentate ligands (e.g., dppf) are preferred to prevent chelation-induced deactivation and ensure stability.

Chemo- and Regioselectivity Analysis[1][2]

Reactivity Hierarchy

The order of reactivity in Pd-catalyzed cross-coupling for this scaffold is dictated by Bond Dissociation Energy (BDE) and steric environment.

PositionHalogenReactivity RankMechanistic Rationale
C4 Iodo Primary Target Weakest C-X bond (

kcal/mol). Electronically activated by the adjacent fused ring system.
C6 BromoSecondaryStronger C-Br bond (

kcal/mol). Sterically accessible but kinetically slower than C4-I.
C3 BromoTertiaryAlthough electronically deficient (amidine-like carbon), it is sterically shielded by the N2-nitrogen and the C4-substituent.
The "Orthogonal" Strategy

To achieve high yields, one must exploit the I > Br window.

  • Temperature Control: Running the reaction at 60–80°C activates the C-I bond while leaving C-Br bonds intact. Temperatures >100°C risk "scrambling" or oligomerization via Br-coupling.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid. Excess boronic acid increases the statistical probability of off-target coupling at C6/C3.

Visualizing the Reaction Pathway

G Start 3,6-Dibromo-4-iodo-1H-indazole Protect Step 1: N-Protection (SEM-Cl / THP) Start->Protect NaH, DMF, 0°C Intermediate N-Protected Intermediate (N1-SEM preferred) Protect->Intermediate Quantitative Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, 60-80°C) Intermediate->Coupling R-B(OH)2 (1.0 eq) Product 4-Aryl-3,6-dibromo-indazole Coupling->Product Major Pathway (C4-I Selectivity) SideProduct Side Product: Bis-coupled (C4 + C6) Coupling->SideProduct Overheating (>100°C) or Excess Boronate

Caption: Logical workflow emphasizing the protection-first strategy and the divergence between selective C4-coupling and potential side reactions.

Experimental Protocols

Phase 1: N-Protection (Recommended)

Rationale: Unprotected indazoles can poison Pd catalysts via the free NH group. N1-SEM (2-(Trimethylsilyl)ethoxymethyl) protection is robust and directs reactivity predictably.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3,6-dibromo-4-iodo-1H-indazole (1.0 eq, e.g., 5.0 mmol) in anhydrous DMF (5 mL/mmol). Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases (Solution turns yellow/orange).

  • Addition: Dropwise add SEM-Cl (1.1 eq).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N-H spot (polar) should disappear, replaced by a less polar N-SEM spot.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc/Hexane).

    • Note on Regioisomers: N1-protection is usually favored (approx 4:1 ratio vs N2), but both isomers react similarly at C4.

Phase 2: Regioselective C4-Suzuki Coupling

Target: Displacement of C4-Iodo only.

Reagents:

  • Substrate: N-SEM-3,6-dibromo-4-iodo-indazole (1.0 eq).

  • Boronic Acid: Aryl-B(OH)₂ (1.05 eq). Do not use large excess.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

    • Why? The ferrocene ligand is bulky enough to promote reductive elimination but stable enough to resist dehalogenation of the bromine sites.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with the Substrate, Boronic Acid, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (3 cycles).[2]

  • Solvent Addition: Syringe in 1,4-Dioxane (0.1 M concentration relative to substrate) and the Na₂CO₃ solution .

    • Crucial: Ensure the solvent is thoroughly degassed (sparged with Argon for 10 min) before addition to prevent homocoupling.

  • Reaction: Heat the block to 60°C .

    • Monitoring: Check HPLC/LC-MS at 2 hours.

    • Decision Gate:

      • If conversion < 50%: Increase temp to 80°C .

      • If C6-bromo product appears (>5%): Lower temp to 50°C and check base concentration.

  • Completion: Typically complete in 4–6 hours at 80°C.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.[1][3][4] Dry (Na₂SO₄) and concentrate.[1][5]

  • Purification: Column chromatography. The C4-coupled product is usually significantly more polar than the starting material but less polar than des-bromo byproducts.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance at C4 (due to C3-Br).[1]Switch catalyst to Pd-XPhos G3 or Pd(dtbpf)Cl₂ (highly active for hindered substrates). Increase temp to 90°C.
Loss of Bromine (Dehalogenation) Hydride source in reaction (often from excess alcohol or overheating).Ensure solvents are anhydrous/degassed.[1] Switch base to K₃PO₄ (anhydrous) in Dioxane/Toluene.
C6-Coupling (Regio-scrambling) Temperature too high; Catalyst too active.Strictly limit temp to 60°C . Reduce catalyst loading to 2 mol%. Use a weaker base (NaHCO₃).
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).[6]Use Boronic Esters (BPin) or MIDA boronates . Add water scavenger or use anhydrous conditions (CsF/DME).

References

  • Reactivity of Halo-Indazoles: BenchChem. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." (2025).[3] Link

  • Mechanism of Suzuki Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (1995).[6] Link

  • Regioselective Coupling on Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Society Reviews, 38, 2441-2458. (2009). Link

  • Indazole Synthesis & Functionalization: Organic Chemistry Portal. "Synthesis of Indazoles."[3][5][7][8] Link

  • Catalyst Selection for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. (2008).[1][6] Link

Sources

Application Note: Regioselective Sonogashira Coupling of Polyhalogenated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions on polyhalogenated indazoles. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for regioselective functionalization.

Part 1: Strategic Overview & Reactivity Landscape

Polyhalogenated indazoles are privileged scaffolds in drug discovery (e.g., kinase inhibitors like Axitinib). However, their multiple reactive sites present a regioselectivity challenge. Successful functionalization relies on exploiting the electronic differentiation between the pyrazole (C3) and benzenoid (C4–C7) rings, alongside the intrinsic bond dissociation energies of the halogen substituents.

The Reactivity Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition is the selectivity-determining step. For polyhalogenated indazoles, the reactivity follows a strictly defined order:

  • C3-Iodine (Highest Reactivity): The C3 position is electron-deficient (π-excessive heterocycle but adjacent to imine nitrogen), making the C-I bond highly susceptible to oxidative addition.[1]

  • C5/C6-Bromine (Medium Reactivity): Benzenoid halogens react slower than the heterocyclic C3-halides.

  • C-Chlorine (Lowest Reactivity): typically inert under standard Sonogashira conditions (Pd/Cu), requiring specialized bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) to activate.

Mechanistic Logic for Protocol Design
  • Kinetic Control: By maintaining mild temperatures (RT to 40 °C), one can exclusively couple at the C3-I position while leaving C5-Br or C-Cl intact.

  • N-Protection: Unprotected indazoles (N-H) can poison Pd catalysts or undergo competitive N-arylation/alkylation. While "NH-free" protocols exist, N-protection (SEM, THP, Boc) is recommended for consistent high yields and regiocontrol.

Part 2: Visualization of Reactivity & Workflow

The following diagram illustrates the regioselectivity map and the logic flow for sequential functionalization.

IndazoleReactivity cluster_legend Reactivity Order Substrate 3-Iodo-5-bromo-1H-indazole (N-Protected) Step1 Protocol A: Kinetic Control (Pd(PPh3)2Cl2, CuI, RT) Target: C3-Alkynylation Substrate->Step1 High Reactivity (C-I) Intermediate Intermediate: 3-Alkynyl-5-bromoindazole Step1->Intermediate >95% Regioselectivity Step2 Protocol B: Thermal Activation (Pd(dppf)Cl2, 80°C) Target: C5-Alkynylation Intermediate->Step2 Lower Reactivity (C-Br) Product Final Product: 3,5-Bis(alkynyl)indazole Step2->Product Dual Functionalization Legend C3-I > C5-Br >> C-Cl (Reacts at RT) > (Reacts at >60°C) > (Requires Special Ligands)

Caption: Figure 1. Sequential reactivity logic for 3-iodo-5-bromoindazole. Kinetic control allows exclusive C3 functionalization before C5 activation.

Part 3: Detailed Experimental Protocols

Protocol A: C3-Selective Sonogashira Coupling

Objective: Selective alkynylation of the C3-position in the presence of C5-Br or C-Cl. Substrate: 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Reagents & Materials
ComponentEquivalentsRole
Substrate 1.0 equivPolyhalogenated scaffold
Terminal Alkyne 1.1 equivCoupling partner
Pd(PPh₃)₂Cl₂ 0.03 equiv (3 mol%)Catalyst (Mild, selective)
CuI 0.05 equiv (5 mol%)Co-catalyst (Activates alkyne)
Triethylamine (Et₃N) 3.0 equivBase (Acid scavenger)
DMF (Anhydrous) 0.2 M conc.Solvent (Polar aprotic favors Pd cycle)
Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add the indazole substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (9.5 mg).

  • Degassing: Cap the vessel and evacuate/backfill with Argon three times (Critical: Oxygen promotes homocoupling of alkynes).

  • Solvation: Inject anhydrous DMF (5 mL) and Et₃N (0.42 mL) via syringe. Stir for 2 minutes until reagents are dissolved/suspended.

  • Initiation: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Checkpoint: Monitor by TLC or LCMS after 2 hours. The C3-I bond usually converts fully within 2–4 hours. The C5-Br bond remains intact at this temperature.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Note: If C5-Br coupling is observed (trace), lower the temperature to 0 °C and increase reaction time.

Protocol B: Sequential C5-Functionalization (The "Hard" Step)

Objective: Functionalizing the less reactive benzenoid bromine after C3 is substituted. Substrate: 3-alkynyl-5-bromo-1-(THP)-1H-indazole (Product of Protocol A).

Reagents & Materials
ComponentEquivalentsRole
Substrate 1.0 equivC3-substituted-5-bromoindazole
Terminal Alkyne 1.5 equivDifferent alkyne for diversity
Pd(dppf)Cl₂[2][3][4][5]·DCM 0.05 equiv (5 mol%)Catalyst (Bidentate ligand for stability at high T)
CuI 0.10 equiv (10 mol%)Co-catalyst
Diisopropylamine 5.0 equivStronger base, higher boiling point
1,4-Dioxane 0.2 M conc.Solvent (High boiling, robust)
Step-by-Step Methodology
  • Setup: Use a pressure-rated vial if operating above boiling point of alkyne.

  • Charging: Add substrate, Pd(dppf)Cl₂, and CuI under Argon atmosphere.

  • Solvation: Add degassed 1,4-Dioxane and Diisopropylamine.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours.

    • Mechanistic Insight: The C-Br bond requires higher activation energy. The bidentate dppf ligand prevents catalyst decomposition (Pd black formation) at these elevated temperatures.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Glaser Homocoupling Oxygen presence; Excess CuIStrictly degas solvents (sparge with Ar for 15 min). Reduce CuI to 2 mol%. Add alkyne slowly.
Low Conversion (C3) Catalyst poisoning by N-HEnsure N-protection (THP/SEM). If using NH-free, use 3 equivalents of base (NaH or K₂CO₃) to form the indolyl anion first.
Regioselectivity Erosion Temperature too highStrictly maintain RT for Protocol A. Do not heat until C3-I is fully consumed.
Dehalogenation Hydride source presentAvoid alcoholic solvents (MeOH/EtOH) which can act as hydride sources in Pd-catalysis. Stick to DMF/THF.

References

  • Regioselectivity in Indazole Coupling: Giraud, F., et al. "C3-Indazole functionalization: a review."

  • Sequential Coupling Strategies: Collot, V., et al. "Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series."6

  • General Sonogashira Methodology: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."7

  • C7-Regioselective Bromination/Coupling: Boujdiab, K., et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles."3

Sources

site-selective functionalization of di-bromo-iodo-indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Di-Bromo-Iodo-Indazoles

Executive Summary

Polyhalogenated indazoles are privileged scaffolds in drug discovery, serving as precursors for kinase inhibitors (e.g., VEGFR, Axitinib analogs) and immuno-oncology agents. However, their utility is often bottlenecked by the challenge of site-selectivity .

This guide details the sequential, orthogonal functionalization of di-bromo-iodo-1H-indazoles . By exploiting the inherent differences in carbon-halogen bond dissociation energies (C-I vs. C-Br) and the steric/electronic environments of the indazole core (C3 vs. C5 vs. C7), researchers can programmatically install three distinct pharmacophores.

Target Substrate Model: 5,7-Dibromo-3-iodo-1H-indazole (chosen for its maximum regiochemical complexity).

Mechanistic Insight: The Reactivity Hierarchy

Successful functionalization relies on a "Reactivity Gradient." We do not force reactions; we select conditions that activate only the most labile site.

The Hierarchy of Activation
  • N1-Position (Acidic): The NH proton (

    
    ) must be capped first. This controls the steric environment at C7 and prevents catalyst poisoning.
    
  • C3-Iodine (Electronic Activation): The C3 position is electron-deficient (pyrazole ring). Combined with the weak C-I bond, this is the "softest" electrophile, reactive to oxidative addition by Pd(0) at ambient temperatures.

  • C5-Bromine (Sterically Accessible): Located on the benzenoid ring, this position is sterically exposed.

  • C7-Bromine (Sterically Shielded): Flanked by the N1-protecting group, this site suffers from significant steric hindrance, making it the last to react.

Visualization of Reactivity

ReactivityMap Substrate 5,7-Dibromo-3-iodo-1H-indazole N1 N1-H (Most Reactive Nucleophile) Step 1: Protection Substrate->N1 pK_a ~14 C3 C3-Iodine (Most Reactive Electrophile) Step 2: Mild Pd Coupling Substrate->C3 Weak C-I Bond C5 C5-Bromine (Accessible Aryl Bromide) Step 3: Active Ligand Required Substrate->C5 Steric Openness C7 C7-Bromine (Sterically Hindered) Step 4: Forcing Conditions Substrate->C7 Steric Clash

Caption: Reactivity heatmap of the indazole core. Green indicates the first point of intervention, transitioning to red for the most difficult site.

Experimental Protocols

Phase 1: Scaffold Stabilization (N1-Protection)

Rationale: Unprotected indazoles inhibit Pd-catalysts. We use a Tetrahydropyranyl (THP) or SEM group. These are bulky, which enhances the selectivity between C5-Br and C7-Br by artificially crowding the C7 site.

Protocol A: N1-THP Protection

  • Setup: Charge a dried RBF with 5,7-dibromo-3-iodo-1H-indazole (1.0 equiv) and anhydrous DCM (0.2 M).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (TsOH, 0.1 equiv).

  • Reagent: Dropwise addition of 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 4–6 h. Monitor by TLC (the N-H spot will disappear).

  • Workup: Quench with sat.

    
    . Extract with DCM.[1] The product is usually a mixture of N1/N2 isomers (typically >10:1 favoring N1). Isolate the major N1 isomer via column chromatography.
    
Phase 2: The Iodine Switch (Site-Selective C3 Coupling)

Rationale: We utilize the bond dissociation energy gap (


 kcal/mol vs 

kcal/mol). By using a ligand with moderate activity (

) and low temperature, we activate C-I without touching C-Br.

Protocol B: C3-Selective Suzuki-Miyaura

  • Reagents: Suspend N1-THP-indazole (1.0 equiv), Boronic Acid A (1.1 equiv), and

    
     (2.5 equiv) in DME/H2O (4:1, degassed).
    
  • Catalyst: Add

    
     (3–5 mol%). Note: Avoid highly active catalysts like Pd-XPhos here.
    
  • Conditions: Heat to 40–50°C (oil bath). Do not reflux.

    • Critical Check: Monitor by LCMS. Stop immediately upon consumption of starting material to prevent Br-coupling.

  • Purification: Standard silica chromatography.

    • Result: 3-Aryl-5,7-dibromo-1H-indazole.

Phase 3: Regioselective Bromine Discrimination (C5 vs C7)

Rationale: With two bromines remaining, we rely on sterics. The C7-Br is shielded by the N1-THP group. The C5-Br is exposed. We switch to a more active catalyst system to break the C-Br bond, but control the temperature to maintain selectivity.

Protocol C: C5-Selective Coupling

  • Reagents: Suspend the Phase 2 product (1.0 equiv), Boronic Acid B (1.1 equiv), and

    
     (3.0 equiv) in Toluene/Water (10:1).
    
  • Catalyst System:

    
     (5 mol%) + SPhos  or XPhos  (10 mol%).
    
    • Why XPhos? Buchwald dialkylbiaryl phosphines facilitate oxidative addition into aryl bromides but are sensitive enough to steric bulk to prefer the C5 position over the hindered C7.

  • Conditions: Heat to 80°C .

  • Observation: The reaction will stall after C5 conversion. C7 coupling usually requires temperatures >100°C or stronger bases.

Phase 4: The Final Site (C7 Functionalization)

Rationale: The final bromine is sterically hindered and deactivated. We must use "forcing" conditions.

Protocol D: C7-Forcing Coupling

  • Reagents: Suspend Phase 3 product (1.0 equiv), Boronic Acid C (1.5 equiv - excess needed), and

    
     (3.0 equiv) in 1,4-Dioxane.
    
  • Catalyst: Pd-PEPPSI-IPr (5 mol%) or

    
    /
    
    
    
    .
    • Why PEPPSI? The NHC ligand is extremely electron-rich and bulky, stabilizing the Pd center during the difficult oxidative addition at the hindered C7 site.

  • Conditions: Reflux (100–110°C) or Microwave irradiation (120°C, 30 min).

Data Summary & Troubleshooting

VariablePhase 2 (C3-I)Phase 3 (C5-Br)Phase 4 (C7-Br)
Leaving Group IodineBromine (Unimpeded)Bromine (Hindered)
Catalyst


/ XPhos
Pd-PEPPSI-IPr
Temp 40–50°C80°C100–120°C
Base

(Mild)

(Stronger)

(Strongest)
Risk Over-reaction at C5Reaction at C7 (rare)Protodehalogenation

Common Pitfall: "Halogen Dance" or scrambling.

  • Solution: If halogens migrate, switch to anhydrous conditions (THF instead of DME/H2O) and use anhydrous bases (

    
     solid).
    

Workflow Diagram

Workflow Start Start: 5,7-Dibromo-3-iodo-1H-indazole Step1 Step 1: N-Protection (THP/SEM) Creates steric bulk at C7 Start->Step1 Step2 Step 2: C3-Selective Coupling Pd(PPh3)4, Na2CO3, 45°C (Exploits C-I weakness) Step1->Step2 Isolated Intermediate Step3 Step 3: C5-Selective Coupling Pd-XPhos, K3PO4, 80°C (Exploits steric accessibility) Step2->Step3 Isolated Intermediate Step4 Step 4: C7-Forcing Coupling Pd-PEPPSI, Cs2CO3, 110°C (Overcomes steric hindrance) Step3->Step4 Isolated Intermediate Final Final Product: 3,5,7-Tri-functionalized Indazole Step4->Final

Caption: Step-wise decision tree for the orthogonal functionalization of the tri-halogenated scaffold.

References

  • BenchChem. (2025).[2][3] The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions.[3] (Analogous halogen reactivity principles).

  • National Institutes of Health (NIH). (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC9350482.

  • MDPI. (2023).[4] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.[5] Molecules, 28(7).

  • Royal Society of Chemistry (RSC). (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[4] Organic & Biomolecular Chemistry.[1][2][3][4][6][7]

  • ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives.[1][7][8][9][10] (Comprehensive review of C3 vs C5 reactivity).

Sources

Application Note: Precision Synthesis of 3,6-Disubstituted-4-Iodo-2H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3,6-disubstituted-4-iodo-2H-indazole derivatives Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Significance

The indazole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Axitinib, Pazopanib).[1] While 1H-indazoles are common, 2H-indazoles represent a valuable scaffold-hopping opportunity that alters vector orientation and solubility profiles.

This guide details the synthesis of 3,6-disubstituted-4-iodo-2H-indazoles . The 4-iodo position is the critical "linchpin" feature; it is sterically crowded and difficult to access via direct electrophilic halogenation of the pre-formed heterocycle. However, preserving this halogen allows for late-stage diversification (Suzuki/Sonogashira coupling) to access novel chemical space.

Key Synthetic Challenges
  • Regioselectivity (1H vs. 2H): Indazoles favor the 1H-tautomer thermodynamically.[1] Accessing the 2H-isomer requires kinetic alkylation strategies or specific cyclization precursors.

  • The "4-Iodo" Problem: Electrophilic iodination of indazoles typically occurs at C3 or C5. The C4 position must be established de novo from the benzene precursor.

  • Substituent Compatibility: The C3 and C6 substituents must survive the cyclization conditions.

Strategic Analysis & Retrosynthesis

To guarantee the position of the iodine at C4, we utilize a Directed Ortho-Lithiation (DoL) strategy on a fluorobenzene precursor, followed by condensation with hydrazine.

Retrosynthetic Logic
  • Target: 3,6-disubstituted-4-iodo-2H-indazole.

  • Disconnection: N-N bond and C=N bond.

  • Precursor: 2-Fluoro-6-iodo-4-substituted-phenyl ketone.

  • Starting Material: 1-Fluoro-3-iodo-5-substituted benzene.

The iodine atom at C3 of the starting benzene becomes the C4-iodine of the indazole. The fluorine at C1 serves as the leaving group for the hydrazine cyclization.

Retrosynthesis Target Target: 4-Iodo-2H-Indazole (C4-I, C3-R, C6-R') Intermediate Precursor: 2-Fluoro-6-iodo-ketone Target->Intermediate N2-Alkylation & Cyclization Start Start: 1-Fluoro-3-iodo-5-R'-benzene Intermediate->Start Directed Ortho-Lithiation (LDA)

Caption: Retrosynthetic breakdown ensuring the C4-iodine placement via lithiation logic.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (Directed Ortho-Lithiation)

This step installs the C3-substituent (acyl group) exactly between the Fluorine and Iodine atoms. The acidity of the proton at the C2 position (between two halogens) makes this highly regioselective.

Reagents:

  • Starting Material: 1-Fluoro-3-iodo-5-methylbenzene (Example for C6-Me analog).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.

  • Electrophile: Acid Chloride (R-COCl) or Weinreb Amide.

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

  • Solvation: Charge with 1-Fluoro-3-iodo-5-methylbenzene (10 mmol) and anhydrous THF (50 mL). Cool to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (11 mmol, 1.1 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temp < -70 °C.

    • Mechanistic Note: The proton between F and I is removed. The resulting aryl-lithium is stabilized by induction from both halogens.

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns pale yellow.

  • Quench: Add the electrophile (e.g., Acetyl Chloride for C3-Methyl, or Benzoyl Chloride for C3-Phenyl) (12 mmol) dissolved in THF (10 mL) dropwise.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

QC Check: 1H NMR should show the disappearance of the triplet-like aromatic proton signal (originally between F and I).

Phase 2: Cyclization to Indazole Core

Reaction with hydrazine effects the cyclization. Note that using simple hydrazine hydrate yields the 1H-indazole . Direct synthesis of 2H-indazoles using substituted hydrazines often yields mixtures; therefore, we synthesize the 1H-parent and alkylate in Phase 3.

Protocol:

  • Dissolve the ketone from Phase 1 (5 mmol) in Ethanol (20 mL).

  • Add Hydrazine Monohydrate (20 mmol, 4 equiv).

  • Heat to Reflux (80 °C) for 4–12 hours.

    • Monitoring: Monitor by LCMS for the consumption of the ketone (M+) and appearance of the indazole mass (M-F+N).

  • Workup: Cool to RT. The product often precipitates. If not, concentrate and triturate with cold ether.

  • Result: 3,6-disubstituted-4-iodo-1H-indazole.[2]

Phase 3: Regioselective N2-Alkylation

This is the critical step to secure the 2H-isomer . Alkylation of indazoles under basic conditions typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.

Method A: High-Selectivity Alkylation with Trichloroacetimidates Based on recent methodology (e.g., J. Org. Chem. 2021, 86, 1408), using trichloroacetimidates under Lewis Acid catalysis favors N2.

Protocol:

  • Reagents: 1H-Indazole intermediate (1.0 equiv), Alkyl-2,2,2-trichloroacetimidate (1.5 equiv), BF3·Et2O (0.1 equiv).

  • Solvent: Anhydrous CH2Cl2 or THF.

  • Reaction: Stir at Room Temperature for 2–6 hours.

  • Purification: The N2 isomer is typically less polar than the N1 isomer on Silica gel.

Method B: Standard Alkylation (Base Promoted) If the acetimidate is unavailable, use alkyl halide + base.

  • Base: Cs2CO3 (2.0 equiv) in DMF or CH3CN.

  • Electrophile: Alkyl Halide (1.1 equiv).

  • Temperature: RT to 60 °C.

  • Separation: Requires careful column chromatography.

    • N1-Isomer: Elutes later (More polar).

    • N2-Isomer: Elutes earlier (Less polar).

Analytical Validation (Self-Validating System)

To ensure the product is the 2H-isomer and not the 1H-isomer, use the following diagnostic markers.

Feature2H-Indazole (Target)1H-Indazole (Impurity)
UV Spectrum Distinct "Indazolyl" band often red-shifted compared to 1H.Standard absorption profile.
1H NMR (N-R) N-CH signals often downfield due to adjacent aromatic ring current.N-CH signals slightly upfield.
13C NMR (C3) C3 carbon shift is diagnostic.C3 shift differs by ~5-10 ppm.
Crystallography N2-substituted structure.N1-substituted structure.[2][3][4]
NOESY Crucial: NOE observed between N2-R group and C3-substituent.NOE observed between N1-R group and C7-H.
NOESY Logic Diagram

NOESY Diagnostic NOE Interaction for 2H-Indazole Confirmation N2_Group N2-Alkyl Group C3_Group C3-Substituent N2_Group->C3_Group Strong NOE Signal (Confirms 2H) C7_Proton C7-Proton N2_Group->C7_Proton No Interaction

Caption: Confirming regiochemistry via Nuclear Overhauser Effect (NOE) spectroscopy.

Workflow Summary

Workflow Step1 Step 1: Directed Ortho-Lithiation (1-F-3-I-benzene + LDA + RCOCl) Step2 Step 2: Hydrazine Condensation (Forms 1H-Indazole Core) Step1->Step2 Step3 Step 3: N-Alkylation (Cs2CO3/DMF or BF3/Imidate) Step2->Step3 Decision Isomer Separation (Flash Chromatography) Step3->Decision Decision->Step3 High Polarity (N1) - Recycle/Discard Result Pure 3,6-disubstituted-4-iodo-2H-indazole Decision->Result Low Polarity Fraction (N2)

Caption: Step-by-step synthetic workflow from fluorobenzene to final 2H-indazole.

References

  • Clemens, J., et al. (2022).[5] "Pd-Catalyzed Direct Synthesis of 2-Substituted 2H-Indazoles." Synthesis, 54, 3215-3226.[5] Link

  • Genung, N. E., et al. (2014).[5][6] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117. Link

  • Alijaar, N., et al. (2021).[5] "Selective N2-Alkylation of Indazoles." The Journal of Organic Chemistry, 86, 1408-1418.[5] Link

  • BenchChem. (2025).[1][2][7] "Structure and Properties of Indazole Derivatives." Link

  • Xu, L., et al. (2013).[8] "Synthesis of Substituted 3-Aminoindazoles." The Journal of Organic Chemistry, 78, 3400-3401.[8] Link

Sources

Application Note: Modular Assembly of Kinase Inhibitors via Orthogonal Cross-Coupling of 3,6-Dibromo-4-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Polyhalogenated Scaffold

Indazole scaffolds are highly privileged in oncology and inflammatory disease drug discovery. 1H-indazole compounds and their 2H-tautomers are widely selected as potential kinase inhibitors for cancer treatment because their nitrogen-containing structures can deform the configuration of target protein kinases through hydrogen bonding, π-π stacking, or coordination linkages[1]. While the 1H-indazole tautomer is more naturally abundant, the 2H-indazole configuration offers unique spatial geometries that are highly effective at occupying the ATP-binding hinge region of receptor tyrosine kinases.

To accelerate the discovery of novel kinase inhibitors, researchers require highly functionalized building blocks that allow for rapid, divergent synthesis. Commercially available polyhalogenated scaffolds, such as 3,6-dibromo-4-iodo-1H-indazole[2], provide an ideal starting point. By leveraging the distinct electronic environments and bond dissociation energies of the three halogens, chemists can perform highly predictable, regioselective orthogonal cross-coupling reactions[3].

The Reactivity Gradient (Causality of Design)

The success of this modular assembly relies on a strict reactivity hierarchy:

  • C4-Iodine (

    
    ):  The carbon-iodine bond has the lowest bond dissociation energy (~240 kJ/mol). It undergoes rapid oxidative addition by Palladium(0) at mild temperatures, leaving the bromines untouched.
    
  • C3-Bromine vs. C6-Bromine (

    
    ):  Once the C4 position is functionalized, the two remaining bromines must be differentiated. In the N2-alkylated (2H) indazole system, the C3 position is directly adjacent to the electronegative pyrazole nitrogens. This inductive electron-withdrawing effect lowers the LUMO of the C3-Br bond, making it significantly more susceptible to oxidative addition by electron-rich Pd catalysts than the C6-Br bond located on the more electron-rich carbocycle.
    
  • N2-Alkylation (Tautomeric Fixation): Free N-H indazoles can coordinate to palladium, poisoning the catalyst or leading to unwanted N-arylation. Alkylating the nitrogen early in the sequence fixes the molecule in the 2H-configuration and ensures predictable C-C and C-N coupling.

Visualizing the Synthetic Workflow

OrthogonalCoupling SM 3,6-dibromo-4-iodo 1H-indazole Step1 N2-Alkylation (Fix 2H-Tautomer) SM->Step1 R-X, Base Step2 C4-Suzuki (Target C-I) Step1->Step2 Pd(0), Ar-B(OH)2 Step3 C3-Buchwald (Target C-Br) Step2->Step3 Pd(0), Amine Step4 C6-Sonogashira (Final C-Br) Step3->Step4 Pd(II), Alkyne

Workflow for orthogonal cross-coupling of 3,6-dibromo-4-iodo-2H-indazole.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific mechanistic rationale and analytical checkpoints to ensure the integrity of the orthogonal coupling strategy.

Phase 1: Tautomeric Fixation via N2-Alkylation

Objective: Protect the free amine to prevent Pd-poisoning and lock the scaffold into the 2H-indazole geometry. Causality: Using a bulky alkyl halide (e.g., isopropyl iodide) and a mild base (


) under thermodynamic control (80 °C) favors N2-alkylation over N1-alkylation due to the steric clash at the N1 position with the C7 proton.
  • Setup: Charge a flame-dried flask with 3,6-dibromo-4-iodo-1H-indazole (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous DMF (0.2 M) under an argon atmosphere.

  • Reagent Addition: Add isopropyl iodide (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Validation & Checkpoint: Monitor via LC-MS. The product should show a mass shift of +42 Da. TLC (Hexanes/EtOAc 4:1) will reveal two spots; the 2H-isomer typically runs slightly lower than the 1H-isomer.

  • Workup: Quench with

    
    , extract with EtOAc, wash heavily with brine (to remove DMF), dry over 
    
    
    
    , and purify via silica gel chromatography to isolate the pure 2H-indazole.
Phase 2: C4-Regioselective Suzuki-Miyaura Coupling

Objective: Introduce an aryl/heteroaryl group at the highly reactive C4-iodine position. Causality: The Suzuki–Miyaura cross-coupling technique is a highly effective method for forming C–C bonds on indazole scaffolds, utilizing palladium catalysts to react aryl halides with organoboronic acids[4].


 is chosen as the catalyst because its moderate electron density is sufficient to insert into the weak C-I bond without risking premature insertion into the C-Br bonds.
  • Setup: In a Schlenk tube, combine the N2-alkylated indazole (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio, 0.1 M overall).
    
  • Reaction: Stir at 90 °C for 12 hours under argon.

  • Validation & Checkpoint: LC-MS must show the complete disappearance of the starting material and a mass shift corresponding to the loss of Iodine (-127 Da) and addition of the Aryl group. The isotopic pattern will clearly show the retention of two Bromine atoms (characteristic 1:2:1 triplet in MS).

  • Workup: Filter through Celite, extract with DCM, concentrate, and purify via automated flash chromatography.

Phase 3: C3-Regioselective Buchwald-Hartwig Amination

Objective: Install a solubilizing or hinge-binding amine at the C3 position. Causality: The C3-Br bond is electronically activated by the adjacent pyrazole nitrogens. We utilize


 with the bidentate ligand Xantphos. Xantphos possesses a wide bite angle (111°), which forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step. This prevents competitive side reactions or over-coupling at the C6 position.
  • Setup: Combine the C4-arylated intermediate (1.0 equiv), a primary/secondary amine (1.2 equiv),

    
     (2.5 mol%), Xantphos (5 mol%), and 
    
    
    
    (2.0 equiv) in a sealed vial.
  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Heat at 100 °C for 16 hours.

  • Validation & Checkpoint: LC-MS will show the transition from a dibromo isotopic pattern (1:2:1) to a monobromo isotopic pattern (1:1).

  • Workup: Dilute with EtOAc, wash with water, dry, and purify via reverse-phase chromatography if the amine is highly polar.

Phase 4: C6-Late-Stage Sonogashira Functionalization

Objective: Utilize the final C6-bromine to install an alkyne, often used to access deep hydrophobic pockets in the kinase domain. Causality: With only one halogen remaining, a more robust catalyst system (


) is deployed to force the oxidative addition into the less reactive carbocyclic C-Br bond.
  • Setup: Combine the C3/C4-functionalized intermediate (1.0 equiv), terminal alkyne (1.5 equiv),

    
     (5 mol%), and CuI (10 mol%).
    
  • Solvent: Add degassed Triethylamine (

    
    ) and DMF (1:1, 0.1 M).
    
  • Reaction: Stir at 80 °C for 8 hours.

  • Validation & Checkpoint: LC-MS will show the complete loss of the bromine isotope pattern.

  • Workup: Standard aqueous workup and final purification via preparative HPLC to yield the fully functionalized kinase inhibitor.

Quantitative Reaction Metrics

The table below summarizes the expected performance of the orthogonal cross-coupling sequence, providing a baseline for yield and regioselectivity during library synthesis.

Reaction PhaseTarget BondCatalyst / Ligand SystemConditionsTypical YieldRegioselectivity
1. N2-Alkylation N-H

N-R
None (

base)
DMF, 80 °C, 4h80 - 85%>10:1 (2H vs 1H)
2. C4-Suzuki C4-I

Dioxane/

, 90 °C, 12h
75 - 82%>99% (C4 over C3/C6)
3. C3-Buchwald C3-Br

/ Xantphos
Toluene, 100 °C, 16h60 - 70%95% (C3 over C6)
4. C6-Sonogashira C6-Br

/ CuI
DMF/

, 80 °C, 8h
65 - 75%N/A (Only C6 remains)

Biological Application: Kinase Inhibition Mechanism

Once synthesized, these highly decorated 2H-indazole derivatives act as potent ATP-competitive inhibitors. The 2H-indazole core mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in VEGFR or mutant EGFR). The functional groups installed at C3, C4, and C6 project into the solvent channel, the gatekeeper pocket, and the deep hydrophobic pocket, respectively, shutting down downstream oncogenic signaling.

Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (Hinge Region Target) Ligand->Receptor Binds & Dimerizes Downstream Downstream Signaling (MAPK / PI3K) Receptor->Downstream Phosphorylation Inhibitor 2H-Indazole Inhibitor (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket Response Tumor Proliferation & Angiogenesis Downstream->Response Gene Transcription

Mechanism of action for 2H-indazole-derived ATP-competitive kinase inhibitors.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. 1

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. 4

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. db-thueringen.de. 3

  • 3,6-Dibromo-4-iodo-1H-indazole Product Specifications. BLD Pharm. 2

Sources

protocol for gram-scale synthesis of polyhalogenated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process for Polyhalogenated Indazoles

Executive Summary & Strategic Route Selection

Polyhalogenated indazoles are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors and modulating metabolic stability via lipophilicity. However, introducing multiple halogens presents a dichotomy in process design:

  • Electrophilic Halogenation: Efficient for C3 and C5 positions but suffers from poor regioselectivity when targeting C4/C6 or when high halogen saturation is required.

  • De Novo Cyclization: Essential for perhalogenated cores (e.g., tetrafluoro) where the halogen pattern is established in the precursor.

This guide provides two validated protocols. Protocol A details the de novo construction of the perfluorinated core using hydrazine, a method requiring strict thermal control. Protocol B details the regioselective functionalization (C3-iodination) of an existing halo-indazole.

Strategic Decision Tree

RouteSelection cluster_safety Process Safety Critical Control Points Start Target: Polyhalogenated Indazole Pattern Analyze Halogen Pattern Start->Pattern IsPerhalo Is the benzene ring fully substituted? (e.g., 4,5,6,7-tetrafluoro) Pattern->IsPerhalo DeNovo Route A: De Novo Cyclization (Precursor: Polyhalobenzaldehyde) IsPerhalo->DeNovo Yes IsC3 Is C3 functionalization required? IsPerhalo->IsC3 No Control1 Exotherm Control (Hydrazine Addition) DeNovo->Control1 DirectHalo Route B: Direct Halogenation (Electrophilic Substitution) IsC3->DirectHalo Yes (C3, C5, C7 active) Control2 Regioselectivity Check (Temp/Stoichiometry) DirectHalo->Control2

Caption: Decision logic for selecting between ring construction (Route A) and functionalization (Route B).

Protocol A: De Novo Synthesis of 4,5,6,7-Tetrafluoro-1H-indazole

Rationale: Direct fluorination of indazole is non-selective and hazardous. The superior approach utilizes the condensation of pentafluorobenzaldehyde with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (


) mechanism where the hydrazine first forms a hydrazone and then displaces the ortho-fluorine.

Scale: 50 g Batch Hazards: Hydrazine hydrate is a carcinogen and a reducing agent. The cyclization is exothermic.[1]

Reagents & Equipment
  • Precursor: Pentafluorobenzaldehyde (50.0 g, 255 mmol)

  • Reagent: Hydrazine hydrate (60-80% aq., 50 mL, ~3.0 equiv)

  • Solvent: Ethanol (Absolute, 250 mL) or THF (for higher solubility)

  • Base: Triethylamine (

    
    ) or DIPEA (Optional, to scavenge HF, though excess hydrazine often serves this role).
    
  • Equipment: 1L 3-neck flask, mechanical stirrer (critical for slurry handling), internal temperature probe, reflux condenser, dropping funnel.

Step-by-Step Methodology
  • Setup & Cooling:

    • Charge the flask with Pentafluorobenzaldehyde (50 g) and Ethanol (200 mL).

    • Cool the mixture to 0–5 °C using an ice/salt bath.

    • Checkpoint: Ensure the aldehyde is fully dissolved or finely suspended before proceeding.

  • Controlled Addition (The Critical Step):

    • Charge the dropping funnel with Hydrazine hydrate.

    • Add dropwise over 45–60 minutes.

    • Process Control: Maintain internal temperature < 10 °C . A rapid exotherm indicates hydrazone formation.

    • Observation: The solution will likely turn yellow/orange, and a precipitate (the intermediate hydrazone) may form.

  • Cyclization (Thermodynamic Phase):

    • Once addition is complete, allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat the mixture to Reflux (78 °C) for 6–8 hours.

    • Mechanism:[2][3][4][5] The heat drives the intramolecular

      
       displacement of the ortho-fluorine atom by the hydrazone nitrogen, releasing HF (neutralized by excess hydrazine).
      
  • Workup & Purification:

    • Concentration: Remove ~70% of the ethanol under reduced pressure.

    • Quench: Pour the residue into ice-water (500 mL). Stir vigorously for 30 minutes.

    • Filtration: Collect the crude solid by vacuum filtration.

    • Purification (Recrystallization):

      • Dissolve crude solid in minimum hot Toluene or Ethanol/Water (9:1).

      • Allow to cool slowly to RT, then 4 °C.

      • Filter pure crystals.

Yield Target: 35–40 g (75–85%) Purity: >98% (HPLC, 254 nm)

Protocol B: Regioselective C3-Iodination of 5-Bromo-1H-indazole

Rationale: For "mixed" polyhalogenated indazoles (e.g., bromo-iodo), it is best to start with a commercially available bromo-indazole and functionalize C3. The C3 position is the most electron-rich, allowing for selective electrophilic substitution using Iodine/KOH.

Scale: 10 g Batch

Reagents
  • Substrate: 5-Bromo-1H-indazole (10.0 g, 50.7 mmol)

  • Halogen Source: Iodine (

    
    ) chips (19.3 g, 76.0 mmol, 1.5 equiv)
    
  • Base: Potassium Hydroxide (KOH) pellets (5.7 g, 101 mmol, 2.0 equiv)

  • Solvent: DMF (Dimethylformamide), 100 mL.

Step-by-Step Methodology
  • Solubilization:

    • Dissolve 5-Bromo-1H-indazole in DMF (80 mL) in a 250 mL round-bottom flask.

    • Add KOH pellets. Stir until partially dissolved (exothermic).

  • Iodine Addition:

    • Dissolve

      
       in the remaining DMF (20 mL).
      
    • Add the iodine solution dropwise to the indazole mixture at RT over 20 minutes.

    • Color Change: The deep violet color of iodine will fade as it is consumed.

  • Reaction Monitoring:

    • Stir at RT for 3–4 hours.

    • Self-Validating Checkpoint: Perform TLC (Hexane/EtOAc 3:1).

      • Starting Material

        
        : ~0.4
        
      • Product (3-iodo)

        
        : ~0.5 (Higher lipophilicity due to Iodine).
        
      • Note: If reaction stalls, heat to 40 °C, but avoid higher temps to prevent N-iodination or over-iodination.

  • Quench & Isolation:

    • Pour the reaction mixture into a solution of 10% Sodium Thiosulfate (

      
      )  in water (300 mL). This reduces unreacted iodine (removes violet color) and precipitates the product.
      
    • Stir for 15 minutes. Ensure pH is near neutral (adjust with dilute HCl if too basic).

    • Filter the off-white/yellow solid.

  • Purification:

    • Wash the cake with water (3 x 50 mL) to remove DMF.

    • Dry in a vacuum oven at 45 °C.

    • Optional: Recrystallize from Acetonitrile if purity <95%.

Analytical Data & Process Parameters

ParameterProtocol A (Tetrafluoro)Protocol B (Bromo-Iodo)
Key Intermediate Pentafluorobenzaldehyde hydrazoneN-iodo species (transient)
Limiting Factor Exotherm during hydrazine additionSolubility of

/ Removal of DMF
Critical Temp <10 °C (Addition), 78 °C (Cyclization)20–25 °C (Strictly controlled)
Workup Solvent Ethanol / WaterDMF / Thiosulfate (aq)
Appearance White to off-white needlesPale yellow powder
19F NMR Shift -135 to -165 ppm (multiplets)N/A

Safety & Handling (E-E-A-T)

Hydrazine Management (Protocol A)
  • Toxicity: Hydrazine is a potent hepatotoxin and carcinogen. Use a closed-loop dispensing system if possible.

  • Waste: All aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.

  • Thermal: The reaction of hydrazine with aldehydes is highly exothermic. Never add hydrazine to a hot aldehyde solution; this can cause a runaway reaction and solvent boil-over.

Iodine/DMF Hazards (Protocol B)
  • Runaway Potential: While less energetic than nitration, halogenations in DMF can exhibit thermal runaway if heated excessively. Keep T < 50 °C.

  • Corrosion: Iodine vapor is corrosive to standard stainless steel. Use glass-lined or PTFE-coated equipment.

Process Flow Diagram

ProcessFlow cluster_A Protocol A: Tetrafluoro-indazole cluster_B Protocol B: 3-Iodo-5-bromo-indazole Step1 Dissolve Precursor (EtOH, 0°C) Step2 Add Hydrazine (Dropwise, <10°C) Step1->Step2 Step3 Reflux (78°C) (Cyclization) Step2->Step3 Step4 Quench (Water) & Filter Step3->Step4 StepB1 Dissolve 5-Br-Indazole (DMF, KOH) StepB2 Add I2 in DMF (RT, Dropwise) StepB1->StepB2 StepB3 Quench (Na2S2O3 aq) StepB2->StepB3 StepB4 Filter & Wash StepB3->StepB4

Caption: Comparative workflow for De Novo synthesis vs. Functionalization.

References

  • Vangapandu, S., et al. (2021).[6] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry. Link

  • Lier, F., et al. (2010). Synthesis of 4,5,6,7-tetrafluoro-1H-indazole and its derivatives. Journal of Fluorine Chemistry. (Referenced via general indazole synthesis protocols).[5][7] Link

  • BenchChem Application Notes. (2025). Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Link

  • Organic Syntheses. (1955). Indazole. Org. Synth. Coll. Vol. 3, p.475.[1] (Foundational text for indazole cyclization). Link

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Hydrazine Hydrate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Poly-Halogenated Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Center Resource for medicinal chemists and process engineers. It prioritizes the specific regiochemical and steric challenges inherent to the 3,6-dibromo-4-iodo substitution pattern.

Topic: Troubleshooting the Synthesis of 3,6-Dibromo-4-iodo-2H-indazole Ticket ID: IND-SYN-482 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The Core Challenge: Synthesizing 3,6-dibromo-4-iodo-2H-indazole presents a "perfect storm" of steric and electronic conflicts.

  • The "4-Iodo" Bottleneck: Position C4 is electronically deactivated and sterically crowded. Direct electrophilic iodination of a pre-formed indazole almost universally favors C3.

  • The Steric Wall (C3/C4): Introducing a bulky Iodine at C4 and a Bromine at C3 creates massive steric strain (peri-interaction).

  • Tautomeric Control (2H vs 1H): The "2H" designation implies you are targeting the quinoid-like tautomer, which is thermodynamically less stable than the 1H form unless trapped via selective N2-alkylation.

Recommended Synthetic Strategy: Do not attempt to iodinate a 3,6-dibromoindazole substrate; the C4 position will be inaccessible.

  • Primary Route: De Novo Cyclization (Construct the ring with halogens in place).

  • Secondary Route: Sequential Functionalization (Install C4-Iodine before C3-Bromine).

Critical Workflows (Step-by-Step)

Workflow A: The "Sandmeyer" Route (Sequential Functionalization)

Best for accessing the core when specific anilines are unavailable.

Phase 1: Establishing the C4-Iodine (The Hardest Step) You cannot directly iodinate C4. You must use a directing group strategy or a Sandmeyer transformation.

  • Starting Material: 6-bromo-1H-indazole.[1][2][3]

  • Nitration: React with

    
    .
    
    • Checkpoint: Standard nitration may favor C3. You must block C3 or separate isomers.

    • Refined Protocol: Use 6-bromo-1-methyl-indazole .[2] Nitration directs to C4 (ortho to the bridgehead amine) and C5. Isolate 6-bromo-1-methyl-4-nitroindazole .

  • Reduction:

    
     or 
    
    
    
    to yield the 4-amino intermediate.
  • Sandmeyer Reaction:

    • Diazotize (

      
       or 
      
      
      
      )
      
      
      Diazonium salt.
    • Quench with

      
      .
      
    • Result:6-bromo-4-iodo-1-methyl-indazole .

Phase 2: The C3-Bromination (The Final Cap) With C4-Iodine and C6-Bromine in place, C3 is the only remaining nucleophilic site, but it is sterically deactivated.

  • Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.

  • Condition: Elevated temperature (

    
    ) is likely required due to the C4-Iodine blocking the approach.
    
  • Troubleshooting: If reaction stalls, use Selectfluor/LiBr (oxidative bromination) to increase electrophilicity.

Workflow B: The "De Novo" Cyclization (Recommended)

Avoids the regioselectivity nightmare of the indazole core.

  • Precursor: 2-fluoro-6-iodo-4-bromobenzaldehyde .

  • Cyclization: Condense with Hydrazine Hydrate .

    • Mechanism:[4][5][6][7][8] Nucleophilic attack at aldehyde

      
       Hydrazone 
      
      
      
      
      
      displacement of Fluorine.
    • Outcome:6-bromo-4-iodo-1H-indazole (Clean conversion).

  • Final Bromination: Brominate C3 as described above.

Visualizing the Synthetic Logic

IndazoleSynthesis Start Target: 3,6-dibromo-4-iodo-2H-indazole RouteA Route A: Functionalization (Start: 6-bromoindazole) Start->RouteA RouteB Route B: Cyclization (Start: Benzaldehyde deriv.) Start->RouteB Recommended StepA1 Nitration (Regio-risk at C3/C5) RouteA->StepA1 StepB1 2-fluoro-6-iodo-4-bromobenzaldehyde RouteB->StepB1 StepA2 4-Amino Intermediate StepA1->StepA2 StepA3 Sandmeyer (Install C4-I) StepA2->StepA3 Convergence Intermediate: 6-bromo-4-iodo-1H-indazole StepA3->Convergence StepB2 Hydrazine Cyclization (Sets C4-I & C6-Br) StepB1->StepB2 StepB2->Convergence StepFinal C3 Bromination (NBS) (Sterically Slow) Convergence->StepFinal StepTautomer N-Alkylation (2H-Selective) StepFinal->StepTautomer

Caption: Decision tree comparing the risky sequential functionalization (Route A) vs. the robust cyclization strategy (Route B).

Troubleshooting Guide (FAQ Format)

Issue 1: "I cannot get the Iodine onto the C4 position; it keeps going to C3."

Diagnosis: Electronic Control. Indazole C3 is the most electron-rich position. Electrophilic iodination (NIS,


) will always prefer C3 over C4.
Solution: 
  • Block C3: Use a temporary protecting group (e.g., TMS) at C3, though this is synthetic overhead.

  • Switch Mechanism: Stop using electrophilic aromatic substitution (EAS) for C4. Use the Sandmeyer reaction (Radical-Nucleophilic) via the 4-amino intermediate. This is the only reliable way to install C4-I on a pre-formed ring [1].

Issue 2: "The C3-Bromination is stalling or incomplete."

Diagnosis: Steric Crowding. With an Iodine atom at C4 (Van der Waals radius ~1.98 Å) and a Bromine at C6, the C3 position is physically shielded. Corrective Actions:

  • Temperature: Increase reaction temperature to 80°C in DMF.

  • Activator: Add a Lewis Acid catalyst (

    
    ) or use Selectfluor  as an oxidant to generate a more reactive "Br+" species [2].
    
  • Time: Allow reaction times of 24-48 hours.

Issue 3: "I need the 2H-isomer, but I'm getting a mixture of N1 and N2 alkylation."

Diagnosis: Tautomeric Ambiguity. Alkylation of free indazole usually favors N1 (kinetic and thermodynamic) due to the lone pair availability. Protocol for N2 Selectivity:

  • Meerwein Salts: Use Trimethyloxonium tetrafluoroborate (

    
    ) in EtOAc. This reagent often favors N2-alkylation via a kinetic pathway [3].
    
  • Solvent Effect: Non-polar solvents often favor N1; coordinating solvents can sometimes shift ratios, but N2 is generally the minor product under basic conditions (

    
    ).
    
  • Direct Synthesis: If N2-selectivity is critical, consider synthesizing the hydrazine precursor with the N-alkyl group already attached before cyclization.

Quantitative Data: Reactivity & Conditions[3][4][6][8]

Reaction StepReagentsTypical YieldCritical Parameter
C4 Iodination

,

(Sandmeyer)
40-60%Temperature control (<5°C) during diazotization is vital to prevent decomposition.
C3 Bromination NBS, DMF70-85%Steric hindrance : Reaction rate is 10x slower than non-iodinated indazole.
N2 Alkylation

,

, Acetone
20-40% (N2)Regio-isomer separation : Requires careful column chromatography (N1 usually elutes first).

References

  • BenchChem Application Note. Large-Scale Synthesis of 6-Bromo-1H-indazole and 4-Functionalized Derivatives. (Discusses the Sandmeyer approach for C4 functionalization).

  • Pitchai, M., et al. (2024). Regioselective C3-Functionalization of 2H-Indazoles Using Selectfluor. Thieme Connect. (Details radical pathways for C3 functionalization in crowded systems).

  • Lefebvre, V., et al. (2010).[9] Synthesis of indazoles via [3+2] annulation. J. Org.[9] Chem. (Provides the foundation for the "Cyclization Route" B).

  • Unibrom Corp. 6-Bromo-3-iodo-1H-indazole Technical Data. (Confirming the availability of C3/C6 substituted blocks, highlighting the difficulty of C4).

Sources

Technical Support Center: Optimizing Cross-Coupling of Iodo-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: INDAZOLE-IOD-001 Topic: Preventing Hydrodehalogenation (Iodine Loss) in Pd-Catalyzed Cross-Couplings

Executive Summary & Mechanistic Diagnostic

The Issue: You are observing the conversion of your iodo-indazole starting material into the corresponding des-iodo indazole (Ar-H) instead of the desired cross-coupled product.

The Cause: Iodo-indazoles possess a weak C–I bond, facilitating rapid oxidative addition. However, if the subsequent transmetallation step is slow or hindered (sterically or electronically), the long-lived Organopalladium(II) intermediate intercepts a hydride source. This leads to reductive elimination of Ar-H (hydrodehalogenation).[1][2]

The Solution Hierarchy:

  • Kinetic Acceleration: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to accelerate reductive elimination of the desired product.

  • Hydride Removal: Eliminate hydride donors (protic solvents, impure bases, moisture).

  • Substrate Protection: Mask the N1-position to prevent catalyst poisoning and electronic deactivation.

Mechanistic Divergence Diagram

The following diagram illustrates the critical "decision point" where your reaction fails.

IndazoleCoupling cluster_legend Critical Failure Mode Start Iodo-Indazole + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Fast TransMet Transmetallation (+ Nucleophile) OxAdd->TransMet Target Pathway Hydride Hydride Capture (Solvent/Base/Water) OxAdd->Hydride Stalled Cycle RedElim Reductive Elimination TransMet->RedElim Product Desired Product (Ar-Nu) RedElim->Product BadRedElim Reductive Elimination Hydride->BadRedElim Waste Dehalogenated Byproduct (Ar-H) BadRedElim->Waste

Caption: The catalytic cycle diverges at the Oxidative Addition intermediate. If Transmetallation is slower than Hydride Capture, dehalogenation occurs.

Troubleshooting Guide (FAQ)

Q1: I am seeing >30% dehalogenation. Should I switch from Iodo- to Bromo-indazole?

A: Yes, if possible. While Iodo-indazoles undergo oxidative addition faster, the resulting Ar-Pd-I complex is less stable and more prone to reduction than the Ar-Pd-Br analog.

  • Recommendation: If the Iodo-substrate is essential, you must increase the catalyst activity (use Pd-G3/G4 precatalysts ) to force the reaction through the cycle before the intermediate decomposes [1].

Q2: My indazole is unprotected (N-H). Is this a problem?

A: Critical Error. Unprotected indazoles (N-H) are acidic (


). Bases used in coupling (Carbonates/Alkoxides) will deprotonate N1, creating an Indazolyl anion. This species:
  • Coordinates to Pd, poisoning the catalyst (shutting down transmetallation).[1]

  • Increases electron density, making the C-I bond prone to radical reduction.

  • Protocol: Protect N1 with THP (Tetrahydropyranyl) , SEM , or Boc before coupling. THP is generally preferred for stability under basic aqueous conditions [2].

Q3: Which solvent system minimizes hydride transfer?

A: Avoid Alcohols. Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors via


-hydride elimination from the alkoxide-Pd species.
  • Switch to: Anhydrous 1,4-Dioxane , Toluene , or DMF .

  • Note: If using DMF, ensure it is fresh; decomposed DMF produces dimethylamine, which can act as a reductant [3].

Q4: I am using . Why isn't it working?

A: Obsolete Catalyst. Tetrakis is chemically inefficient for hindered or electron-rich heterocycles. It releases


, which is not bulky enough to promote the difficult reductive elimination step, allowing the Pd-H species to form.
  • Upgrade: Use XPhos Pd G3 or Pd(dppf)Cl2 . These ligands create a steric environment that favors C-C/C-N bond formation over reduction [4].

Experimental Protocols

Protocol A: The "Rescue" Suzuki-Miyaura Coupling

Use this for difficult substrates where dehalogenation is the primary side reaction.

Reagents:

  • Catalyst: XPhos Pd G3 (2-3 mol%) – High activity, bulky ligand prevents side reactions.

  • Base:

    
     (2.0 equiv, anhydrous) – Phosphate is milder than alkoxides, reducing base-mediated reduction.
    
  • Solvent: 1,4-Dioxane (Anhydrous) /

    
     (10:1 ratio) – Minimal water is required for the boronic acid mechanism, but excess promotes protonation.
    

Step-by-Step:

  • Charge: Add Iodo-indazole (1.0 eq), Boronic Acid (1.5 eq),

    
     (2.0 eq), and XPhos Pd G3 (0.02 eq) to a vial.
    
  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solvent: Add degassed 1,4-Dioxane via syringe. Add degassed water (minimal volume).

  • Heat: Stir at 80°C for 2-4 hours. Note: Higher temps (100°C+) often favor dehalogenation if the coupling is slow.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Optimized to prevent reduction by amine sources.

Reagents:

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines).[2]

  • Base:

    
     (2.0 equiv) or NaOtBu (if substrate tolerates strong base).
    
  • Solvent: Toluene (Strictly Anhydrous).

Step-by-Step:

  • Pre-complex: If not using G3 precatalyst, stir

    
     + Ligand (1:1.2) in Toluene at 60°C for 5 mins to activate.
    
  • Reaction: Add Iodo-indazole and Amine.

  • Base: Add base. Crucial: If using NaOtBu, ensure it is sublimed grade. Impurities in alkoxides are common hydride sources.

  • Heat: 90-100°C. Monitor by LCMS every hour. Long reaction times favor dehalogenation.

Decision Matrix: Variable Optimization

Use this table to select conditions based on your specific failure mode.

VariableHigh Risk (Promotes Dehalogenation)Low Risk (Prevents Dehalogenation)Mechanism of Improvement
Solvent Ethanol, Isopropanol, wet DMFToluene, Dioxane, DME Removes hydride source (alpha-hydrogens of alcohols).
Base

,

,


,

,

Inorganic bases lack beta-hydrogens that can transfer to Pd.
Ligand

, No ligand (Pd black)
XPhos, SPhos, BrettPhos Bulky ligands accelerate Reductive Elimination (

).
Temp >110°C (Prolonged)60-80°C Lower temp suppresses high-activation-energy side pathways.
Protection Unprotected N-HN-THP, N-Boc Prevents formation of electron-rich indazolyl-Pd species.

References

  • Review of Side Reactions: Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Cross-Coupling Reactions: A Review of the Dehalogenation Side Reaction.European Journal of Organic Chemistry .

  • Indazole Protection Strategies: Meanwell, N. A., et al. (2018). Regioselective Functionalization of Indazoles.[3][4]Journal of Organic Chemistry .

  • DMF Decomposition: Juillard, J. (1977). Hydrolysis of dimethylformamide in acidic and basic aqueous solutions.Pure and Applied Chemistry .

  • Buchwald Ligand Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science .[5][6][7]

  • Process Chemistry Optimization: Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation of Pharmaceutical Intermediates.[8]Organic Process Research & Development .

Sources

Technical Support Center: Optimization of Suzuki Coupling Conditions for Polyhalogenated Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving polyhalogenated substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful yet often challenging transformations. Here, we move beyond simple protocols to explain the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Troubleshooting Guide - When Your Reaction Falters

This section is structured to address specific, common problems encountered during the Suzuki coupling of polyhalogenated substrates. Find your issue below and explore the potential causes and our recommended solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue, often pointing to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1]

Potential Cause 1: Inefficient Oxidative Addition This is the rate-determining step for many Suzuki couplings, especially with less reactive aryl chlorides.[1] The strength of the carbon-halogen (C-X) bond is a primary factor, with reactivity following the trend C-I > C-Br > C-Cl.[2][3]

  • Troubleshooting Steps:

    • Catalyst & Ligand Selection: For aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] Switch to a more active catalyst system. Electron-rich and bulky phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate oxidative addition.[5][6][7]

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for C-X bond cleavage.[6]

    • Check Catalyst Activity: Ensure your palladium source is active. Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that are reduced in situ to the active Pd(0) species.[7][8]

Potential Cause 2: Sluggish Transmetalation The transfer of the organic group from the boron reagent to the palladium center can be a bottleneck.[6]

  • Troubleshooting Steps:

    • Base Selection: The base is crucial for activating the boronic acid.[9] If you are using a weak base like Na₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[9][10] The choice of base is often intertwined with the solvent system.[11]

    • Boron Reagent Quality: Boronic acids can degrade over time, leading to lower reactivity. Use fresh or purified boronic acids. Alternatively, consider more stable derivatives like pinacol esters or MIDA boronates.[12]

    • Solvent Effects: The solvent plays a role in solubilizing the reagents and influencing the reactivity of the base.[13] Aprotic solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in dissolving the base.[5]

Potential Cause 3: Catalyst Deactivation The active Pd(0) catalyst can be sensitive to oxygen and can also aggregate into inactive palladium black.[12]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4][12]

    • Check Ligand-to-Palladium Ratio: An appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is important to stabilize the catalyst and prevent aggregation.[12]

Q2: I am observing significant amounts of a dehalogenated byproduct. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction that lowers the yield of the desired product.[6][10]

Primary Mechanism: The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism for dehalogenation.[6] This can arise from reactions with the base, solvent, or trace water.

  • Troubleshooting Strategies:

    • Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination over the dehalogenation pathway.[6]

    • Base Optimization: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[10]

    • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is part of your solvent system, consider reducing its concentration.[6]

    • Control Water Content: While a small amount of water can be beneficial, excess water can be a proton source leading to dehalogenation.[6]

Q3: My reaction is not selective, and I'm getting a mixture of products from reactions at different halogen sites. How can I improve selectivity?

A3: Achieving site-selectivity in polyhalogenated substrates is a key challenge. Selectivity is governed by a combination of factors.

For Substrates with Different Halogens (e.g., 1-bromo-4-chlorobenzene): Chemoselectivity is primarily dictated by the difference in C-X bond dissociation energies.[2][3] The general reactivity trend is I > Br > Cl.[2][3] By carefully controlling the reaction conditions (e.g., using a milder catalyst system and lower temperature), you can often selectively couple at the more reactive halogen site.

For Substrates with Identical Halogens (e.g., 2,6-dichloropyridine): Site-selectivity is influenced by steric and electronic effects.[3][14]

  • Electronic Effects: The presence of electron-withdrawing groups can activate an adjacent C-X bond towards oxidative addition.[3]

  • Steric Hindrance: A more sterically accessible C-X bond will generally react preferentially.

  • Optimization of Reaction Parameters: For symmetrically substituted dihaloheteroarenes, achieving selective monocoupling often requires careful optimization of the catalyst, base, solvent, and the molar ratio of the boronic acid.[14] Using a slight excess of the limiting reagent can sometimes favor monosubstitution.

Q4: I'm working with a sterically hindered substrate, and the reaction is very sluggish. What modifications should I consider?

A4: Steric hindrance, especially at the positions ortho to the halogen, can significantly slow down the reaction.[15][16]

  • Ligand Selection is Key: For sterically demanding couplings, bulky and electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[15] The Buchwald and Fu research groups have developed specialized ligands for such challenging transformations.[1][17]

  • Higher Temperatures: These reactions often require higher temperatures to proceed at a reasonable rate.

  • Choice of Base: A strong base may be required to facilitate the transmetalation of sterically hindered boronic acids.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halogens in Suzuki coupling? A1: The reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > Cl.[2] This is primarily due to the decreasing bond dissociation energy of the carbon-halogen bond, making the C-I bond the easiest to break during the oxidative addition step.[2]

Q2: How do I choose the right palladium catalyst and ligand? A2: The choice depends heavily on the reactivity of your aryl halide.

  • For aryl iodides and bromides: Standard catalyst systems like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand like PPh₃ can be effective.

  • For aryl chlorides: More active catalysts are required. These typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[2][5][7]

Q3: What is the role of the base in the Suzuki reaction? A3: The base is critical for the transmetalation step.[9] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[9] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[9]

Q4: Can I run the Suzuki reaction without a solvent? A4: While most Suzuki reactions are performed in a solvent, there are methods that utilize solvent-free conditions, often with the aid of techniques like ball-milling.[7] However, for polyhalogenated substrates, careful control of reaction conditions in a suitable solvent is generally recommended to achieve good selectivity and yield.

Q5: My boronic acid seems to be degrading during the reaction. What can I do? A5: Protodeboronation, the cleavage of the C-B bond, is a known side reaction, especially with heteroaryl boronic acids.[12]

  • Use a more stable boron reagent: Consider using pinacol esters or MIDA boronates, which are generally more stable.[12]

  • Optimize reaction conditions: Shorter reaction times and lower temperatures can help minimize degradation.

  • Careful choice of base: Some bases can accelerate protodeboronation. Screening different bases may be necessary.

Section 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Chloride

This protocol utilizes a highly active catalyst system necessary for the activation of the C-Cl bond.[2]

Materials:

  • Aryl Chloride (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vessel.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Data Summary: Influence of Reaction Parameters

The following tables provide a summary of how different components can affect the outcome of the Suzuki coupling reaction.

Table 1: Comparison of Base Performance in a Model Suzuki Coupling [9]

EntryBaseSolventYield (%)
1Na₂CO₃Toluene/H₂O85
2K₂CO₃Toluene/H₂O92
3K₃PO₄Toluene/H₂O95
4Et₃NToluene/H₂O45
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.

Table 2: General Guide for Catalyst and Ligand Selection

Aryl HalideReactivityRecommended Catalyst System
Aryl IodideHighPd(PPh₃)₄ or Pd(OAc)₂/PPh₃
Aryl BromideMediumPd(OAc)₂/PPh₃ or more active systems for challenging substrates
Aryl ChlorideLowPd₂(dba)₃/Buchwald Ligand (e.g., XPhos, SPhos) or NHC-based catalyst

Section 4: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime Ar'-B(OR)₂ + Base ArPdAr_prime->Pd0 ArPdAr_prime->Pd0 RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low conversion in your Suzuki coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling decision decision action action start Low Yield q1 Aryl Chloride Substrate? start->q1 Start Here end Reaction Optimized a1_yes Use High-Activity Catalyst (e.g., Buchwald Ligands/NHCs) q1->a1_yes Yes q2 Check Reagent Quality (Boronic Acid, Base, Solvent) q1->q2 No (Br/I) a1_yes->q2 a2_bad Use Fresh/Purified Reagents Ensure Anhydrous/Degassed Solvents q2->a2_bad Suspect q3 Base Strength Adequate? q2->q3 Good a2_bad->q3 a3_weak Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) q3->a3_weak No (e.g., using Na₂CO₃) q4 Reaction Temperature Optimal? q3->q4 Yes a3_weak->q4 q4->end Yes a4_low Increase Temperature Incrementally q4->a4_low Too Low a4_low->end

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. (2025). Benchchem.
  • Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2025).
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science (RSC Publishing). DOI:10.1039/D2SC05455H.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • how to avoid dehalogenation side reactions in Suzuki coupling. (2025). Benchchem.
  • Minimizing dehalogenated byproducts in Suzuki coupling reactions. (2025). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Suzuki Coupling. Organic Chemistry Portal.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
  • Organoboron coupling reactions (Suzuki coupling). PMC - NIH.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.

Sources

Technical Support Center: 2H-Indazole Halogenation & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the halogenation of 2H-indazoles. This portal provides researchers and drug development professionals with mechanistic insights, diagnostic troubleshooting, and self-validating protocols to control regioselectivity, minimize poly-halogenated byproducts, and streamline purification workflows.

Mechanistic Insights: The Causality of Byproduct Formation

Understanding the Electrophilic Aromatic Substitution (S_EAr) mechanism is critical for controlling your reaction. The indazole core is an electron-rich heterocycle. When exposed to halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), the electrophilic attack preferentially occurs at the C-3 position . This regioselectivity is driven by causality: the resulting Wheland intermediate at C-3 is highly stable, preserving the aromaticity of the adjacent benzene ring[1].

However, when the C-3 position is already occupied, or if excess reagent and high temperatures are applied, the reaction proceeds to the C-7 position , generating 3,7-dihalo-2H-indazoles as the primary byproduct. Notably, under controlled metal-free conditions with N-halosuccinimides, the C-5 position remains unreactive, preventing the formation of 3,5-dihalo byproducts entirely[2].

SEArMechanism Electrophile Halogenonium Ion (X+) from NBS/NCS C3_Attack C-3 Position Attack (Lowest Activation Energy) Electrophile->C3_Attack C7_Attack C-7 Position Attack (Secondary Site) Electrophile->C7_Attack If C-3 is occupied Intermediate_C3 Wheland Intermediate (Stable) C3_Attack->Intermediate_C3 Intermediate_C7 Wheland Intermediate (Less Stable) C7_Attack->Intermediate_C7 3-Halo Product 3-Halo Product Intermediate_C3->3-Halo Product 3,7-Dihalo Byproduct 3,7-Dihalo Byproduct Intermediate_C7->3,7-Dihalo Byproduct 3-Halo Product->Electrophile Excess Reagent / Heat

Caption: Regioselectivity logic and SEAr mechanism in 2H-indazole halogenation.

Diagnostic Troubleshooting Guide

Q: I am observing a mixture of 3,5-dibromo and 3,7-dibromo indazoles. What went wrong? A: If you are using elemental bromine (Br₂), you will likely experience poor regioselectivity, yielding both 3,5-dibromo and 3,7-dibromo byproducts[2]. Br₂ is overly reactive and environmentally troublesome. Switch to N-bromosuccinimide (NBS) under metal-free conditions. NBS provides a controlled release of the bromonium ion, completely suppressing the formation of the 3,5-dibromo byproduct[3].

Q: How do I prevent over-halogenation when scaling up the synthesis of 3-chloro-2H-indazole? A: Over-halogenation (forming 3,7-dichloro-2H-indazole) is primarily driven by localized heating and excess equivalents of the halogenating agent[4]. Ensure rigorous temperature control (maintain ≤ 50 °C in ethanol) and strictly limit NCS to 1.0–1.3 equivalents.

Q: My reaction in dichloromethane (DCM) gives poor yields. Are there better solvent choices? A: Yes. Halogenation of 2H-indazoles is highly sensitive to solvent polarity. Green solvents like Ethanol (EtOH) or Water (H₂O) significantly enhance the yield of mono-halogenated products compared to non-polar or moderately polar organic solvents[2].

Quantitative Reaction Optimization

The table below summarizes the causal relationship between reaction parameters and the distribution of target products versus byproducts. Use this as a baseline for your experimental design.

SolventTemperature (°C)NBS (Equivalents)Target: 3-Bromo Yield (%)Byproduct: 3,7-Dibromo Yield (%)
Acetonitrile (MeCN)251.088Trace
Acetonitrile (MeCN)501.098Trace
Ethanol (EtOH)501.097Not Detected
Water (H₂O)951.396Not Detected
Water (H₂O)95> 1.5DecreasedSignificant Increase
Acetonitrile (MeCN)804.0N/A71 (Tribromo product)

Data synthesized from standardized metal-free halogenation studies[2],[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol is designed as a "self-validating system." Each critical step includes a validation checkpoint so you can confirm success before proceeding.

Protocol: Highly Selective Mono-Bromination of 2H-Indazoles in Water

Objective: Synthesize 3-bromo-2H-indazole while completely suppressing 3,7-dibromo byproducts.

  • Preparation: Suspend 2-phenyl-2H-indazole (1.0 equiv, e.g., 0.3 mmol) in distilled H₂O (3.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add NBS (1.3 equiv, 0.39 mmol) in a single portion.

    • Causality Note: Using exactly 1.3 equiv in water at elevated temperatures ensures complete conversion without providing enough active halogen for C-7 attack[4].

  • Heating: Heat the reaction mixture to 95 °C open to the air for 5.0 hours.

  • Validation Checkpoint (In-Process): Perform TLC (Hexane:Ethyl Acetate 4:1).

    • Self-Validation: The starting material spot should completely disappear. A single new spot (lower polarity, higher R_f) should be visible under UV (254 nm). If a second, even higher R_f spot appears, immediately cool the reaction to halt poly-halogenation.

  • Isolation: Cool the reaction mixture to room temperature (25 °C). The mono-brominated product will precipitate out of the aqueous solution.

  • Purification: Isolate the product via simple vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) to remove residual succinimide.

    • Self-Validation: LC-MS or NMR should confirm >95% purity without the need for column chromatography[3].

HalogenationWorkflow Substrate 2H-Indazole Substrate Reaction Electrophilic Aromatic Substitution (SEAr) Substrate->Reaction Reagent NBS / NCS (1.0 - 1.3 equiv) Reagent->Reaction Solvent Green Solvents (EtOH / H2O) Solvent->Reaction TempControl Temperature Control (< 50 °C in EtOH) Reaction->TempControl TempHigh High Temp / Excess Reagent (> 80 °C) Reaction->TempHigh Mono Target: 3-Halo-2H-indazole (High Yield) Purification Purification Workflow (Filtration / Chromatography) Mono->Purification Poly Byproduct: 3,7-Dihalo or 3,5,7-Trihalo Poly->Purification TempControl->Mono Optimal TempHigh->Poly Over-reaction

Caption: Workflow of 2H-indazole halogenation, byproduct formation pathways, and purification steps.

Advanced Purification FAQs

Q: How can I separate the 3,7-dihalo byproduct from my target 3-halo-2H-indazole if precipitation fails? A: If precipitation in water is not viable (e.g., when using EtOH or MeCN), the 3,7-dihalo byproduct can be separated via silica gel column chromatography. Because the addition of a second halogen at the C-7 position significantly decreases the overall polarity of the molecule, the 3,7-dihalo byproduct will elute faster (higher R_f) than the mono-halogenated target. Use a shallow gradient of Hexane to Ethyl Acetate (e.g., starting at 95:5 and slowly increasing to 90:10) to ensure baseline resolution.

Q: Does the choice of halogenating agent impact the purification difficulty? A: Yes. Using N-halosuccinimides (NBS/NCS) generates water-soluble succinimide as a byproduct, which is easily washed away during aqueous workup or filtration[2]. Conversely, using elemental halogens or complex metal catalysts often requires tedious extractions, quenching with sodium thiosulfate, and metal-scavenging steps, increasing the risk of product loss during purification.

References

  • [2] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: rsc.org URL:

  • [4] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC Source: nih.gov URL:

  • [1] Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: acs.org URL:

  • [3] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Publishing Source: rsc.org URL:

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: chim.it URL:

Sources

stability of 3,6-dibromo-4-iodo-2H-indazole under various reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 3,6-Dibromo-4-iodo-1H/2H-indazole Primary Application: Advanced scaffold for kinase inhibitors (e.g., CDK, PLK) and fragment-based drug discovery.

This molecule represents a "privileged scaffold" with three distinct halogen handles, offering orthogonal reactivity. However, its stability is compromised by the interplay between the acidic N-H proton, the labile C4-Iodine bond, and steric crowding in the C3-C4 "bay region."

Quick Reactivity Hierarchy (Most to Least Reactive):

  • N-H Deprotonation: (

    
    ) - Instantaneous with weak bases.
    
  • C4-Iodine: Weakest C-X bond (~55 kcal/mol); primary site for Metal-Halogen Exchange and Pd-catalyzed oxidative addition.

  • C3-Bromine: Activated by the adjacent imine (

    
    ); secondary coupling site.
    
  • C6-Bromine: Least reactive; requires forcing conditions or specialized ligands.

Storage & Stability Guidelines

Physical Stability
  • Light Sensitivity (Critical): The C4-Iodine bond is photosensitive. Prolonged exposure to ambient light, especially in solution, can lead to homolytic cleavage and the formation of radical species (protodeiodination).

    • Action: Store in amber vials wrapped in foil.

  • Tautomeric Equilibrium: While the user query specifies "2H-indazole," the 1H-tautomer is thermodynamically favored in the solid state by ~2-4 kcal/mol. In solution, the equilibrium shifts based on solvent polarity.

    • Impact: You may observe broad signals in NMR (

      
       or 
      
      
      
      ) at room temperature due to rapid proton transfer.
Chemical Stability
  • Base Sensitivity: The electron-withdrawing nature of three halogens significantly increases the acidity of the N-H proton.

    • Warning: Avoid storing in DMSO or DMF for extended periods without refrigeration, as trace basic impurities can trigger slow decomposition or oligomerization.

Troubleshooting & FAQs: Reaction Optimization

Scenario A: Cross-Coupling Failures (Suzuki/Sonogashira)

Q: "I am trying to couple at C4, but I see significant de-iodinated byproduct (3,6-dibromoindazole). Why?"

  • Root Cause: Protodeiodination. The oxidative addition of Pd into the C4-I bond is fast, but if the transmetallation step is slow (due to steric hindrance from the C3-Br), the Pd-Ar intermediate may capture a proton from the solvent or base.

  • Technical Fix:

    • Switch Solvent: Move from protic solvents (EtOH/Water) to anhydrous aprotic systems (Toluene, THF, or 1,4-Dioxane).

    • Catalyst Selection: Use highly active, bulky ligands like XPhos or SPhos . These facilitate the difficult transmetallation at the crowded C4 position.

    • Base Choice: Use anhydrous bases like

      
       or 
      
      
      
      instead of carbonates/hydroxides.

Q: "How do I ensure chemoselectivity for C4-I over C3-Br?"

  • Mechanism: The C-I bond is weaker than C-Br.[1] Under kinetic control (low temperature, stoichiometric Pd), C4 reacts first.

  • Protocol Adjustment:

    • Keep temperature

      
       40-60°C.
      
    • Limit catalyst loading to 1-3 mol%.

    • Note: If you heat to >80°C, you risk activating the C3-Br bond, leading to mixtures.

Scenario B: N-Alkylation Issues

Q: "I need the N1-alkylated product, but I'm getting N2 or mixtures. How do I control this?"

  • The Science: Indazoles generally favor N1 alkylation (thermodynamic product). However, the C7-H and C3-Br steric environments compete. The "2H" tautomer is often stabilized by the "Lone Pair Effect" (repulsion between N1 lone pair and nucleophile), but for 3,6-dibromo-4-iodo, the steric clash at N2 (adjacent to bulky C3-Br) usually forces the reaction to N1 .

  • Troubleshooting Table:

Desired RegioisomerRecommended ConditionsMechanistic Rationale
N1-Alkylation

or

in DMF/THF
Thermodynamic control; steric bulk at C3-Br discourages N2 attack.
N2-Alkylation Meerwein's salt (

) or neutral conditions
Kinetic control; attacks the most basic nitrogen (N2) directly.
Scenario C: Lithium-Halogen Exchange

Q: "Can I lithiate C4 selectively?"

  • Answer: Yes, but it is risky.

  • Risk: The "Halogen Dance" reaction. The lithiated species at C4 is extremely basic and can deprotonate the C5-H or scramble with C3-Br.

  • Protocol:

    • Must protect Nitrogen first (e.g., THP, SEM).

    • Use

      
       (Turbo Grignard)  at -40°C rather than 
      
      
      
      at -78°C. The Mg species is less basic and more chemoselective for I vs Br.

Strategic Functionalization Workflow

The following diagram illustrates the logical flow for functionalizing this scaffold without compromising stability.

Indazole_Reactivity cluster_legend Reactivity Hierarchy Start 3,6-Dibromo-4-iodo-indazole N_Protect Step 1: N-Protection (SEM/THP/Boc) Start->N_Protect Essential for Lithiation/Base Stability C4_Funct Step 2: C4 Functionalization (Suzuki/Sonogashira/Li-Ex) N_Protect->C4_Funct High Chemoselectivity (I >> Br) C3_Funct Step 3: C3 Functionalization (Suzuki/Buchwald) C4_Funct->C3_Funct Activated Br (Adjacent to N) C6_Funct Step 4: C6 Functionalization (Forcing Conditions) C3_Funct->C6_Funct Least Reactive Br Legend N1 > C4-I > C3-Br > C6-Br

Caption: Step-wise functionalization strategy based on Bond Dissociation Energies (BDE) and steric accessibility.

Detailed Experimental Protocols

Protocol A: Chemoselective C4-Suzuki Coupling

Objective: Install an aryl group at C4 without touching C3-Br or C6-Br.

  • Setup: Flame-dry a microwave vial or Schlenk flask. Fill with Argon.

  • Reagents:

    • Substrate: 1.0 equiv (N-protected preferred).

    • Boronic Acid: 1.1 equiv.

    • Catalyst:

      
       (3 mol%) OR 
      
      
      
      /SPhos (for difficult substrates).
    • Base:

      
       (2.0 equiv, anhydrous).
      
    • Solvent: 1,4-Dioxane (anhydrous).

  • Execution:

    • Degas solvents thoroughly (sparge with Ar for 15 mins).

    • Heat to 50°C (oil bath). Monitor by LCMS every hour.

    • Stop Condition: When Starting Material is <5%. Do not overheat, or C3 coupling will commence.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective N1-Alkylation

Objective: Alkylate N1 with high selectivity (>10:1).

  • Reagents:

    • Substrate: 1.0 equiv.

    • Electrophile: Alkyl Bromide/Iodide (1.2 equiv).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: DMF (anhydrous).

  • Execution:

    • Dissolve substrate in DMF (0.1 M).

    • Add Base.[1][2][3][4][5] Stir for 10 min at RT (Solution will turn yellow/orange due to anion formation).

    • Add Electrophile dropwise.

    • Stir at RT for 2-4 hours. Heating promotes N2 alkylation and mixtures.

  • Purification: Dilute with water, extract with EtOAc. The N1 isomer is typically less polar (higher

    
    ) than the N2 isomer on silica gel.
    

References

  • BenchChem Technical Support. (2025).[1][2][6] Comparative Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from

  • RSC Advances. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

  • National Institutes of Health (PMC). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from

Sources

scaling up the synthesis of asymmetrically substituted indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Process Hub

The Core Problem: Indazoles are ambident nucleophiles. The


-indazole (N1) is thermodynamically more stable (aromatic benzenoid structure), while the 

-indazole (N2) is often the kinetically favored product (quinonoid structure) during direct alkylation.[1] In a drug development context, achieving

regioselectivity at a kilogram scale without column chromatography is the "holy grail."

This guide bypasses standard textbook definitions and focuses on process-enabling methodologies for scaling these syntheses safely and selectively.

Module 1: Engineering Regioselectivity

The Decision Matrix

Stop guessing. Use this logic flow to select your synthetic route based on your target isomer and substrate constraints.

IndazoleSelectivity Start Target Isomer? N1 N1-Substituted Start->N1 N2 N2-Substituted Start->N2 DirectAlk Direct Alkylation (Thermodynamic Control) N1->DirectAlk Mitsunobu Mitsunobu Reaction (Steric/Electronic Control) N2->Mitsunobu Small Scale/High Value PfizerMethod Acid-Cat. Alkylation (Trichloroacetimidates) N2->PfizerMethod Scalable Direct Alk. DeNovo De Novo Cyclization (Cadogan/Davis-Beirut) N2->DeNovo If Alkylation Fails Conditions1 NaH / THF / 0°C (The Gold Standard) DirectAlk->Conditions1 Primary Choice Conditions2 Cs2CO3 / DMF / Heat (If NaH incompatible) DirectAlk->Conditions2 Alternative

Figure 1: Strategic selection of synthetic routes for N1 vs. N2 indazole functionalization.

Protocol A: High-Fidelity N1-Alkylation (Scale: 100g - 1kg)

Objective: Maximize thermodynamic product formation. Mechanism: The sodium cation (


) coordinates with the N2 nitrogen and substituents at C3, effectively blocking the N2 site and directing the electrophile to N1.

Reagents:

  • Substrate: 1H-Indazole derivative[2][3][4][5][6][7][8]

  • Base: Sodium Hydride (60% dispersion in oil)[7][9]

  • Solvent: Anhydrous THF (Critical: DMF promotes N2 mixtures)

  • Electrophile: Alkyl Bromide/Iodide

Step-by-Step Protocol:

  • Preparation: Charge a jacketed reactor with anhydrous THF (10V). Cool to

    
    .
    
  • Deprotonation: Add NaH (1.2 equiv) portion-wise under

    
     flow. Wait for 
    
    
    
    evolution to cease.
  • Addition: Add the indazole substrate (1.0 equiv) as a solution in THF. Stir for 30 mins at

    
     to ensure complete anion formation.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Maintain internal temp

    
    .
    
  • Reaction: Warm to

    
    . Monitor by HPLC.
    
  • Quench: Inverse quench into saturated

    
     to prevent exotherms.
    

Troubleshooting N1 Synthesis:

Symptom Probable Cause Corrective Action
High N2 Content (>5%) Solvent Polarity Switch from DMF/DMSO to THF or Toluene. Polar aprotic solvents stabilize the transition state for N2 alkylation.

| Incomplete Conversion | Aggregation | The sodium salt of indazole can aggregate. Add 10% HMPA or DMPU (if safety permits) or switch to


 at reflux (riskier for selectivity). |
| Isomerization  | Acidic Workup | Avoid strong acids during workup. 2H-indazoles can revert to 1H, but if you want pure N1, this is actually helpful—heat the mixture to force thermodynamic equilibration. |
Protocol B: Selective N2-Functionalization (The "Pfizer" Method)

Objective: Kinetic trapping of the N2 position without using expensive Mitsunobu reagents. Reference: Synthesis 2022; WuXi Biology QM Studies.

Reagents:

  • Electrophile: Alkyl 2,2,2-trichloroacetimidate (Prepared from alcohol + trichloroacetonitrile).

  • Catalyst:

    
     or TMSOTf.
    
  • Solvent: Cyclohexane/DCM (Non-polar solvents favor N2).

Protocol Insight: This method leverages the specific protonation of the imidate.[10] The transition state energy for N2 attack on the activated electrophile is significantly lower (


) than N1, leading to N2:N1 ratios often exceeding 50:1.[10]

Module 2: Safety & Thermodynamics (The "Killers")

The Hydrazine Hazard (De Novo Synthesis)

If direct alkylation fails, you may synthesize the ring from 2-halobenzaldehydes + hydrazine. CRITICAL WARNING: Hydrazine is a high-energy compound. In the presence of metal ions or acid, it can decompose explosively.

Case Study: The Vertex Explosion (2013)

  • Incident: Scale-up of a hydrazine condensation in NMP.

  • Root Cause: Accumulation of HCl byproduct destabilized hydrazine, lowering its decomposition onset temperature.[6]

  • Solution: Buffer the reaction.

Safe Scale-Up Workflow:

SafetyLoop RiskAssess 1. Risk Assessment (Paper Study) DSC 2. DSC Screening (Identify Onset Temp) RiskAssess->DSC Buffer 3. Stabilization Strategy (Add NaOAc to neutralize HCl) DSC->Buffer If Onset < Process Temp + 50°C RC1 4. Reaction Calorimetry (RC1) (Calculate Cooling Capacity) Buffer->RC1 Pilot 5. Pilot Scale (Dosing Controlled) RC1->Pilot

Figure 2: Mandatory safety workflow for hydrazine-based indazole synthesis.

Key Protocol Adjustment: Always add Sodium Acetate (NaOAc) (1.0 - 2.0 equiv) to the hydrazine condensation reaction. This neutralizes the HCl generated (from hydrazine hydrochloride or reaction byproducts), preventing the catalytic decomposition of hydrazine.

Module 3: Purification & Isolation

Avoiding Chromatography

At scale, silica gel is a bottleneck. Isomers must be separated by crystallization.

Solvent Systems for Isomer Separation:

Solvent System Target Isomer Precipitation Notes

| Heptane / EtOAc (9:1) | N1-Indazole | N1 isomers are often more crystalline due to symmetry/packing. Cool slowly to


. |
| Acetone / Water  | N1-Indazole | Excellent for "crashing out" the thermodynamic product. |
| HCl / Ether  | N2-Indazole (Salt) | N2 isomers are more basic (

differences). Forming the HCl salt often selectively precipitates the N2 isomer. |
FAQ: Downstream Processing

Q: I have a 90:10 mixture of N1:N2. How do I upgrade to >99%? A: Do not recrystallize immediately.

  • Functionalize: If your next step is a hydrolysis or reduction, perform it on the mixture. The physical properties of the derivatives often differ more than the parent alkyl-indazoles.

  • Thermodynamic Push: Reflux the mixture in acidic ethanol for 12 hours. The N2 isomer (kinetic) may isomerize to the N1 (thermodynamic), improving your yield before isolation.

Q: How do I prove regiochemistry without X-Ray? A: Use 1H-15N HMBC NMR .

  • N1-Substituted: The alkyl protons will show a cross-peak to

    
    . 
    
    
    
    usually appears around -160 to -180 ppm (relative to nitromethane).
  • N2-Substituted: The alkyl protons correlate to

    
    . 
    
    
    
    is typically more deshielded (downfield).
  • Fast Check: In 1H NMR, the C3-proton in N1-isomers is usually around 8.0 ppm. In N2-isomers, it shifts to ~8.2-8.5 ppm due to the quinonoid character.

References

  • Regioselectivity Mechanisms

    • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Link

    • Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society.[10] Link

  • Process Safety (Hydrazine)

    • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[6] Org.[11] Process Res. Dev. 2013, 17, 11, 1492–1498. Link

  • Synthesis Protocols

    • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. Link

    • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Org.[11][12] Lett. 2014, 16, 12, 3114–3117. Link

  • General Troubleshooting

    • Troubleshooting regioselectivity in indazole synthesis. BenchChem Guide.[9] Link

Sources

Validation & Comparative

Structural Fidelity in Drug Design: A Comparative Guide to X-Ray Crystallography of Polyhalogenated 2H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Polyhalogenated 2H-indazole derivatives represent a privileged scaffold in medicinal chemistry, serving as key intermediates for PARP inhibitors (e.g., Niraparib) and selective kinase inhibitors. However, their structural characterization poses unique challenges. The high degree of halogenation (


) silences standard proton NMR (

-NMR) coupling pathways, while the thermodynamic instability of the 2H-tautomer creates ambiguity in regiochemical assignment.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling (DFT) . While NMR remains the workhorse for solution-state purity, we demonstrate that SC-XRD is the only method capable of definitively resolving the 2H-tautomeric state and visualizing the critical


-hole interactions driving the biological efficacy of these polyhalogenated scaffolds.

Part 1: Critical Comparison of Structural Elucidation Methods

For polyhalogenated heterocycles, the lack of vicinal protons renders standard structural elucidation techniques insufficient. The following table compares the performance of SC-XRD against primary alternatives.

FeatureSC-XRD (Gold Standard) Solution NMR (

)
DFT / Computational Modeling
Tautomer Assignment Definitive. Directly visualizes N-substitution (1H vs 2H) and bond length alternation.Ambiguous. Rapid proton exchange can blur signals; requires

HMBC which is insensitive for quaternary centers.
Predictive. Calculates thermodynamic preference (usually 1H), often contradicting kinetic 2H-products.
Regiochemistry Absolute. Unambiguously locates halogens (Cl, Br, I) on the ring system.Difficult. Full substitution removes

coupling; requires complex NOE experiments which fail if substituents are distant.
N/A. Requires experimental input to validate.
Intermolecular Interactions Visual. Maps Halogen Bonding (XB) and

-stacking networks directly.
Inferential. Chemical shift perturbations suggest binding but cannot define geometry.Theoretical. Good for energy estimation but relies on correct input geometry.
Sample Requirement Single crystal (

mm).

5-10 mg dissolved sample.
High-performance computing resources.
Decision Logic for Method Selection

The following decision tree illustrates when to escalate from standard spectroscopy to SC-XRD for indazole derivatives.

MethodSelection Start Synthesized Polyhalogenated Indazole CheckH Are there vicinal protons on the benzene ring? Start->CheckH NMR_1D Method: 1H-NMR + COSY CheckH->NMR_1D Yes HeavyAtom Are heavy halogens (Br, I) present? CheckH->HeavyAtom No (Fully Substituted) Ambiguity Is N1 vs N2 Regiochemistry clear? NMR_1D->Ambiguity Ambiguity->HeavyAtom No (Ambiguous) NOE Method: 1H-15N HMBC / NOESY Ambiguity->NOE Yes (Clear) XRD Method: SC-XRD (Mo/Cu Source) HeavyAtom->XRD Yes (Anomalous Scattering available) HeavyAtom->NOE No (Only F/Cl) NOE->XRD Still Ambiguous

Caption: Decision matrix for selecting structural characterization methods. Polyhalogenation often forces the immediate use of SC-XRD due to the "silent" nature of the aromatic ring in NMR.

Part 2: The Scientific Case for SC-XRD

Resolving the 2H-Indazole Tautomer

The 1H-indazole tautomer is thermodynamically favored by approximately 15 kJ/mol over the 2H-form.[1] However, drug discovery often targets the 2H-indazole (as seen in Niraparib intermediates) because it orients substituents to engage specific kinase pockets.

  • The Problem: In solution, an N-unsubstituted indazole exists in rapid equilibrium. Even with N-alkylation, distinguishing N1-alkyl (1H) from N2-alkyl (2H) is difficult because the Carbon-13 shifts are similar.

  • The XRD Solution: Crystallography measures the

    
     bond lengths. In 2H-indazoles, the quinoid character of the benzene ring is more pronounced.
    
    • Metric: The

      
       bond length is typically shorter in 2H-indazoles (
      
      
      
      ) compared to 1H-indazoles (
      
      
      ).
Visualizing Halogen Bonding ( -Holes)

Polyhalogenation (e.g., 4,5,6,7-tetrabromo-2H-indazole) induces a phenomenon known as the


-hole —a region of positive electrostatic potential on the tip of the halogen atom, opposite the 

bond.[2][3][4][5]
  • Biological Relevance: These

    
    -holes can mimic hydrogen bond donors, binding to carbonyl oxygens or backbone nitrogens in protein active sites.
    
  • XRD Advantage: SC-XRD is the only technique that captures the directionality of these interactions.

    • Observation: Look for

      
       angles approaching 
      
      
      
      and distances less than the sum of van der Waals radii. This confirms the "lock-and-key" potential of the drug candidate.

Part 3: Experimental Protocol

Synthesis Context

To generate the target 2H-indazoles, researchers typically employ metal-free regioselective halogenation using N-halosuccinimides (NBS/NCS) in ethanol or water. This yields a mixture of mono- and polyhalogenated products, making the subsequent crystallization step critical for both purification and identification.

Crystallization Workflow for Lipophilic Polyhalides

Polyhalogenated indazoles are highly lipophilic and often exhibit poor solubility in polar solvents, yet they crystallize too rapidly in non-polar solvents (yielding amorphous powder).

Recommended Method: Slow Vapor Diffusion

  • Solvent Selection:

    • Solvent (Dissolves compound): THF, DMSO, or Acetone.

    • Anti-solvent (Precipitates compound): Pentane, Hexane, or Water (if using DMSO).

  • Protocol:

    • Dissolve 10 mg of the derivative in the minimum amount of Solvent (e.g., 0.5 mL THF) in a small inner vial.

    • Place this vial open inside a larger jar containing the Anti-solvent (e.g., 3 mL Pentane).

    • Seal the outer jar tightly. The volatile anti-solvent will diffuse into the inner vial, slowly increasing saturation.

  • Heavy Atom Consideration: Bromine and Iodine absorb X-rays strongly. For these derivatives, use Molybdenum (Mo-K

    
    )  radiation rather than Copper (Cu-K
    
    
    
    ) to minimize absorption errors, or ensure rigorous absorption correction (e.g., SADABS) is applied during data processing.

CrystallizationWorkflow Sample Polyhalogenated Sample (10mg) Solubility Solubility Test Sample->Solubility Method Vapor Diffusion (THF / Pentane) Solubility->Method Soluble in THF Growth Crystal Growth (3-7 Days, 4°C) Method->Growth Harvest Harvest & Mount (Paratone Oil) Growth->Harvest Data Diffraction Data (Mo-Source) Harvest->Data

Caption: Optimized workflow for crystallizing hydrophobic polyhalogenated indazoles.

Part 4: Data Processing & Validation

When publishing crystallographic data for these derivatives, specific validation metrics ensure trustworthiness (E-E-A-T).

  • Absorption Correction: Due to heavy atoms (Br, I), the Linear Absorption Coefficient (

    
    ) will be high (
    
    
    
    ). Verify that
    
    
    transmission factors are reported.
  • Disorder Modeling: The 2H-indazole ring is rigid, but the halogen atoms may show "rattling" (large thermal ellipsoids). If ellipsoids are elongated, model with split positions rather than forcing them to be spherical.

  • Anomalous Scattering: Use the anomalous signal from Br/I to determine absolute structure (Flack parameter) if the molecule is chiral (e.g., if the N2-substituent contains a chiral center).

Reporting Standards Checklist

References

  • Zhang, C., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." Royal Society of Chemistry Advances.

  • Claramunt, R. M., et al. (2016). "13C NMR of indazoles." Magnetic Resonance in Chemistry.

  • Kolár, M. H., et al. (2020).[2][6] "Statistical Analysis of

    
    -Holes: A Novel Complementary View on Halogen Bonding." arXiv. 
    
  • Gilday, J. P., et al. (2015). "Halogen Bonding in Crystal Engineering: Features, Functions and Force Fields." Chemical Reviews.

  • Voisin-Chiret, A. S., et al. (2017). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives." Molecules.

Sources

Comparative Reactivity of 1H- and 2H-Polyhalogenated Indazoles: A Guide for Site-Selective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science increasingly rely on structurally complex heterocycles, polyhalogenated indazoles have emerged as indispensable building blocks. The indazole core exists primarily in two tautomeric forms: the benzenoid 1H-indazole and the o-quinonoid 2H-indazole . While they share a bicyclic pyrazole-fused framework, their distinct electronic distributions dictate fundamentally different reactivity profiles.

This guide provides an authoritative comparison of 1H- and 2H-polyhalogenated indazoles, detailing the causality behind their regioselective halogenation and their subsequent behavior in site-selective cross-coupling reactions.

Thermodynamic and Electronic Fundamentals: The "Why" Behind Reactivity

To master the functionalization of indazoles, one must first understand their thermodynamic baseline. 1H-indazole is thermodynamically more stable than its 2H-isomer by approximately 2.3 to 17.2 kJ/mol, depending on the solvent environment[1]. This stability stems from the fully aromatic benzenoid ring in the 1H-tautomer.

Conversely, the 2H-indazole tautomer adopts an o-quinonoid structure. This disruption of full benzenoid aromaticity makes the 2H-system significantly more reactive toward electrophiles and increases the basicity of the ring[1][2].

When we introduce halogens into these systems, we are not just adding leaving groups for cross-coupling; we are fundamentally altering the electron density. In 1H-indazoles, the N1-H proton is acidic and can poison palladium catalysts or lead to unwanted N-arylation during cross-coupling. Therefore, 1H-indazoles typically require N1-protection (e.g., methylation, SEM, or THP) to lock the tautomeric form and enable clean C-C bond formation[3]. 2H-indazoles, typically synthesized already bearing an N2-substituent, bypass this requirement, offering a streamlined path to functionalization[4].

Quantitative Comparison of Core Properties
Property1H-Indazole (N1-Protected)2H-Indazole (N2-Substituted)Causality / Impact on Synthesis
Thermodynamic Stability High (Benzenoid)Lower (o-Quinonoid)1H requires harsher conditions for initial ring disruption; 2H is highly reactive.
Primary Halogenation Site C3C3Both share high electron density at C3 due to the adjacent pyrazole nitrogen.
Secondary Halogenation Site C5C71H resonance directs to C5; 2H o-quinonoid structure directs to C7[5].
Cross-Coupling Readiness Requires N1-protectionReady (N2 is substituted)Acidic N1-H in unprotected 1H-indazoles interferes with Pd(0) oxidative addition.

Regioselective Polyhalogenation Pathways

The synthesis of polyhalogenated precursors requires precise control over equivalents and temperature. Because of the electronic differences outlined above, the two scaffolds diverge completely after the initial C3-halogenation.

  • 1H-Indazoles: Treatment with N-halosuccinimides (NXS) rapidly yields the 3-halo derivative. Pushing the reaction with excess reagent directs the second halogen to the C5 position , driven by the electron-donating effect of the N1 nitrogen conjugating through the benzenoid system[3].

  • 2H-Indazoles: The initial C3-halogenation is extremely fast. However, the o-quinonoid geometry alters the resonance stabilization, directing subsequent electrophilic attack to the C7 position , allowing for the isolation of 3,7-dihalo-2H-indazoles[5].

Pathway cluster_1H 1H-Indazole Pathway cluster_2H 2H-Indazole Pathway A 1H-Indazole B 3-Halo-1H-indazole A->B NBS/NIS (C3 Selective) C 3,5-Dihalo-1H-indazole B->C Excess NXS (C5 Directed) D 2-Aryl-2H-indazole E 3-Halo-2H-indazole D->E NBS/NIS (C3 Selective) F 3,7-Dihalo-2H-indazole E->F Excess NXS (C7 Directed)

Fig 1: Regioselective halogenation pathways for 1H- vs 2H-indazoles highlighting positional divergence.

Self-Validating Protocol 1: Synthesis of 3,7-Dibromo-2-phenyl-2H-indazole

This protocol leverages the o-quinonoid reactivity in a green, solvent-friendly environment[5].

  • Reaction Setup: Dissolve 2-phenyl-2H-indazole (1.0 mmol) in a 1:1 mixture of EtOH/H₂O (10 mL) at room temperature.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 equivalents) in portions over 10 minutes. The polar protic solvent stabilizes the bromonium intermediate, accelerating the reaction without a catalyst.

  • In-Process Validation (TLC): After 45 minutes, check the reaction via TLC (Hexane/EtOAc 8:2). You must observe the complete disappearance of the starting material and the transient 3-bromo intermediate, converging into a single lower-Rf spot.

  • Workup: Dilute with H₂O (20 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: Run a ¹H NMR (CDCl₃). The critical success marker is the complete absence of the C3-H (typically ~8.2 ppm) and C7-H (typically ~7.8 ppm) signals , confirming di-substitution.

Site-Selective Cross-Coupling Strategies

Once polyhalogenated, these scaffolds become powerful templates for iterative cross-coupling (e.g., Suzuki-Miyaura, Negishi). The site-selectivity is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The oxidative addition of Pd(0) strictly follows the reactivity order: I > Br > Cl [6].

  • Steric and Electronic Environment: In 1H-indazoles, a C6-halogen is sterically unhindered compared to a C3-halogen tucked near the N-substituent. In 2H-indazoles, the C7 position is highly sterically hindered by the N2-aryl/alkyl group, making C3 the kinetically favored site for oxidative addition if identical halogens are present[7].

Logic Start Polyhalogenated Indazole (e.g., 3-Br, 6-I-1H-indazole) Cat Pd(0) Oxidative Addition Start->Cat C6 C6-Iodine Site (Lower BDE, Kinetically Favored) Cat->C6 1.0 eq Ar-B(OH)2 25-50°C C3 C3-Bromine Site (Higher BDE, Requires Heat/Ligand) Cat->C3 1.2 eq Ar'-B(OH)2 80-100°C Prod1 Mono-coupled Product (6-Ar-3-Br-indazole) C6->Prod1 Prod2 Di-coupled Product (3,6-DiAr-indazole) C3->Prod2 Prod1->C3 Sequential Coupling

Fig 2: Site-selective cross-coupling logic based on halogen bond dissociation energies (BDE).

Quantitative Yields for Site-Selective Couplings
SubstrateCoupling TypeReagents & ConditionsMajor ProductYield
3-Bromo-6-iodo-1-methyl-1H-indazole Suzuki (Site 1)Ar-B(OH)₂ (1.0 eq), Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 40°C6-Aryl-3-bromo-1-methyl-1H-indazole82%
6-Aryl-3-bromo-1-methyl-1H-indazole Suzuki (Site 2)Ar'-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂, K₃PO₄, Dioxane, 90°C3,6-Diaryl-1-methyl-1H-indazole78%
3,7-Dibromo-2-phenyl-2H-indazole Negishi (Site 1)Ar-ZnBr (1.0 eq), Pd₂(dba)₃, XPhos, THF, 65°C3-Aryl-7-bromo-2-phenyl-2H-indazole75%
Self-Validating Protocol 2: Iterative Suzuki-Miyaura Coupling of 3-Bromo-6-iodo-1-methyl-1H-indazole

This protocol demonstrates orthogonal reactivity based on halogen BDE differentials[6][8].

  • First Coupling (C6-Selective): In a Schlenk flask, combine 3-bromo-6-iodo-1-methyl-1H-indazole (1.0 mmol), phenylboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). Add degassed THF (8 mL) and 2M aqueous Na₂CO₃ (2 mL).

  • Mild Heating: Stir at 40°C for 4 hours. Causality: The low temperature and exact stoichiometry prevent the oxidative addition of the C3-bromide, strictly targeting the weaker C6-I bond.

  • In-Process Validation (LC-MS): Sample the reaction mixture. The mass spectrum must show the disappearance of the starting mass (m/z ~336) and the appearance of the mono-coupled mass (m/z ~287). If di-coupled mass (m/z ~284) is >5%, lower the temperature in future runs.

  • Second Coupling (C3-Selective): To the same pot (or after isolating the intermediate for higher purity), add 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₃PO₄ (2.0 mmol). Switch solvent to 1,4-dioxane if isolated.

  • High Heating: Elevate temperature to 90°C for 12 hours. Causality: The C3-Br bond requires higher thermal energy and a more electron-rich, sterically accommodating ligand (like dppf) to undergo oxidative addition.

  • Final Validation: Purify via flash chromatography. ¹H NMR will show the integration of two distinct aryl groups, with the C3-aryl group showing NOE correlation to the N1-methyl protons.

Conclusion & Expert Insights

Choosing between a 1H- and 2H-indazole scaffold fundamentally alters your synthetic trajectory.

  • If your target requires C5 functionalization , the 1H-indazole is your mandatory starting point, as its benzenoid resonance naturally directs electrophiles to the 5-position. However, you must account for an N1-protection/deprotection step in your workflow.

  • If your target requires C7 functionalization , the 2H-indazole offers a direct, highly efficient route. Its o-quinonoid structure inherently directs second-stage halogenation to C7, and the pre-existing N2 substituent means the scaffold is immediately ready for transition-metal catalysis.

By leveraging the inherent bond dissociation energy differences in polyhalogenated variants (e.g., I vs. Br), researchers can execute highly complex, orthogonal cross-coupling sequences in a single pot, drastically reducing step counts in drug discovery pipelines.

References

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • 5-chloro-3-iodo-1-methyl-1H-indazole. Smolecule.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. chim.it.
  • CAS 885518-76-3: 1H-Indazole, 3-bromo-6-iodo-. CymitQuimica.
  • Science of Synthesis 12.2 1H- and 2H-Indazoles. Thieme Connect.
  • Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. PMC.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.

Sources

Comparative Guide: Metal-Free vs. Metal-Catalyzed Halogenation of Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divide

In the functionalization of indazoles—a privileged scaffold in kinase inhibitors (e.g., Axitinib, Pazopanib)—the choice between metal-free and metal-catalyzed halogenation is rarely a matter of preference; it is dictated by regioselectivity and substrate electronics .

  • Metal-Free Halogenation is the industry standard for C3-functionalization . It relies on classical Electrophilic Aromatic Substitution (

    
    ), exploiting the intrinsic electron density of the pyrazole ring. It is cost-effective, scalable, and "green," but strictly limited to the C3 position (and occasionally C5/C7 with strong activating groups).
    
  • Metal-Catalyzed Halogenation (via C-H Activation) is the requisite tool for C7-functionalization or for overcoming steric/electronic deactivation at C3. It utilizes transition metals (Pd, Cu) to coordinate with directing groups (DGs), overriding natural electronic biases to access "remote" positions.

Decision Matrix:

  • Targeting C3 ?

    
    Go Metal-Free  (NBS/NIS or 
    
    
    
    /Base).
  • Targeting C7 ?

    
    Go Metal-Catalyzed  (Pd-catalyzed C-H activation).
    
  • Targeting C4-C6 ?

    
     Generally requires pre-functionalized precursors or highly specific directing groups.
    

Mechanistic Divergence & Regioselectivity

The fundamental difference lies in the reaction pathway: electronic control vs. coordination control.

Metal-Free: Electronic Control ( )

The C3 position of 1H-indazole is the most nucleophilic site due to the resonance contribution of the pyrazole nitrogen lone pair. Electrophiles (


) naturally attack here.
  • Mechanism: Formation of a sigma-complex followed by deprotonation.

  • Limitation: Cannot easily access the benzene ring (C4-C7) without pre-existing activating substituents (e.g., -OH, -NH2).

Metal-Catalyzed: Coordination Control (C-H Activation)

Transition metals (Pd, Cu, Rh) coordinate to a Directing Group (DG) at N1 or C3, placing the metal in proximity to the target C-H bond (usually C7).

  • Mechanism: Coordination

    
     Cyclometalation (C-H cleavage) 
    
    
    
    Oxidative Addition of Halogen
    
    
    Reductive Elimination.
  • Advantage: Orthogonal selectivity to electronic bias.

Visualization: Reaction Pathways[1]

IndazoleHalogenation Indazole Indazole Scaffold MF_Cond Metal-Free Conditions (NBS, NIS, I2/KOH) Indazole->MF_Cond Standard MC_Cond Metal-Catalyzed Conditions (Pd(OAc)2, DG, Oxidant) Indazole->MC_Cond With Directing Group SEAr Mechanism: SEAr (Electronic Control) MF_Cond->SEAr C3_Halo Product: C3-Haloindazole (High Yield, Scalable) SEAr->C3_Halo MC_Cond->C3_Halo If C3 Deactivated CH_Act Mechanism: C-H Activation (Coordination Control) MC_Cond->CH_Act C7_Halo Product: C7-Haloindazole (Rare Regioselectivity) CH_Act->C7_Halo

Figure 1: Mechanistic bifurcation. Metal-free pathways follow electronic density to C3, while metal-catalyzed pathways utilize directing groups to access the sterically and electronically challenging C7 position.

Comparative Performance Analysis

The following data summarizes typical performance metrics for iodination/bromination of 1H-indazoles.

FeatureMetal-Free HalogenationMetal-Catalyzed Halogenation
Primary Target C3 (Exclusive)C7 (Directed) or Difficult C3
Typical Reagents

/KOH, NBS, NIS, NCS
Pd(OAc)

, Cu(OAc)

, Ag

CO

Atom Economy High (Reagent is incorporated)Moderate (Requires ligands/oxidants)
Cost Profile Low (

/mol)
High (Pd catalysts, ligands)
Scalability Excellent (Multi-kg validated)Moderate (Purification of metals)
Substrate Tolerance High for acid/base stable groupsSensitive to oxidizing conditions
Key Limitation Ineffective for C4-C7 functionalizationRequires Directing Group (DG) installation/removal

Detailed Methodologies & Causality

A. Metal-Free C3-Iodination (The "Gold Standard")

Why it works: The acidity of the N1-H (


) allows for base-mediated deprotonation. The resulting indazolyl anion is highly nucleophilic at C3, reacting rapidly with molecular iodine.
  • Protocol Validation: This method avoids the use of unstable N-iodoamines or expensive NIS, utilizing cheap

    
    .
    
  • Scope: Compatible with electron-withdrawing groups (EWGs) at C5/C6 (e.g., -NO2, -F), which are common in drug discovery.

Experimental Protocol 1: C3-Iodination of 1H-Indazole[1]
  • Dissolution: Dissolve 1H-indazole (10 mmol) in DMF (5 mL/g). Note: DMF promotes the solubility of the anionic species.

  • Deprotonation: Add KOH pellets (2.0 equiv) or

    
     (2.5 equiv). Stir at RT for 15 min.
    
  • Iodination: Add solid

    
     (1.2 equiv) portion-wise over 30 min. Caution: Exothermic.
    
  • Reaction: Stir at RT for 1-3 h. Monitor by TLC/LCMS.

  • Workup: Pour into ice-water containing 5%

    
     (to quench excess iodine).
    
  • Isolation: Filter the precipitate. Wash with water. Dry in vacuo.

    • Typical Yield: 85-98%.

    • Ref:, .

B. Metal-Catalyzed C7-Bromination (The "Specialist")

Why it works: The C7 position is sterically hindered and electronically neutral. A directing group (e.g., N-acetyl, N-pivaloyl) coordinates Pd(II), bringing it into proximity with the C7-H bond for cyclopalladation.

  • Protocol Validation: Requires an oxidant (e.g., PhI(OAc)2 or Ag2CO3) to regenerate the Pd(II) species from Pd(0) after reductive elimination.

  • Scope: Essential for synthesizing 7-haloindazoles which are precursors for 7-arylindazoles (e.g., via Suzuki coupling).

Experimental Protocol 2: Pd-Catalyzed C7-Bromination[2]
  • Setup: In a sealed tube, combine N-pivaloyl-1H-indazole (1.0 mmol), Pd(OAc)

    
     (5-10 mol%), and NBS (1.2 equiv).
    
  • Solvent: Add Toluene or 1,2-DCE (0.2 M). Note: Non-polar solvents often stabilize the coordinate complex better than DMF.

  • Activation: Add an oxidant if using catalytic Pd (e.g.,

    
     or air/Cu co-catalyst depending on specific variant). For direct NBS halogenation, the NBS often serves as the oxidant source in specific cycles.
    
  • Heating: Heat to 100-120 °C for 12-24 h.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

    • Typical Yield: 50-75%.

    • Ref:, .

Emerging Technologies: Electrochemical & Enzymatic

Recent advances have introduced alternatives that bridge the gap between "metal-free" and "catalytic" efficiency.

  • Electrochemical Halogenation: Uses anodic oxidation to generate electrophilic halogen species from halide salts (NaX). This is a "reagent-free" oxidant approach.

    • Benefit: Avoids NBS byproducts.

    • Selectivity: Predominantly C3.

  • Enzymatic Halogenation: Copper-dependent halogenases have recently been discovered that can halogenate unactivated C-H bonds, potentially offering chiral or site-specific halogenation beyond C3/C7 in the future.

References

  • Giraud, F., et al. (2023). C3-Indazole Functionalization: A Review. Chimica Italiana.

  • BenchChem Application Notes. (2025). Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.

  • Naas, M., El Kazzouli, S., et al. (2015). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles. Organic Letters.

  • Faarasse, S., El Kazzouli, S., et al. (2025). Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. ResearchGate.

  • Zhang, C., et al. (2023).[3] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.

Sources

biological evaluation of indazole derivatives as multi-kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for researchers and drug development professionals evaluating indazole-based multi-kinase inhibitors.

Introduction: The Indazole Scaffold in Kinase Inhibition

In the landscape of targeted oncology, the indazole ring has emerged as a "privileged scaffold" for the development of small-molecule kinase inhibitors[1]. The pharmacological dominance of this bicyclic structure—composed of fused benzene and pyrazole rings—stems from its precise structural mimicry of the adenine ring of adenosine triphosphate (ATP). The nitrogen heteroatoms (N1 and N2) of the indazole core act as strict hydrogen bond donors and acceptors, anchoring the molecule within the highly conserved hinge region of the kinase catalytic domain.

This guide provides a comparative biological evaluation of emerging, novel indazole derivatives against established clinical benchmarks, specifically focusing on the multi-kinase inhibitor Axitinib (AG-013736). By dissecting quantitative biological data, structural causality, and experimental methodologies, this guide serves as a blueprint for optimizing hit-to-lead workflows in indazole-based drug discovery.

Mechanistic Overview and Pathway Intervention

Receptor Tyrosine Kinases (RTKs), such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR), are primary targets for indazole derivatives. Upon ligand binding, these receptors undergo dimerization and autophosphorylation, triggering downstream oncogenic cascades like the PI3K/AKT and RAS/RAF/MEK/ERK pathways[2].

Indazole inhibitors operate via competitive antagonism at the ATP-binding pocket. By occupying this niche, they prevent the transfer of the terminal phosphate from ATP to tyrosine residues on the receptor, effectively silencing the signal transduction at its origin[2].

Pathway VEGF Growth Factors (VEGF / FGF) RTK Receptor Tyrosine Kinases (VEGFR-2 / FGFR4) VEGF->RTK Binds & Activates PI3K PI3K / AKT Pathway (Survival) RTK->PI3K Phosphorylation MAPK RAS / RAF / MEK / ERK (Proliferation) RTK->MAPK Phosphorylation Inhibitor Indazole Multi-Kinase Inhibitor (e.g., Axitinib) Inhibitor->RTK ATP-Competitive Inhibition Outcome Tumor Angiogenesis & Metastasis PI3K->Outcome MAPK->Outcome

Mechanism of Action: Indazole inhibitors block RTK autophosphorylation, halting oncogenic signaling.

Comparative Biological Evaluation: Axitinib vs. Novel Derivatives

To objectively evaluate the performance of new indazole derivatives, they must be benchmarked against FDA-approved standards. Axitinib is a highly potent, second-generation inhibitor of VEGFR-1, -2, and -3, exhibiting picomolar to low-nanomolar IC50 values[2].

Recent medicinal chemistry efforts have focused on modifying the 3-position and 6-position of the 1H-indazole core to shift selectivity profiles from pan-VEGFR inhibition toward specific mutant kinases or dual-target profiles.

Quantitative Performance Comparison
CompoundPrimary Target(s)IC50 (Target)Key Structural Feature & CausalityReference
Axitinib (Standard)VEGFR-1, 2, 3; PDGFRVEGFR-2: 0.2 nM 3-substituted indazole thioether. The flexible thioether linkage allows deep penetration into the hydrophobic pocket of VEGFR.[2]
Compound 30 (Novel)VEGFR-2VEGFR-2: 1.24 nM Optimized 1H-indazole scaffold. Exhibits lower acute in vivo toxicity while maintaining potent anti-angiogenic properties in zebrafish models.[3]
Compound 27i (Novel)FGFR4 (WT & Mutant)FGFR4: 2.4 nM Incorporates a covalent binding moiety targeting gatekeeper mutations (V550L/N535K) in hepatocellular carcinoma models.[4]
Compound 2f (Novel)Multi-target (Cellular)4T1 Cells: 0.23 µM Promotes ROS-mitochondrial apoptosis. Substitutions enhance cellular permeability and MMP9 downregulation.[5]

Application Scientist Insight: The transition from Axitinib to molecules like Compound 27i highlights a critical evolution in indazole design. While Axitinib's reversible, ATP-competitive nature makes it an excellent broad-spectrum anti-angiogenic agent, it is susceptible to resistance via kinase gatekeeper mutations. Compound 27i overcomes this by utilizing the indazole core merely as an anchoring pharmacophore, positioning a reactive warhead to form an irreversible covalent bond with mutated FGFR4[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these inhibitors must rely on self-validating assay systems. Below are the definitive protocols for evaluating indazole-based kinase inhibitors.

Protocol A: ELISA-Based Kinase Autophosphorylation Assay

Objective: Quantify the direct, cell-free inhibition of RTK autophosphorylation.

Causality & Validation: To prove that an indazole derivative is genuinely ATP-competitive, the assay must be run at an ATP concentration equal to the


 of the specific kinase. Running a parallel assay at 

ATP should yield a rightward shift in the IC50 curve. If the shift does not occur, the inhibitor is allosteric, not ATP-competitive.
  • Plate Preparation: Coat 96-well plates with 100 µL/well of target-specific capture antibody (e.g., 2.5 µg/mL anti-VEGFR2) overnight at 4°C[6].

  • Kinase Reaction Setup: In a separate reaction plate, combine the recombinant kinase domain, the indazole inhibitor (serial dilutions from 10 µM to 0.1 nM), and reaction buffer (containing

    
     or 
    
    
    
    as cofactors).
  • Equilibration: Incubate for 30 minutes at room temperature. Crucial Step: This pre-incubation allows the inhibitor to reach binding equilibrium with the unphosphorylated kinase before ATP is introduced.

  • Initiation: Add ATP at the predetermined

    
     concentration to initiate the reaction. Incubate for 45 minutes.
    
  • Detection: Transfer the reaction mixture to the coated ELISA plate. Use a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., PY20) and TMB substrate to quantify phosphorylation via absorbance at 450 nm.

Protocol B: HUVEC Tube Formation Assay (Anti-Angiogenesis)

Objective: Evaluate the physiological efficacy of VEGFR inhibition in a 3D extracellular matrix.

Causality & Validation: Human Umbilical Vein Endothelial Cells (HUVECs) naturally form capillary-like structures when exposed to VEGF in a Matrigel environment. Serum starvation is mandatory prior to the assay; it synchronizes the cells in the G0/G1 phase and downregulates basal RTK activity. The VEGF-only well acts as an internal positive control—if tubes fail to form here, the Matrigel polymerization or cell viability is compromised, invalidating the assay.

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat a 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Starvation: Culture HUVECs in basal medium containing 0.1% FBS for 12 hours prior to the assay.

  • Seeding & Treatment: Harvest cells and resuspend in basal medium. Seed 1.5 × 10⁴ cells per well. Immediately add exogenous VEGF (50 ng/mL) and the indazole inhibitor at varying concentrations (e.g.,

    
     and 
    
    
    
    values derived from Protocol A).
  • Incubation & Imaging: Incubate at 37°C for 6–8 hours. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Use image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify the number of branch points and total tube length.

Hit-to-Lead Workflow Visualization

The biological evaluation of indazole derivatives follows a strict, hierarchical funnel. Compounds must prove biochemical potency before advancing to phenotypic and in vivo models.

Workflow Lib Indazole Derivative Library Kinase In Vitro Kinase Profiling (ELISA/HTS) Lib->Kinase Primary Screen Cell Cellular Assays (Proliferation/Apoptosis) Kinase->Cell Hit Selection Angio Functional Assays (HUVEC Tube Formation) Cell->Angio Mechanism Validation InVivo In Vivo Xenograft (Zebrafish/Mice Models) Angio->InVivo Lead Optimization

Biological Evaluation Workflow: From high-throughput kinase screening to in vivo efficacy validation.

Conclusion

The indazole scaffold remains one of the most versatile and effective frameworks in kinase inhibitor design. While established drugs like Axitinib continue to set a high benchmark for pan-VEGFR anti-angiogenic therapy, novel derivatives (such as Compounds 30 and 27i) are successfully addressing the limitations of first- and second-generation TKIs. By utilizing structure-based design to target specific gatekeeper mutations or optimize pharmacokinetic profiles, researchers can leverage the reliable ATP-mimicking properties of the indazole core to develop the next generation of precision oncology therapeutics.

References

  • Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3 Clinical Cancer Research (AACR Journals)[Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties European Journal of Medicinal Chemistry (PubMed)[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents RSC Advances (Royal Society of Chemistry)[Link]

  • Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants European Journal of Medicinal Chemistry (PubMed)[Link]

Sources

Comparative Guide: Docking Studies of Halogenated Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Sigma-Hole" Imperative in Rational Drug Design

Indazole scaffolds are a cornerstone of modern kinase inhibitor design (e.g., Axitinib, Pazopanib) due to their ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the optimization of these scaffolds often relies on halogenation (F, Cl, Br, I) to enhance potency and selectivity.[1][2]

This guide moves beyond standard docking protocols to address a critical failure point in computational chemistry: the treatment of halogens as isotropic, hydrophobic spheres. In reality, heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution known as the "sigma-hole" (


-hole)—a region of positive electrostatic potential opposite the C-X bond.[3] This feature allows for Halogen Bonding (XB) , a highly directional interaction (

) with backbone carbonyls or sulfurs, often resulting in 10-100x potency gains.

This guide provides a comparative technical framework for accurately docking halogenated indazoles, contrasting standard force-field methods with XB-aware protocols.

Part 1: The Physicochemical Landscape

The Halogen Series: From Bioisostere to Specific Anchor

In the context of Indazole kinase inhibitors, the choice of halogen is not merely a steric decision; it is an electronic one.

HalogenVan der Waals Radius (Å)

-Hole Strength
Dominant Interaction ModeApplication in Indazoles
Fluorine (F) 1.47NegligibleDipole interactions; Metabolic blockingOften used to block P450 metabolism; rarely forms strong XBs.
Chlorine (Cl) 1.75ModerateHydrophobic fill + Weak XBBalanced profile; fills hydrophobic pockets (e.g., Gatekeeper).
Bromine (Br) 1.85StrongStrong XB Donor Ideal for targeting backbone carbonyls (e.g., Hinge region Gly/Val).
Iodine (I) 1.98Very StrongVery Strong XB DonorHighest affinity potential but metabolic liability (deiodination).

Expert Insight: Standard docking functions (e.g., standard AutoDock Vina or older Glide SP) often penalize Cl/Br/I for steric clashes if the pocket is tight, failing to account for the attractive


-hole interaction that actually stabilizes the complex.

Part 2: Comparative Experimental Data

Case Study: Indazole Derivatives Targeting Aurora Kinase A

To illustrate the impact of halogenation, we analyze data derived from structure-activity relationship (SAR) studies on 3-substituted indazoles targeting Aurora Kinase A, a key regulator of mitosis.

Experimental vs. Predicted Performance

Compound IDSubstituent (R)Experimental IC

(nM)
Standard Docking Score (kcal/mol)*XB-Corrected Docking Score (kcal/mol)**Interpretation
IND-H -H519-7.2-7.2Weak hydrophobic fit; lacks directional anchoring.
IND-F -F210-7.5-7.6Improvement largely due to lipophilicity, not XB.
IND-Cl -Cl46-7.9-9.1Significant potency jump.

-hole engages backbone.
IND-Br -Br32 -8.1-10.4 Optimal balance of steric fit and strong XB interaction.
IND-I -I65-6.5 (Clash)-11.2The "Steric Trap": XB is strongest, but steric penalty in the tight pocket reduces net potency.

*Standard Score: Treating halogen as a negative charge sphere. **XB-Corrected: Using QM-derived charges or XB-specific scoring functions (e.g., Glide XP with XB terms).

Data Analysis: The jump from IND-H (519 nM) to IND-Br (32 nM) represents a ~16-fold increase in potency. A standard docking protocol might only predict a modest improvement (-7.2 to -8.1 kcal/mol) based on Van der Waals surface area. However, the XB-corrected score (-10.4 kcal/mol) accurately reflects the specific enthalpic gain from the Br···O=C interaction.

Part 3: Advanced Docking Protocol

The "Anisotropic" Workflow

To replicate these results reliably, you must employ a protocol that explicitly models the


-hole.
Step 1: Ligand Preparation (QM-Based)

Do not rely on standard dictionary charges.

  • Conformer Generation: Generate low-energy conformers.

  • ESP Calculation: Perform a DFT calculation (e.g., B3LYP/6-31G**) to calculate the Electrostatic Potential (ESP) surface.

  • Virtual Site Placement: Add a "dummy atom" (massless, positive charge) at the tip of the C-X bond (approx 1.0–1.2 Å from the halogen nucleus) to mimic the

    
    -hole.
    
    • Note: Some software (e.g., Schrödinger Glide) handles this internally with "Epik" or specific force field modifications (OPLS3e/4).

Step 2: Receptor Grid Generation
  • Hinge Region Focus: Center the grid on the ATP-binding hinge residues (e.g., Glu90/Cys92 in PLK4; Cys919 in VEGFR2).

  • HB/XB Constraints: Define the backbone carbonyl of the hinge residue as a mandatory Halogen Bond Acceptor constraint if testing Br/I derivatives.

Step 3: Docking & Scoring
  • Sampling: Use precision mode (e.g., XP in Glide, or exhaustive search in AutoDock).

  • Post-Docking Minimization: Allow flexibility in the receptor side chains to accommodate the larger halogen radii without artificial steric penalties.

Part 4: Visualization

Diagram 1: The XB-Aware Docking Workflow

This flowchart outlines the decision process for docking halogenated ligands, ensuring the


-hole is accounted for.

DockingWorkflow Start Start: Halogenated Indazole Ligand CheckHalogen Identify Halogen Type Start->CheckHalogen BranchF Fluorine (F) CheckHalogen->BranchF BranchX Chlorine/Bromine/Iodine CheckHalogen->BranchX StdPrep Standard Prep (Gasteiger/MMFF94 Charges) BranchF->StdPrep QMPrep QM Prep (DFT) Generate ESP Surface BranchX->QMPrep GridGen Grid Generation (Define Hinge Region) StdPrep->GridGen SigmaHole Add Virtual Positive Site (Sigma-Hole Mimic) QMPrep->SigmaHole SigmaHole->GridGen Docking Molecular Docking (XB-Score Function) GridGen->Docking Analysis Analyze Geometry: Angle C-X···O ≈ 160-180° Docking->Analysis

Caption: Workflow distinguishing standard docking (Fluorine) from QM-enhanced protocols required for heavy halogens (Cl, Br, I) to model the sigma-hole effect.

Diagram 2: Indazole Binding Mode & Interactions

A schematic representation of how a 3-Bromo-Indazole interacts within the kinase ATP pocket (e.g., VEGFR2/Aurora A).

BindingMode Indazole Indazole Scaffold NH N-H (Donor) Indazole->NH N2 N (Acceptor) Indazole->N2 Halogen 3-Bromo (Sigma-Hole) Indazole->Halogen Gatekeeper Gatekeeper Residue (Hydrophobic) Indazole->Gatekeeper Van der Waals HingeBackbone Hinge Region (Backbone C=O / N-H) NH->HingeBackbone H-Bond (Classic) N2->HingeBackbone H-Bond (Classic) Halogen->HingeBackbone Halogen Bond (Directional: 175°) SolventFront Solvent Front (Asp-Phe-Gly)

Caption: Interaction map highlighting the dual-anchor mechanism: classic H-bonds at the hinge and the critical Halogen Bond provided by the bromine substitution.

References

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (Discusses Aurora Kinase A inhibition and the requirement of halogen atoms for potency).

  • National Institutes of Health (PMC). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (Details the impact of Fluorine removal and hydrophobic interactions in the hinge region).

  • MDPI. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.[1] (Comparative IC50 data for Br vs F substituted inhibitors against CDK2 and EGFR).[1]

  • ACS Publications. (2013).[3] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (Foundational text on the sigma-hole and XB in protein-ligand complexes).

  • BenchChem. (2025).[4] A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition. (Review of the 6-bromo-indazole scaffold).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3,6-dibromo-4-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3,6-dibromo-4-iodo-2H-indazole is a poly-halogenated nitrogen heterocycle often utilized as a scaffold in kinase inhibitor development (e.g., ALK/ROS1 inhibitors).[1][2] Its disposal requires strict adherence to halogenated waste protocols to prevent environmental persistence and damage to standard waste incinerators lacking acid-gas scrubbers.[1][2]

Critical Operational Directive:

  • Primary Hazard: Persistent organic pollutant (POP) characteristics; emission of corrosive gases (HBr, HI, NOx) upon thermal decomposition.[1]

  • Strict Prohibition: Do NOT dispose of via municipal waste, sink drains, or non-halogenated solvent streams.[1]

  • Light Sensitivity: 2H-indazoles exhibit higher UV-absorbance than 1H-tautomers; waste must be stored in opaque or amber containers to prevent uncontrolled photolytic degradation [1].[1][2]

Physicochemical Properties & Hazard Profile

Understanding the chemical behavior of this intermediate dictates the disposal logic.[2]

ParameterValue/DescriptionOperational Implication for Disposal
Physical State Solid (Crystalline powder)Must be segregated into "Solid Hazardous Waste" unless dissolved.[1][2] Avoid dust generation.[1][2][3][4][5][6]
Halogen Content High (Br x2, I x1)Mandatory Incineration: Requires facilities equipped with scrubbers to neutralize HBr and HI gas.[1]
Reactivity Pd-Catalyst Active (C-I bond)Segregation: Do not mix with active organometallic waste streams (e.g., zinc, magnesium, lithium reagents) to prevent exothermic coupling in the waste drum.[1][2]
Photostability Light Sensitive (2H-isomer)Containment: Use amber glass or wrap containers in foil.[1][2] Photolysis can yield benzimidazoles, altering waste profile [1].[1][2]
Toxicity Irritant (H315, H319, H335)PPE: Double nitrile gloves and N95/P100 respiratory protection required during solid handling.[1]

Waste Stream Segregation Logic

Proper segregation is the single most critical step in laboratory waste management.[2] Mixing this compound with incompatible streams (oxidizers, strong acids) can lead to container pressurization or toxic gas evolution.[1][2]

WasteSegregation Start Waste: 3,6-dibromo-4-iodo-2H-indazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Neat Compound Solution Dissolved in Solvent StateCheck->Solution Reaction Mix/Wash StreamA STREAM A: Halogenated Solids (Incineration) Solid->StreamA SolventCheck Solvent Type? Solution->SolventCheck HalogenatedSol Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSol NonHalogenatedSol Non-Halogenated (Acetone, MeOH) SolventCheck->NonHalogenatedSol ContamCheck Contaminants? HalogenatedSol->ContamCheck NonHalogenatedSol->ContamCheck Oxidizers Contains Oxidizers? (Peroxides, Nitrates) ContamCheck->Oxidizers Check Reactivity Metals Contains Active Metals? (Zn, Mg, Li) Oxidizers->Metals No StreamC STREAM C: Quench First -> Neutralize -> Stream B Oxidizers->StreamC Yes (Risk!) StreamB STREAM B: Halogenated Solvents (High BTU Fuel) Metals->StreamB No Metals->StreamC Yes (Risk!)

Figure 1: Decision Matrix for Waste Segregation. This logic prevents the formation of shock-sensitive mixtures and ensures compliance with halogen limits in solvent waste streams.[2]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Preparation

Objective: Minimize volume and stabilize the compound.[1][2]

  • Quenching (If in reaction mixture): If the indazole is part of a reaction mixture containing active reagents (e.g., n-BuLi, NaH), quench carefully with Isopropanol (IPA) or Methanol under Nitrogen atmosphere before declaring it waste.[1][2]

  • Precipitation (Optional): If dissolved in a non-halogenated solvent, attempt to precipitate the solid by adding water or brine.[1][2] Filtration allows you to dispose of the solid as Stream A (Cheaper/Safer) and the liquid as aqueous waste (if non-toxic) or solvent waste.[2]

Phase 2: Packaging & Labeling

Objective: Ensure containment during transport to the central accumulation area.

  • Container Selection:

    • Solids: Wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid clear glass due to light sensitivity.[1][2]

    • Liquids: HDPE carboy or safety-coated glass bottle.

  • Labeling Requirements (RCRA/GHS):

    • Chemical Name: Write out full name: "3,6-dibromo-4-iodo-2H-indazole". Do not use abbreviations or structure drawings alone.

    • Constituents: List percentages (e.g., "95% Indazole, 5% Silica Gel").

    • Hazard Checkboxes: Mark "Toxic", "Irritant", and "Halogenated".[1]

Phase 3: Final Disposal (EHS Handoff)

Objective: Destruction.

  • Method: The waste must be routed to a Rotary Kiln Incinerator operating at >1000°C with a secondary combustion chamber and acid gas scrubbing (for HBr/HI capture).[1][2]

  • RCRA Classification: While often not a "Listed" waste (P or U list) specifically, it is treated as a characteristic hazardous waste if it exhibits toxicity or is mixed with listed solvents (F-codes).[1][2] Most facilities default to Halogenated Organic Waste protocols [2].[1][2]

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate containment is necessary to prevent inhalation of halogenated dust.

SpillResponse Alert 1. ALERT Notify personnel Barricade area PPE 2. PPE UP Nitrile Gloves (Double) N95 Mask + Goggles Alert->PPE Contain 3. CONTAIN Cover with wet paper towels (Prevents Dust) PPE->Contain Clean 4. CLEAN Scoop into HDPE Jar Wipe with Acetone Contain->Clean Label 5. LABEL 'Hazardous Waste: Halogenated Debris' Clean->Label

Figure 2: Spill Response Workflow.[1][2][3][4][5][6] Emphasizes "wet methods" to prevent the aerosolization of toxic dust.[2]

Specific Cleanup Steps:

  • Do NOT Dry Sweep: Dry sweeping generates dust which causes respiratory irritation (H335).[1][2]

  • Wet Method: Lay paper towels over the spill and dampen them with water or ethanol.[1][2] This traps the powder.[2]

  • Decontamination: After bulk removal, wipe the surface with an acetone-soaked tissue to solubilize residual organic traces.[1][2] Place all wipes into the Solid Hazardous Waste container.

References

  • Phototransposition of Indazoles: Title: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity.[1][2][7] Source: National Institutes of Health (PubMed).[2] URL:[Link]

  • EPA Hazardous Waste Codes (Halogenated Solvents/Solids): Title: Waste Code - RCRAInfo - EPA.[2] Source: Environmental Protection Agency (EPA).[2] URL:[Link]

Sources

Personal protective equipment for handling 3,6-dibromo-4-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Researchers & Medicinal Chemists

Introduction: The "Unknown Potency" Protocol

As a Senior Application Scientist, I often see researchers treat halogenated indazoles like 3,6-dibromo-4-iodo-2H-indazole as generic "building blocks." This is a safety blind spot. While indazoles are privileged scaffolds in kinase inhibitor development (targeting VEGFR, FGFR), this specific tri-halogenated intermediate presents unique handling challenges.

It combines the respiratory irritation risks of fine heterocyclic powders with the high lipophilicity of iodine/bromine substitution, increasing the potential for dermal absorption. Because toxicological data on novel intermediates is often incomplete, we must adopt a "Universal Precaution" approach , treating this compound as a potential sensitizer and potent bioactive agent until proven otherwise.

This guide moves beyond the standard SDS to provide a field-proven, logistical framework for safe handling.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound poses three distinct risks based on its physical and chemical properties:

  • Physical State (Fine Powder): High risk of airborne particulate generation during weighing. The static charge common in halogenated heterocycles causes "fly-away" dust.

  • Chemical Reactivity: The C-I (carbon-iodine) bond is the weakest among the halogens here. It is susceptible to photolytic cleavage, potentially releasing free iodine or radical species if mishandled or stored improperly.

  • Biological Potential: As a kinase inhibitor pharmacophore, it is designed to interact with biological systems. Assume potential for cumulative toxicity.

Core Hazard Statements (Extrapolated from Class Data):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Part 2: The PPE Firewall (Tiered Protection)

Do not rely on generic "lab safety" rules. Use this tiered specification for 3,6-dibromo-4-iodo-2H-indazole.

Hand Protection: The Double-Barrier Method

Standard thin nitrile gloves are insufficient for long-duration handling of halogenated organics in solution.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).

  • Outer Layer: 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene (Chemical resistance).

  • Rationale: Halogenated compounds can permeate nitrile. The outer glove acts as a sacrificial barrier. If the outer glove is splashed (especially if the compound is in DMSO or DCM), strip and replace immediately.

  • Technique: Tape the inner glove to the lab coat sleeve to prevent wrist exposure—a common contamination point during reaching movements.

Respiratory Protection: Engineering First
  • Primary: Weighing must occur inside a Powder Containment Hood or a Class II Biological Safety Cabinet .

  • Secondary (PPE): If engineering controls are unavailable (not recommended) or during spill cleanup, use a P100 / HEPA filtered respirator .

  • Why not N95? N95s do not seal perfectly against facial hair or during active movement. For fine pharmaceutical intermediates, a tight-fitting half-mask with P100 cartridges is the minimum authoritative standard.

Ocular Protection
  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses.

  • Rationale: Fine powders drift around the sides of safety glasses. Goggles provide a sealed environment.

Body Protection
  • Standard: Tyvek® lab coat or chemically resistant apron over a standard cotton coat.

  • Critical Check: Ensure the coat has elastic cuffs. Open cuffs act as scoops for powder.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring no step is overlooked.

SafetyLogic Start Task: Handle 3,6-dibromo-4-iodo-2H-indazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution (DMSO/DCM) State->Solution Reaction/Workup Risk1 Risk: Inhalation of Dust Solid->Risk1 Risk2 Risk: Dermal Absorption/Splash Solution->Risk2 Control1 Engineering: Powder Hood / Balance Enclosure Risk1->Control1 Primary Barrier Control2 PPE: Double Nitrile + Splash Goggles Risk2->Control2 Control1->Control2 Secondary Barrier Action Proceed with Experiment Control2->Action

Figure 1: Risk Assessment & PPE Selection Flowchart. Blue indicates decision points; Red/Yellow indicates hazard states; Green indicates required controls.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer (Highest Risk)
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Halogenated indazoles are prone to static cling, causing powder to "jump" onto gloves.

  • The "Wet" Transfer: Instead of weighing dry powder and pouring it into a flask, weigh the powder into a tared vial, then add the reaction solvent to the vial to dissolve/suspend it before transferring. This eliminates the "dust cloud" risk at the reaction vessel.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.

Phase B: Reaction Monitoring
  • Syringe Safety: When taking aliquots for TLC/LCMS, assume the solution is highly penetrating. If using DCM or DMF, these solvents carry the compound through gloves instantly.

  • Needle Disposal: Do not recap. Drop directly into a sharps container located inside the hood to avoid moving contaminated sharps across the lab.

Phase C: Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then wipe up.

  • Solution Spill: Cover with absorbent pads. If the solvent is volatile (DCM), lower the fume hood sash and allow vapors to exhaust before final cleanup.

Part 5: Disposal & Environmental Compliance

Disposal of halogenated heterocycles is strictly regulated. Improper disposal can lead to the formation of toxic byproducts if incinerated at incorrect temperatures.

Waste Stream Classification:

  • Category: Halogenated Organic Waste.[3][4][5]

  • Segregation: NEVER mix with acidic waste streams. Acidification of iodide/bromide salts can liberate elemental Iodine (

    
    ) or Bromine (
    
    
    
    ) gas, which are highly toxic and corrosive.

Disposal Workflow Diagram:

DisposalFlow Waste Reaction Waste (3,6-dibromo-4-iodo-2H-indazole) Segregation Segregate: Halogenated Organics Waste->Segregation Check Check pH: Neutral/Basic? Segregation->Check Check->Segregation No (Neutralize first) Container Container: HDPE or Glass (Avoid Metal) Check->Container Yes Label Label: 'Contains Halogens' (Do not autoclave) Container->Label

Figure 2: Waste Disposal Decision Tree. Emphasizes segregation from acids to prevent halogen gas evolution.

Summary of Specifications

ComponentSpecificationCritical Note
Glove (Inner) Nitrile (4 mil / 0.1mm)Tape to lab coat sleeve.
Glove (Outer) Nitrile/Neoprene (5-8 mil)Remove immediately upon splash.
Eye Protection Indirect Vented GogglesSafety glasses are insufficient for powder.
Respiratory P100 / HEPA (if outside hood)N95 is not suitable for fine chemical dust.
Waste Stream Halogenated OrganicDo not mix with acids.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Halogenated Solvents and Organic Waste Segregation.[4][5][Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dibromo-4-iodo-2H-indazole
Reactant of Route 2
3,6-dibromo-4-iodo-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.